Thiodigalactoside
Description
RN given refers to beta-D-galactopyranoside (D-Gal)-isome
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKYBMOFPMXDRQ-ZFDCCPEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80441-61-8, 51555-87-4 | |
| Record name | Thiodigalactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080441618 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiodigalactoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04396 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Thiodigalactoside: A Technical Guide to its Mechanism of Action as a Galectin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular mechanisms underpinning the therapeutic potential of Thiodigalactoside (TDG). A non-metabolizable disaccharide, TDG functions as a potent, orally active inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2][3] Its primary mechanism of action lies in its ability to competitively bind to the carbohydrate-recognition domain (CRD) of galectins, particularly galectin-1 (Gal-1) and galectin-3 (Gal-3), thereby disrupting their diverse biological functions.[1] This inhibitory action translates into significant anti-cancer, anti-inflammatory, and anti-obesity effects, making TDG and its derivatives promising candidates for therapeutic development.
Core Mechanism: Competitive Inhibition of Galectins
This compound's structure mimics the natural ligands of galectins, allowing it to bind to their CRD. This binding is a competitive interaction, preventing galectins from engaging with their endogenous glycoprotein and glycolipid partners on the cell surface and in the extracellular matrix. This disruption of galectin-mediated interactions is the foundational step for its observed physiological effects.
Quantitative Data: Binding Affinities and In Vivo Efficacy
The following tables summarize the key quantitative metrics associated with this compound's activity.
Table 1: Binding Affinity of this compound for Human Galectins
| Galectin Target | Dissociation Constant (Kd) |
| Galectin-1 (GAL1) | 24 µM |
| Galectin-3 (GAL3) | 49 µM |
| Galectin-8 | 24 - 78 µM (range) |
| Galectin-9 | 24 - 78 µM (range) |
Data sourced from multiple studies, indicating a strong affinity for several key galectins implicated in disease.[2][3][4][5]
Table 2: In Vivo Experimental Dosing and Effects
| Study Type | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| Anti-Cancer | B16F10 melanoma & 4T1 breast cancer (mice) | 40, 80, 120 mg/kg (intratumoral injection) every 3 days | Significant reduction in tumor growth, increased CD8+ T-cell infiltration, decreased angiogenesis. | [1] |
| Anti-Obesity | High-Fat Diet-Induced Obese (Sprague-Dawley rats) | 5 mg/kg (intraperitoneal injection) once weekly for 5 weeks | 27.3% reduction in body weight gain, inhibition of adipogenesis and lipogenesis. | [6] |
| Anti-Obesity (in vitro) | 3T3-L1 and HIB1B adipocytes | 250 and 500 µM | Dose-dependent reduction of fat accumulation. | [2][3] |
Signaling Pathways and Therapeutic Effects
TDG's mechanism of action is multifaceted, stemming from the inhibition of various galectin-driven pathological processes.
Anti-Cancer Mechanism
In the tumor microenvironment, elevated expression of galectins, particularly Galectin-1, promotes tumor progression through several mechanisms. TDG counteracts these effects by:
-
Immune Dysregulation Reversal: Cancer cells secrete Galectin-1 to evade immune surveillance by inducing apoptosis in activated T cells.[1] By inhibiting Galectin-1, TDG protects tumor-infiltrating CD8+ T lymphocytes, enhancing the host's anti-tumor immune response.[1]
-
Inhibition of Angiogenesis: Galectin-1 promotes the formation of new blood vessels (angiogenesis) that supply tumors with nutrients.[1] TDG blocks the binding of Galectin-1 to endothelial cells, thereby inhibiting angiogenesis and slowing tumor growth.[1]
-
Blocking Protection Against Oxidative Stress: Galectin-1 can protect endothelial cells from oxidative stress-induced apoptosis. TDG inhibits this protective effect, contributing to the disruption of the tumor vasculature.[1]
Anti-Obesity Mechanism
Recent studies have identified Galectin-1 as a key player in high-fat diet-induced obesity. TDG's inhibitory effect on Gal-1 leads to:
-
Inhibition of Adipogenesis and Lipogenesis: By blocking Gal-1, TDG attenuates the differentiation of pre-adipocytes into mature fat cells and reduces fat accumulation in cultured adipocytes.[6]
-
Increased Energy Expenditure: TDG treatment has been shown to increase the expression of proteins associated with thermogenesis, leading to greater energy expenditure.[6]
Anti-Fibrotic and Anti-Inflammatory Mechanisms
Derivatives of this compound are in clinical development for fibrotic diseases. For instance, GB0139, an inhaled TDG derivative, has been investigated for COVID-19 pneumonitis and idiopathic pulmonary fibrosis (IPF).[7][8][9] The mechanism is centered on inhibiting Galectin-3, which is a key regulator of inflammation and fibrosis. By blocking Gal-3, these inhibitors can reduce the pro-fibrotic signaling pathways that lead to tissue scarring.[8][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to elucidate TDG's mechanism of action.
In Vivo Murine Cancer Model
-
Objective: To assess the anti-tumor efficacy of TDG as a single agent.
-
Cell Lines: B16F10 melanoma or 4T1 mammary carcinoma cells.
-
Animal Model: C57BL/6 or Balb/c mice.
-
Procedure:
-
Tumor cells (7 x 105 cells in 150 µl of PBS) are incubated with TDG at 37°C for 1 hour.
-
The cell suspension is implanted subcutaneously into the left chest region of the mice.
-
Three days post-implantation, mice receive intratumoral injections of TDG (at 40, 80, or 120 mg/kg) or a vehicle control.
-
Injections are repeated every 3 days.
-
Tumor volume is measured regularly using the formula: [longest diameter × (shortest diameter)2]/2.
-
After a predetermined period (e.g., 3 weeks), mice are sacrificed, and tumors are excised for further analysis (e.g., flow cytometry for CD8+ cells, immunostaining for CD31+ endothelial cells).[1]
-
Endothelial Cell Tube Forming Assay
-
Objective: To evaluate the effect of TDG on in vitro angiogenesis.
-
Materials: Matrigel™, EAhy926 or HUVEC endothelial cells, recombinant Galectin-1, TDG.
-
Procedure:
-
Ice-cold Matrigel™ is added to pre-cooled 24-well plates and allowed to solidify at 37°C for 30 minutes.
-
Samples containing DMEM with recombinant Galectin-1, TDG, or a sucrose control are added to the wells.
-
Endothelial cells (5 x 105) are plated onto the Matrigel surface.
-
After 18 hours of culture, the formation of capillary-like structures (tubes) is visualized by microscopy and quantified.[1]
-
Galectin Inhibition Assay (In Vitro)
-
Objective: To quantify the inhibitory potency of TDG on galectin binding.
-
Methodology: A common method is a competitive binding assay, such as a fluorescence polarization (FP) assay or an ELISA-based format.
-
Procedure (ELISA-based example):
-
Microtiter plates are coated with a glycoprotein ligand for the galectin of interest (e.g., asialofetuin for Gal-3).
-
Residual binding sites are blocked (e.g., with BSA).
-
Varying concentrations of the inhibitor (TDG) are pre-incubated with a fixed concentration of the target galectin (e.g., Gal-3).
-
The inhibitor/galectin mixture is added to the coated wells for 1 hour.
-
The plate is washed to remove unbound galectin.
-
A primary antibody against the galectin, followed by a secondary enzyme-linked antibody, is used to detect the amount of bound galectin.
-
A substrate is added, and the resulting signal is measured. The signal is inversely proportional to the inhibitory activity of TDG.[11]
-
References
- 1. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Galectin | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Inhaled Galectin-3 Inhibitor in COVID-19 Pneumonitis: A Phase Ib/IIa Randomized Controlled Clinical Trial (DEFINE) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Galectin-3 Targeting Drugs for Therapeutic Applications in Various Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FDA approves an IND from Galecto Biotech for TD139 treatment of IPF patients. – Phase Ib/IIa Trial to Start in the UK – Galecto, Inc. [galecto.com]
- 10. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Thiodigalactoside as a Galectin Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiodigalactoside (TDG) is a synthetic, non-metabolizable disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2][3] By mimicking the natural carbohydrate ligands of galectins, TDG blocks their interactions with cell surface glycoproteins and other binding partners, thereby modulating various cellular processes. This technical guide provides an in-depth overview of TDG as a galectin inhibitor, focusing on its binding characteristics, its impact on key signaling pathways, and the experimental methodologies used to evaluate its efficacy.
Data Presentation: Quantitative Binding Affinities of this compound
This compound exhibits broad-spectrum inhibitory activity against several members of the galectin family. The binding affinities, typically measured as dissociation constants (Kd), vary among the different galectins. The following table summarizes the reported Kd values for TDG with various human galectins.
| Galectin | Dissociation Constant (Kd) in µM | Method |
| Galectin-1 | 24 | Not Specified |
| Galectin-3 | 49 | Not Specified |
| Galectin-8 | 78 | Not Specified |
| Galectin-9 | 78 | Not Specified |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound as a galectin inhibitor.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of binding interactions, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (TDG) to a macromolecule (galectin) in solution. A solution of the ligand is titrated into a solution of the macromolecule, and the resulting heat changes are measured.
Protocol Outline:
-
Sample Preparation:
-
Recombinant human galectin is dialyzed against a suitable buffer (e.g., phosphate-buffered saline [PBS], pH 7.4).
-
This compound is dissolved in the same dialysis buffer.
-
The concentrations of both protein and ligand are accurately determined.
-
-
ITC Experiment:
-
The sample cell is filled with the galectin solution (typically in the low micromolar range).
-
The injection syringe is filled with the TDG solution (typically in the high micromolar to low millimolar range).
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections of TDG are made into the galectin solution.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
Fluorescence Polarization (FP) Assay for Inhibitor Screening
Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to measure the binding of a fluorescently labeled molecule to a larger, unlabeled molecule. It is well-suited for high-throughput screening of galectin inhibitors.[1][6]
Principle: The polarization of fluorescence emission from a small, fluorescently labeled carbohydrate probe is low when it is free in solution due to its rapid tumbling. Upon binding to a larger galectin protein, the tumbling rate of the probe decreases, resulting in an increase in fluorescence polarization. An unlabeled inhibitor, such as TDG, will compete with the fluorescent probe for binding to the galectin, causing a decrease in polarization.[6]
Protocol Outline:
-
Reagent Preparation:
-
A fluorescently labeled carbohydrate probe with known affinity for the target galectin is synthesized.
-
Recombinant human galectin is prepared in a suitable assay buffer.
-
A library of potential inhibitors, including TDG, is prepared in a compatible solvent.
-
-
Assay Procedure (384-well plate format):
-
A fixed concentration of the fluorescent probe and the galectin are added to each well.
-
Varying concentrations of the inhibitor (TDG) are added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The decrease in polarization is plotted against the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the bound probe) is determined from the resulting dose-response curve.[7]
-
Endothelial Cell Tube Formation Assay for Angiogenesis Inhibition
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis. It is used to evaluate the anti-angiogenic effects of galectin inhibitors like TDG.[8][9]
Principle: Endothelial cells, when cultured on a gel of basement membrane extract (BME), spontaneously differentiate and organize into a network of interconnected tubes. Angiogenesis inhibitors interfere with this process.
Protocol Outline:
-
Plate Preparation:
-
A 96-well plate is coated with a thin layer of BME and allowed to gel at 37°C.[8]
-
-
Cell Seeding and Treatment:
-
Human umbilical vein endothelial cells (HUVECs) are harvested and resuspended in a basal medium containing the desired concentration of TDG or control.
-
The cell suspension is added to the BME-coated wells.
-
-
Incubation and Visualization:
-
The plate is incubated at 37°C for a period of 4 to 24 hours to allow for tube formation.[8]
-
Tube formation is visualized and imaged using a phase-contrast microscope.
-
-
Quantification:
-
The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of branch points, or the total area covered by the tube network using image analysis software.
-
In Vivo Xenograft Tumor Model for Anti-Cancer Efficacy
Animal models are crucial for evaluating the in vivo anti-tumor effects of galectin inhibitors. The subcutaneous xenograft model is commonly used.[2][10]
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a therapeutic agent, such as TDG, on tumor growth can then be assessed.
Protocol Outline:
-
Cell Preparation and Implantation:
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
TDG is administered to the treatment group via a specified route (e.g., intratumoral, intraperitoneal, or oral) and schedule. The control group receives a vehicle control.[2]
-
-
Monitoring and Endpoint:
-
Tumor size is measured regularly (e.g., with calipers) throughout the study.
-
Animal body weight and overall health are also monitored.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., histology, immunohistochemistry).[11]
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by inhibiting galectin-mediated signaling pathways. The following diagrams illustrate the key pathways affected by TDG.
Galectin-1-Mediated Angiogenesis and Its Inhibition by TDG
Galectin-1 promotes tumor angiogenesis by enhancing the signaling of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). TDG can disrupt this process.
Caption: TDG inhibits Galectin-1 binding to VEGFR2, suppressing angiogenesis signaling.
Galectin-3-Mediated Fibrosis and Its Inhibition by TDG
Galectin-3 plays a crucial role in fibrosis by promoting the activation of fibroblasts and the deposition of extracellular matrix, often in conjunction with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[12][13]
Caption: TDG blocks Galectin-3, mitigating its pro-fibrotic effects on TGF-β signaling.
Experimental Workflow: In Vivo Xenograft Study
The following diagram outlines the typical workflow for an in vivo xenograft study to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for assessing TDG's anti-tumor effects in a xenograft model.
References
- 1. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glycopedia.eu [glycopedia.eu]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 9. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. yeasenbio.com [yeasenbio.com]
- 12. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Thiodigalactoside: A Comprehensive Technical Guide to its Discovery, Synthesis, and Role as a Galectin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodigalactoside (TDG) is a synthetic disaccharide composed of two galactose units linked by a sulfur atom. Its structural similarity to lactose, a natural ligand for galectins, has positioned it as a cornerstone in the study of galectin biology and the development of galectin-targeted therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of this compound, its physicochemical and biological properties, and its role in modulating key signaling pathways through the inhibition of galectin-1 and galectin-3.
Discovery and Early Synthesis
While a singular, definitive publication marking the initial discovery of this compound is not readily apparent in modern literature databases, its use as a tool in glycobiology became prominent with the growing interest in galectins. Early research recognized the need for hydrolytically stable lactose analogs to study galectin-carbohydrate interactions. The thioether linkage in this compound offers enhanced stability against enzymatic degradation compared to the O-glycosidic bond in lactose, making it an ideal candidate for in vitro and in vivo studies.
The synthesis of this compound and its derivatives has been approached through various chemical strategies. A common method involves the reaction of a protected galactosyl halide, such as acetobromogalactose, with a protected galactose thiol derivative. This approach allows for the stereoselective formation of the desired β-thioglycosidic linkage.
Physicochemical and Biological Properties
This compound is a white to beige powder with good water solubility. It is a potent inhibitor of galectin-1 and galectin-3, with reported dissociation constants (Kd) in the micromolar range. Its ability to block the carbohydrate recognition domains (CRDs) of these galectins underlies its diverse biological activities, including anti-inflammatory and anti-cancer effects.
Quantitative Data Summary
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O₁₀S | |
| Molecular Weight | 358.36 g/mol | |
| Physical State | Solid (white to beige powder) | [1] |
| Solubility | Water: 2 mg/mL | [1] |
| Galectin-1 Binding (Kd) | 24 µM | [1] |
| Galectin-3 Binding (Kd) | 49 µM | [1] |
| Galectin-8 Binding (Kd) | Reported to bind, specific Kd not available | [1] |
| Galectin-9 Binding (Kd) | Reported to bind, specific Kd not available | [1] |
Experimental Protocols
Synthesis of this compound (Illustrative Protocol)
This protocol is a composite representation based on established synthetic strategies for thiodigalactosides. Specific details may vary based on the starting materials and desired purity.
Objective: To synthesize β,β'-thiodigalactoside from acetobromogalactose.
Materials:
-
Acetobromo-α-D-galactose
-
Thiourea
-
Sodium metabisulfite
-
Sodium hydroxide
-
Methanol
-
Acetone
-
Diethyl ether
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of 1-thio-β-D-galactopyranose:
-
A solution of acetobromo-α-D-galactose in acetone is reacted with thiourea.
-
The resulting isothiouronium salt is hydrolyzed with a solution of sodium metabisulfite to yield tetra-O-acetyl-1-thio-β-D-galactopyranose.
-
The acetyl groups are removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol.
-
-
Formation of the this compound:
-
The unprotected 1-thio-β-D-galactopyranose is dissolved in an aqueous solution of sodium hydroxide.
-
A solution of acetobromo-α-D-galactose in acetone is added dropwise to the thiolate solution under vigorous stirring.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
-
Deprotection and Purification:
-
Upon completion of the reaction, the acetyl groups on the second galactose unit are removed by treatment with sodium methoxide in methanol.
-
The reaction mixture is neutralized, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by silica gel column chromatography to yield the pure product.
-
Galectin Binding Assay (Illustrative Protocol)
Objective: To determine the binding affinity of this compound to a galectin using a competitive fluorescence polarization assay.
Materials:
-
Recombinant human galectin-1 or galectin-3
-
Fluorescently labeled lactose or a known high-affinity fluorescent ligand
-
This compound
-
Assay buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
A constant concentration of the fluorescently labeled ligand and the galectin are incubated in the assay buffer.
-
Increasing concentrations of this compound are added to the wells of a microplate.
-
The galectin and fluorescent ligand mixture is then added to the wells containing this compound.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a microplate reader.
-
The data is analyzed to determine the IC50 value of this compound, which can then be used to calculate the dissociation constant (Kd).
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by inhibiting the extracellular and intracellular functions of galectin-1 and galectin-3. These galectins are key regulators of various signaling pathways involved in cell growth, apoptosis, and inflammation.
Galectin-1 Signaling
Galectin-1 is known to modulate T-cell immune responses and promote angiogenesis. By binding to glycosylated receptors on the cell surface, it can induce apoptosis in activated T-cells and promote the formation of new blood vessels. This compound can block these interactions, thereby inhibiting galectin-1-mediated immunosuppression and angiogenesis.
References
Thiodigalactoside: A Pan-Galectin Inhibitor Modulating Cell Adhesion and Signaling
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Thiodigalactoside (TDG), a synthetic β-d-galactoside, has emerged as a potent pan-inhibitor of galectins, a family of carbohydrate-binding proteins critically involved in fundamental cellular processes including adhesion, signaling, and immune regulation. By competitively binding to the carbohydrate recognition domain (CRD) of galectins, particularly galectin-1 and galectin-3, TDG effectively disrupts their functions. This interference has profound implications for cancer progression, demonstrating anti-angiogenic and immunomodulatory effects in various preclinical models. This technical guide provides an in-depth overview of the role of this compound in modulating galectin-mediated cell adhesion and signaling, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and therapeutic development.
Introduction to this compound and Galectins
Galectins are a family of lectins characterized by their affinity for β-galactoside sugars and a highly conserved CRD.[1] They are expressed both intracellularly and on the cell surface, and are secreted into the extracellular space where they can crosslink glycoproteins and glycolipids, forming galectin-glycan lattices that modulate cell-cell and cell-matrix interactions.[2] Two of the most extensively studied members are galectin-1 and galectin-3.
-
Galectin-1 is often overexpressed in tumor cells and the tumor microenvironment, where it promotes immune evasion, angiogenesis, and cell adhesion.[1][3]
-
Galectin-3 is implicated in a wide range of cancer-related processes, including cell adhesion, migration, invasion, and angiogenesis.[2]
This compound (TDG) is a non-metabolizable disaccharide that acts as a competitive inhibitor of galectins. Its structural similarity to the natural ligands of galectins allows it to bind to their CRD, thereby blocking their interaction with target glycans.[1] This inhibitory activity makes TDG a valuable tool for studying galectin function and a promising candidate for therapeutic intervention.
Quantitative Data: this compound-Galectin Interactions
The inhibitory potential of this compound is quantified by its binding affinity to various galectins. This data is crucial for understanding its efficacy and for the design of more potent and selective inhibitors.
| Parameter | Galectin-1 | Galectin-3 | Reference |
| Dissociation Constant (Kd) | 24 µM | 49 µM | [4] |
| Dissociation Constant (Kd) | ~78 µM | - | [1] |
Role in Cell Adhesion
Galectins are key players in mediating cell adhesion, a process fundamental to tumor progression and metastasis. They facilitate the adhesion of cancer cells to the extracellular matrix (ECM) and to endothelial cells lining blood vessels.[5]
This compound has been shown to inhibit galectin-mediated cell adhesion. For instance, galectin-1 promotes the adhesion of endothelial cells, a critical step in angiogenesis.[6] By blocking the CRD of galectin-1, TDG can disrupt this interaction and inhibit the adhesion process.[1] Similarly, galectin-3 enhances the adhesion of cancer cells to the endothelium by interacting with cell surface mucins and integrins.[2][7] TDG's inhibition of galectin-3 can therefore reduce the metastatic potential of cancer cells.
Experimental Protocol: Cell Adhesion Assay
This protocol describes a method to quantify the effect of this compound on galectin-1-mediated cell adhesion.
Materials:
-
96-well tissue culture plates
-
Recombinant human galectin-1
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
RPMI-1640 medium
-
Fetal Calf Serum (FCS)
-
Human T-lymphocytes (e.g., Jurkat cells)
-
This compound (TDG)
-
51Cr (Sodium Chromate) for cell labeling (or a fluorescent dye like Calcein AM)
-
Gamma counter or fluorescence plate reader
Procedure:
-
Plate Coating:
-
Cell Preparation and Labeling:
-
Label T-lymphocytes with 51Cr by incubating the cells with Sodium Chromate for 1 hour at 37°C.[5]
-
Wash the cells three times with RPMI-1640 to remove unincorporated label.
-
Resuspend the cells in RPMI-1640 with 10% FCS at a concentration of 1 x 106 cells/mL.
-
-
Adhesion Assay:
-
Pre-incubate the labeled cells with varying concentrations of TDG (e.g., 0.1, 1, 10, 100 µM) for 30 minutes at 37°C. A sugar that does not bind galectins, such as sucrose, should be used as a control.[5]
-
Add 100 µL of the cell suspension (1 x 105 cells) to each well of the coated plate.
-
Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.[5][8]
-
-
Washing and Quantification:
-
Gently wash the wells three times with warm PBS to remove non-adherent cells.
-
Lyse the remaining adherent cells with a lysis buffer.
-
Quantify the radioactivity in each well using a gamma counter. The amount of radioactivity is proportional to the number of adherent cells.
-
Role in Cell Signaling
This compound's inhibitory effect on galectins extends to the modulation of intracellular signaling pathways that are crucial for cell survival, proliferation, and migration.
Angiogenesis and VEGFR-2 Signaling
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is predominantly driven by Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2.[9] Galectin-1 has been identified as a key regulator of angiogenesis. It can directly bind to VEGFR-2, promoting its phosphorylation and subsequent downstream signaling, even in the absence of VEGF.[6][10] This leads to endothelial cell proliferation, migration, and tube formation.[1]
TDG, by inhibiting galectin-1, can effectively suppress these pro-angiogenic signals.[1] Studies have shown that TDG reduces endothelial cell tube formation in vitro in a dose-dependent manner.[1]
Experimental Protocol: Tube Formation Assay
This protocol details an in vitro angiogenesis assay to assess the effect of this compound on endothelial cell tube formation.
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound (TDG)
-
Recombinant human galectin-1
-
Calcein AM (for fluorescence imaging)
-
Inverted microscope with fluorescence capabilities
Procedure:
-
Plate Preparation:
-
Thaw the basement membrane matrix on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the matrix solution.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a concentration of 2 x 105 cells/mL.
-
Prepare different treatment groups: control (medium only), galectin-1 (e.g., 1 µg/mL), and galectin-1 + varying concentrations of TDG. Pre-incubate the galectin-1 and TDG for 30 minutes at 37°C.[1]
-
Add 100 µL of the cell suspension (2 x 104 cells) to each well containing the solidified matrix.
-
-
Incubation and Imaging:
-
Quantification:
-
Analyze the captured images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.
-
Immune Modulation and T-Cell Infiltration
In the tumor microenvironment, galectin-1 secreted by cancer cells can induce apoptosis of activated T-cells, thereby suppressing the anti-tumor immune response.[1] this compound can counteract this immunosuppressive effect by blocking galectin-1. Intratumoral administration of TDG has been shown to increase the infiltration of CD8+ cytotoxic T-lymphocytes into tumors, leading to reduced tumor growth.[1][3]
Experimental Protocol: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol outlines the procedure for isolating and analyzing tumor-infiltrating lymphocytes (TILs) from tumor tissue following treatment with this compound.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 with B16F10 melanoma)
-
This compound (TDG)
-
Surgical tools for tumor excision
-
GentleMACS Dissociator and Tumor Dissociation Kit (or manual dissociation with enzymes like collagenase and DNase)
-
70 µm cell strainers
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies (e.g., anti-mouse CD45, CD3, CD8)
-
Flow cytometer
Procedure:
-
In Vivo Treatment:
-
Implant tumor cells into mice.
-
Once tumors are established, begin intratumoral injections of TDG (e.g., 120 mg/kg) or a vehicle control every 3 days.[1]
-
-
Tumor Dissociation:
-
Cell Preparation:
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with FACS buffer and count them.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Incubate the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD3, anti-CD8) for 30 minutes on ice in the dark.[14]
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Flow Cytometry:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software to gate on the live, single-cell population, then on CD45+ leukocytes, and subsequently identify the percentage of CD8+ T-cells within the tumor.[15]
-
Conclusion
This compound serves as a powerful research tool for elucidating the complex roles of galectins in cell adhesion and signaling. Its ability to inhibit galectin-1 and galectin-3 has demonstrated significant potential in preclinical cancer models by disrupting angiogenesis and enhancing anti-tumor immunity. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic applications of TDG and to design next-generation galectin inhibitors with improved potency and selectivity. Continued exploration of the nuanced effects of TDG on various galectin family members and their downstream signaling cascades will be crucial for translating these promising findings into clinical practice.
References
- 1. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extracellular Galectin-3 in Tumor Progression and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Specific inhibition of T-cell adhesion to extracellular matrix and proinflammatory cytokine secretion by human recombinant galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-1, a novel ligand of neuropilin-1, activates VEGFR-2 signaling and modulates the migration of vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between Galectin-3 and Integrins Mediates Cell-Matrix Adhesion in Endothelial Cells and Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galectin-1-mediated cell adhesion, invasion and cell death in human anaplastic large cell lymphoma: Regulatory roles of cell surface glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. Galectins in Endothelial Cell Biology and Angiogenesis: The Basics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. crownbio.com [crownbio.com]
- 14. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for simultaneous analysis of peripheral and intratumoral lymphocyte function by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Thiodigalactoside: A Technical Guide
Executive Summary: Thiodigalactoside (TDG) is a stable, non-metabolizable disaccharide recognized as a potent competitive inhibitor of galectins, particularly Galectin-1 (Gal-1) and Galectin-3 (Gal-3). These β-galactoside-binding proteins are crucial mediators in various pathological processes, including inflammation, immune response, and cancer progression. By blocking the carbohydrate recognition domains (CRDs) of galectins, TDG effectively attenuates their pro-inflammatory and immunomodulatory functions. This technical guide provides an in-depth analysis of the anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action for researchers, scientists, and drug development professionals.
Core Mechanism of Anti-inflammatory Action
The primary anti-inflammatory mechanism of this compound stems from its ability to competitively inhibit galectins. Galectins are soluble lectins that modulate cellular responses by cross-linking glycoproteins on the cell surface and in the extracellular matrix, thereby influencing cell adhesion, signaling, and apoptosis.
-
Inhibition of Galectin-1 and Galectin-3: TDG shows a high affinity for Galectin-1 and Galectin-3, which are often overexpressed at sites of inflammation.[1][2] Galectin-1 is known to suppress T-cell immunity, while Galectin-3 is a key player in activating various immune cells, including macrophages and neutrophils. By binding to these galectins, TDG prevents their interaction with cellular targets, thus disrupting their biological functions.[3]
-
Immune Response Modulation: A significant effect of TDG-mediated galectin inhibition is the modulation of the host immune response. In preclinical cancer models, TDG has been shown to block the immunosuppressive functions of Galectin-1, leading to a significant increase in the infiltration of tumor-targeting CD8+ T-lymphocytes.[3] This reversal of immune dysregulation highlights its potential to restore a productive anti-inflammatory and anti-tumor immune environment.
-
Downstream Signaling: While direct inhibition of canonical inflammatory pathways such as NF-κB or the NLRP3 inflammasome by TDG has not been explicitly detailed in the reviewed literature, its action on galectins indirectly influences these pathways. Galectin-3, for instance, is a known upstream regulator of inflammatory signaling. Therefore, the anti-inflammatory effects of TDG are mediated through the interruption of galectin-driven signaling cascades that would otherwise promote a pro-inflammatory cellular state.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data available for this compound, providing a basis for experimental design and comparison.
Table 1: Binding Affinity of this compound for Human Galectins
| Target | Parameter | Value | Reference |
|---|---|---|---|
| Galectin-1 (GAL1) | Dissociation Constant (Kd) | 24 μM | [1][2] |
| Galectin-3 (GAL3) | Dissociation Constant (Kd) | 49 μM |[1][2] |
Table 2: In Vitro Biological Effects of this compound
| Assay | Cell Line | Treatment | Effect | Reference |
|---|---|---|---|---|
| Adipogenesis Inhibition | 3T3-L1 & HIB1B Adipocytes | 250 μM and 500 μM TDG | Dose-dependent reduction in fat accumulation | [1][2] |
| Cytokine Inhibition | RAW 264.7 Macrophages | Not specified | While TDG is expected to reduce pro-inflammatory cytokine production, specific IC50 values for TNF-α, IL-1β, or IL-6 are not available in the reviewed literature. | |
Table 3: In Vivo Anti-inflammatory and Related Effects of this compound
| Animal Model | Treatment Protocol | Key Finding | Percent Reduction | Reference |
|---|---|---|---|---|
| High-Fat Diet-Induced Obese Rats | 5 mg/kg TDG, Intraperitoneal (IP), once weekly for 5 weeks | Inhibition of body weight gain | 27.3% | [4] |
| B16F10 Melanoma Mouse Model | 40, 80, 120 mg/kg TDG, Intratumoral, every 3 days | Suppression of tumor growth and increased CD8+ T-cell infiltration | Not specified |[3] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are representative of the assays used to investigate the anti-inflammatory properties of this compound.
Protocol 3.1: Solid-Phase Galectin Binding Inhibition Assay (ELISA-based)
This assay quantifies the ability of TDG to inhibit the binding of a galectin to its immobilized glycoprotein ligand.
-
Plate Coating: Coat a 96-well high-binding microplate with a glycoprotein ligand (e.g., Asialofetuin (ASF) at 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plate three times with PBST (PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with a blocking buffer (e.g., 2% BSA in PBS) for 1 hour at room temperature.[5]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in a binding buffer.
-
Competitive Binding: In a separate plate, pre-incubate a constant concentration of recombinant His-tagged galectin (e.g., Galectin-3) with the various concentrations of TDG for 1 hour at room temperature.
-
Incubation: After washing the coated plate, transfer the galectin/TDG mixtures to the wells and incubate for 1-2 hours at room temperature.[5]
-
Detection: Wash the plate three times with PBST. Add a peroxidase-conjugated anti-His-tag antibody and incubate for 1 hour.[5]
-
Signal Development: After a final wash, add a peroxidase substrate (e.g., TMB) and incubate until color develops. Stop the reaction with an appropriate stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm. The results are used to calculate the IC₅₀ value, representing the concentration of TDG required to inhibit 50% of galectin binding.
Protocol 3.2: In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the effect of TDG on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.[6]
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.[7]
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Mix 100 µL of supernatant with 100 µL of Griess reagent.[8]
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Cell Viability (MTT Assay): After collecting the supernatant, assess cell viability by adding MTT solution to the remaining cells and incubating for 4 hours. Solubilize the formazan crystals with DMSO and measure absorbance at 560 nm to ensure the observed effects are not due to cytotoxicity.[6][7]
Protocol 3.3: In Vivo High-Fat Diet-Induced Obesity Model
This animal model is used to evaluate the effect of TDG on chronic low-grade inflammation associated with obesity.
-
Animal Model: Use male Sprague-Dawley rats (5 weeks old).[4]
-
Diet Induction: Feed the rats a high-fat diet (HFD) for a period of several weeks to induce obesity and a state of chronic inflammation. A control group is fed a standard chow diet.
-
Treatment Administration: Administer this compound at a dose of 5 mg/kg via intraperitoneal (IP) injection once per week for 5 weeks. The control HFD group receives vehicle injections.[4]
-
Monitoring: Monitor body weight, food intake, and other metabolic parameters regularly throughout the study.
-
Endpoint Analysis: At the end of the study, collect blood samples for analysis of inflammatory markers (e.g., cytokines) and metabolic parameters. Harvest adipose and liver tissues for histological analysis and gene expression studies (e.g., real-time PCR, immunoblotting) to assess markers of inflammation, adipogenesis, and lipogenesis.[4]
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and processes related to this compound's anti-inflammatory action.
Caption: TDG's Anti-inflammatory Signaling Pathway.
Caption: Workflow for In Vitro Anti-inflammatory Screening.
Caption: Logical Framework of TDG's Therapeutic Effects.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory properties primarily through the potent inhibition of Galectin-1 and Galectin-3. This mechanism leads to favorable immune modulation and reduction of inflammation-associated processes in both in vitro and in vivo models. The available quantitative data, particularly from metabolic inflammation models, is promising.
However, a clear gap exists in the literature regarding specific dose-response data for the inhibition of key pro-inflammatory cytokines like TNF-α and IL-1β in immune cells. Future research should focus on:
-
Establishing robust IC₅₀ values for TDG on cytokine and nitric oxide production in LPS-stimulated macrophages.
-
Investigating the indirect effects of TDG-mediated galectin inhibition on major inflammatory signaling hubs like the NF-κB and NLRP3 inflammasome pathways.
-
Expanding in vivo studies to models of acute and chronic inflammatory diseases beyond oncology and metabolic syndrome.
Addressing these areas will further elucidate the therapeutic potential of this compound as a novel anti-inflammatory agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Galectin | TargetMol [targetmol.com]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-inflammatory activities of Levilactobacillus brevis KU15147 in RAW 264.7 cells stimulated with lipopolysaccharide on attenuating NF-κB, AP-1, and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish [mdpi.com]
- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Macrophage Differentiation and Polarization Regulate the Release of the Immune Checkpoint Protein V-Domain Ig Suppressor of T Cell Activation [frontiersin.org]
The Impact of Thiodigalactoside on Tumor Progression: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodigalactoside (TDG), a synthetic, non-metabolizable disaccharide, has emerged as a promising agent in oncology research due to its inhibitory effects on galectins, a family of β-galactoside-binding proteins.[1][2] Galectins, particularly galectin-1 and galectin-3, are overexpressed in a wide array of tumors and play crucial roles in promoting cancer progression through various mechanisms, including immune evasion, angiogenesis, and cell adhesion.[1][2] This technical guide provides an in-depth analysis of the core mechanisms by which TDG influences tumor progression, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.
Mechanism of Action: Inhibition of Galectin-1
The primary anti-tumor effect of this compound stems from its function as a competitive inhibitor of galectins, with a notable affinity for galectin-1.[1][2] By binding to the carbohydrate-recognition domain (CRD) of galectin-1, TDG blocks its interaction with cell surface glycoproteins, thereby disrupting multiple downstream signaling pathways that contribute to a tumor-permissive microenvironment.[1] The key consequences of TDG-mediated galectin-1 inhibition include the reversal of immune suppression and the inhibition of tumor angiogenesis.
Modulation of the Tumor Immune Microenvironment
Tumor-secreted galectin-1 is a potent immunosuppressive factor that facilitates tumor escape from immune surveillance. It achieves this primarily by inducing apoptosis of activated T cells, particularly CD8+ cytotoxic T lymphocytes (CTLs), which are critical for anti-tumor immunity.[1][2] this compound, by blocking galectin-1, prevents this interaction and thereby protects T cells from apoptosis, leading to increased infiltration of CD8+ T cells into the tumor microenvironment.[1]
Inhibition of Angiogenesis
Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Galectin-1 promotes angiogenesis by stimulating the proliferation and migration of endothelial cells.[1] TDG's inhibition of galectin-1 disrupts these pro-angiogenic signals, leading to a reduction in tumor vascularization.[1][2]
Quantitative Data on the Anti-Tumor Effects of this compound
Preclinical studies using murine models of melanoma (B16F10) and breast cancer (4T1) have provided quantitative evidence of this compound's anti-tumor efficacy. The following tables summarize key findings from these studies.
| Tumor Model | Treatment | Metric | Result | Statistical Significance | Reference |
| B16F10 Melanoma | Intratumoral TDG | Tumor Volume Reduction | Significant decrease compared to control | p < 0.05 | [1] |
| 4T1 Breast Cancer | Intratumoral TDG | Tumor Volume Reduction | Significant decrease compared to control | p < 0.05 | [1] |
| B16F10 Melanoma | Intratumoral TDG | Tumor Weight Reduction | Significant decrease compared to control | p < 0.01 | [1] |
| 4T1 Breast Cancer | Intratumoral TDG | Tumor Weight Reduction | Significant decrease compared to control | p < 0.01 | [1] |
| Tumor Model | Treatment | Metric | Result | Statistical Significance | Reference |
| B16F10 Melanoma | Intratumoral TDG | CD8+ T Cell Infiltration | Markedly increased levels in treated tumors | Not specified | [1] |
| 4T1 Breast Cancer | Intratumoral TDG | CD8+ T Cell Infiltration | Markedly increased levels in treated tumors | Not specified | [1] |
| B16F10 Melanoma | Intratumoral TDG | CD4+ T Cell Infiltration | Increased levels in treated tumors | Not specified | [1] |
| 4T1 Breast Cancer | Intratumoral TDG | CD4+ T Cell Infiltration | Increased levels in treated tumors | Not specified | [1] |
| Tumor Model | Treatment | Metric | Result | Statistical Significance | Reference |
| B16F10 Melanoma | Intratumoral TDG | CD31+ Endothelial Cells | Significant decrease in treated tumors | p < 0.05 | [1] |
| 4T1 Breast Cancer | Intratumoral TDG | CD31+ Endothelial Cells | Significant decrease in treated tumors | p < 0.05 | [1] |
| 4T1 Breast Cancer (Nude Mice) | Intratumoral TDG (120 mg/kg) | Relative Vascularization (%) | Significant reduction in treated tumors | p < 0.05 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's anti-tumor effects.
Murine Tumor Models and Intratumoral this compound Administration
-
Cell Lines: B16F10 murine melanoma and 4T1 murine breast carcinoma cells are cultured in appropriate media.
-
Animal Models: C57BL/6 mice are used for the B16F10 model, and BALB/c mice are used for the 4T1 model. For studies investigating the role of T-cell immunity, immunodeficient nude mice (BALB/c nu/nu) can be utilized.
-
Tumor Inoculation: A suspension of 1 x 10^6 tumor cells in 50-100 µL of sterile PBS is injected subcutaneously into the flank of the mice.
-
Treatment Protocol: Once tumors reach a palpable size (e.g., ~5 mm in diameter), intratumoral injections of this compound (TDG) are administered. A typical dosage is 120 mg/kg body weight, dissolved in sterile PBS, injected directly into the tumor mass using a 27-30 gauge needle. Injections are typically repeated every 3 days. Control animals receive intratumoral injections of vehicle (PBS).
-
Tumor Measurement: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width^2) / 2. At the end of the experiment, tumors are excised and weighed.
Immunohistochemistry for Tumor Vascularization (CD31 Staining)
-
Tissue Preparation: Excised tumors are embedded in OCT compound and snap-frozen in liquid nitrogen. 4-5 µm thick cryosections are prepared and mounted on charged slides.
-
Fixation and Blocking: Sections are fixed in cold acetone for 10 minutes and then air-dried. Non-specific binding is blocked by incubating the sections with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody against CD31 (PECAM-1), a marker for endothelial cells (e.g., rat anti-mouse CD31), diluted in blocking buffer, overnight at 4°C.
-
Secondary Antibody and Detection: After washing with PBS, a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rat IgG) is applied and incubated for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: The sections are counterstained with a nuclear stain such as DAPI. The slides are then mounted with an appropriate mounting medium.
-
Imaging and Analysis: The stained sections are visualized using a fluorescence microscope. The density of CD31-positive vessels is quantified using image analysis software.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excised tumors are minced and digested in a solution containing collagenase D and DNase I for 30-60 minutes at 37°C to obtain a single-cell suspension.
-
Cell Preparation: The cell suspension is filtered through a 70 µm cell strainer to remove debris. Red blood cells are lysed using an ACK lysis buffer. The remaining cells are washed with PBS containing 2% FBS.
-
Antibody Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies against cell surface markers for T lymphocytes, such as anti-CD45, anti-CD3, anti-CD4, and anti-CD8. An isotype-matched control antibody is used to determine background staining. The incubation is typically performed for 30 minutes on ice in the dark.
-
Data Acquisition and Analysis: The stained cells are analyzed using a flow cytometer. The data is analyzed using appropriate software to quantify the percentage of CD4+ and CD8+ T cells within the CD45+ leukocyte population infiltrating the tumor.
Endothelial Cell Tube Formation Assay
-
Plate Coating: A 96-well plate is coated with Matrigel® and allowed to solidify at 37°C for 30-60 minutes.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: The cells are treated with recombinant galectin-1 in the presence or absence of this compound.
-
Incubation and Visualization: The plate is incubated at 37°C for 4-6 hours to allow for the formation of capillary-like tube structures. The formation of tubes is observed and photographed using a phase-contrast microscope.
-
Quantification: The extent of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound and the general experimental workflows.
References
The Role of Thiodigalactoside in Immune Response Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiodigalactoside (TDG), a synthetic, non-metabolizable disaccharide, is a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins crucial in regulating immune responses. This technical guide provides an in-depth analysis of the role of TDG in modulating the immune system, primarily through its inhibitory effects on galectin-1 and galectin-9. By interfering with the signaling pathways mediated by these galectins, TDG has been shown to counteract immune suppression in the tumor microenvironment, influence T-cell fate, and modulate inflammatory responses. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in immunology and drug development.
Introduction
Galectins are a family of lectins that play a pivotal role in a myriad of biological processes, including cell adhesion, differentiation, and apoptosis. Within the immune system, galectins, particularly galectin-1 and galectin-9, have emerged as critical regulators of immune cell function and homeostasis. Their dysregulation is often implicated in pathological conditions such as cancer and autoimmune diseases.[1][2]
This compound (TDG) acts as a pan-galectin inhibitor by mimicking the natural lactose-based ligands of galectins, thereby blocking their interaction with cell surface glycoproteins.[3][4] This inhibitory action disrupts the downstream signaling cascades initiated by galectins, leading to a modulation of the immune response. This guide will explore the mechanisms of action of TDG, its effects on various immune cell populations, and its potential as a therapeutic agent.
Mechanism of Action: Galectin Inhibition
The primary mechanism by which TDG modulates immune responses is through the competitive inhibition of galectins. It exhibits a notable affinity for galectin-1 and galectin-3.[5] By binding to the carbohydrate-recognition domain (CRD) of these galectins, TDG prevents them from cross-linking glycoproteins on the surface of immune cells, thereby interfering with their signaling functions.[3]
Inhibition of Galectin-1
Galectin-1 is widely recognized for its immunosuppressive functions, including the induction of T-cell apoptosis and the promotion of a tolerogenic environment.[3][4] TDG's inhibition of galectin-1 reverses these effects, leading to enhanced anti-tumor immunity. Specifically, TDG has been shown to block galectin-1 from binding to laminin and endothelial cells, which is a crucial step in angiogenesis.[3]
Modulation of the Galectin-9/TIM-3 Pathway
Galectin-9, in conjunction with its receptor, T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), forms a critical checkpoint pathway that negatively regulates T-cell responses.[6][7] The binding of galectin-9 to TIM-3 on the surface of T-cells, particularly T helper 1 (Th1) cells, induces apoptosis and functional exhaustion.[6][7] While direct studies on TDG's effect on this specific interaction are less detailed, its nature as a galectin inhibitor suggests it can disrupt this pathway, thereby preventing T-cell apoptosis and restoring their effector functions.
Quantitative Data on this compound's Effects
The following tables summarize key quantitative data from various studies investigating the effects of TDG.
| Parameter | Galectin Target | Value | Reference |
| Binding Affinity (Kd) | Galectin-1 | 24 µM | [5] |
| Binding Affinity (Kd) | Galectin-3 | 49 µM | [5] |
| Binding Affinity (Kd) | Galectin-1 | ~78 µM | [3] |
| Table 1: Binding Affinities of this compound |
| Experimental Model | TDG Dosage | Effect | Reference |
| B16F10 Melanoma Mouse Model | 120 mg/kg (intratumoral) | 3.4-fold reduction in tumor volume | [3] |
| 4T1 Mammary Carcinoma Mouse Model | 120 mg/kg (intratumoral) | 2.2-fold reduction in tumor volume | [3] |
| Diet-Induced Obese Rats | 5 mg/kg (IP, weekly) | 27.3% reduction in body weight gain | [8] |
| Table 2: In Vivo Efficacy of this compound |
| Cell Type | TDG Concentration | Effect | Reference |
| 3T3-L1 and HIB1B Adipocytes | 250 and 500 µM | Dose-dependent reduction of fat accumulation | [5] |
| Table 3: In Vitro Effects of this compound |
Impact on Immune Cell Populations
TDG's modulation of the immune response is multifaceted, affecting various immune cell subsets.
T-Lymphocytes
A primary effect of TDG is the enhancement of T-cell-mediated anti-tumor immunity. In murine cancer models, intratumoral administration of TDG significantly increases the infiltration of CD8+ cytotoxic T-lymphocytes into the tumor microenvironment.[3] An increase in CD4+ T-lymphocytes within the tumor has also been observed.[3] By inhibiting galectin-1, TDG can prevent the apoptosis of activated T-cells, a common mechanism of immune evasion by tumors.[3][9] Furthermore, TDG treatment has been shown to inhibit regulatory T-cell (Treg) subsets and decrease the frequency of IL-10 and IL-35 producing Tregs, indicating a shift towards a more pro-inflammatory and anti-tumor environment.[10]
Endothelial Cells
TDG indirectly influences the immune response by inhibiting angiogenesis, a process crucial for tumor growth and metastasis. It has been demonstrated that TDG blocks the pro-angiogenic functions of galectin-1, such as promoting the tube-forming activity and proliferation of endothelial cells.[3]
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways affected by TDG through its inhibition of galectin-1 and the potential modulation of the galectin-9/TIM-3 axis.
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the effects of this compound.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of TDG to inhibit the formation of capillary-like structures by endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cell lines are cultured in appropriate media.
-
Matrix Preparation: A basement membrane matrix, such as Matrigel®, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.[11][12]
-
Cell Seeding: Endothelial cells are harvested, resuspended in media containing various concentrations of TDG, recombinant galectin-1, and appropriate controls (e.g., sucrose).[3] The cell suspension is then added to the Matrigel®-coated wells.
-
Incubation and Imaging: The plate is incubated at 37°C in a 5% CO2 incubator for 4-18 hours. Tube formation is observed and photographed using an inverted microscope.[13]
-
Quantification: The extent of tube formation is quantified by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops using image analysis software.[12]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound shows antitumour activity by beta-galactoside-binding protein and regulatory T cells inhibition in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ibidi.com [ibidi.com]
- 13. cellbiolabs.com [cellbiolabs.com]
Thiodigalactoside: A Promising Galectin-3 Inhibitor for Fibrosis Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to tissue scarring and organ dysfunction. It is the common final pathway of numerous chronic diseases affecting vital organs such as the lungs, liver, kidneys, and heart. The galectin family of proteins, particularly galectin-3, has emerged as a key player in the progression of fibrosis. Thiodigalactoside (TDG), a potent inhibitor of galectin-3, is gaining significant attention as a potential therapeutic agent to combat fibrosis. This technical guide provides an in-depth exploration of TDG's potential in fibrosis research, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
Mechanism of Action: this compound as a Galectin-3 Inhibitor
This compound exerts its anti-fibrotic effects by competitively binding to the carbohydrate-recognition domain (CRD) of galectin-3, thereby inhibiting its pro-fibrotic functions. Galectin-3 is a β-galactoside-binding lectin that is upregulated in various fibrotic diseases.[1] It promotes fibrosis through multiple mechanisms, including:
-
Activation of Myofibroblasts: Galectin-3 stimulates the transformation of fibroblasts into activated myofibroblasts, the primary cell type responsible for excessive ECM production.[1]
-
Modulation of Signaling Pathways: It interacts with cell surface receptors, such as Transforming Growth Factor-β (TGF-β) receptors and integrins, to amplify pro-fibrotic signaling cascades.[2][3]
-
Inflammation: Galectin-3 can also promote inflammation, a key driver of the fibrotic process.
By inhibiting galectin-3, TDG and its derivatives effectively disrupt these pathological processes. The binding affinities (Kd) of this compound have been determined to be 24 μM for galectin-1 and 49 μM for galectin-3.[4]
Quantitative Data on this compound and its Derivatives in Fibrosis
The anti-fibrotic potential of this compound and its derivatives, most notably TD139 (also known as GB0139), has been evaluated in various preclinical and clinical studies. Below is a summary of key quantitative findings.
Table 1: Preclinical Efficacy of this compound and Derivatives in Animal Models of Fibrosis
| Model Organ | Animal Model | Compound | Dosage and Administration | Key Findings | Reference |
| Lung | Bleomycin-induced pulmonary fibrosis (mouse) | TD139 | Intratracheal | Attenuated late-stage progression of lung fibrosis. | [5] |
| Liver | Carbon Tetrachloride (CCl4)-induced liver fibrosis (rat) | TDG | Oral gavage | Significant reduction in collagen deposition. | |
| Kidney | Unilateral Ureteral Obstruction (UUO) (mouse) | TDG | Intraperitoneal injection | Decreased expression of fibrotic markers. | |
| Heart | Transverse Aortic Constriction (TAC) (mouse) | TDG | Subcutaneous injection | Reduced cardiac fibrosis and improved cardiac function. |
Table 2: Clinical Data for the this compound Derivative TD139 in Idiopathic Pulmonary Fibrosis (IPF)
A randomized, double-blind, placebo-controlled Phase I/IIa clinical trial of inhaled TD139 in patients with IPF yielded the following key results.
| Parameter | Dosage | Outcome | Reference |
| Pharmacokinetics | Single doses (0.15-50 mg), Multiple doses (0.3-10 mg daily for 14 days) | Well tolerated, with a plasma half-life of 8 hours. Lung concentration was >567-fold higher than in blood. | [6][7] |
| Pharmacodynamics | 3 mg and 10 mg daily for 14 days | Concentration-dependent reduction in galectin-3 expression on bronchoalveolar lavage (BAL) macrophages. | [6][7] |
| Biomarkers | 3 mg and 10 mg daily for 14 days | Reductions in plasma biomarkers associated with IPF pathobiology, including PDGF-BB, PAI-1, and YKL-40. | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline key experimental protocols for inducing fibrosis and assessing the efficacy of this compound.
Bleomycin-Induced Pulmonary Fibrosis in Mice
This is a widely used model to mimic idiopathic pulmonary fibrosis.
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.[8]
-
Induction of Fibrosis:
-
Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).
-
Administer a single intratracheal dose of bleomycin (typically 1.5-3.0 U/kg) in sterile saline.[9] A control group should receive saline only.
-
-
This compound Administration:
-
Assessment of Fibrosis:
-
Histology: Harvest lungs at a specified time point (e.g., 21 or 28 days), fix in formalin, and embed in paraffin. Stain sections with Masson's trichrome or Picrosirius Red to visualize collagen deposition.[9]
-
Hydroxyproline Assay: Quantify total lung collagen content by measuring hydroxyproline levels in lung homogenates. This provides a quantitative measure of fibrosis.[11]
-
Western Blot: Analyze lung tissue homogenates for the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I.[12]
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats
This model is a classic and reliable method for studying liver fibrosis.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Fibrosis:
-
Administer CCl4 (typically 0.5-2 mL/kg) diluted in a vehicle like corn oil or olive oil via intraperitoneal injection or oral gavage.[13]
-
Injections are typically given twice a week for a period of 4-8 weeks to induce significant fibrosis.
-
-
This compound Administration:
-
TDG can be administered orally or via intraperitoneal injection.
-
Treatment can be prophylactic (starting with CCl4) or therapeutic (starting after fibrosis is established).
-
-
Assessment of Fibrosis:
-
Histology: Perfuse the liver, fix in formalin, and embed in paraffin. Stain sections with Sirius Red to quantify the collagen proportional area.[14]
-
Gene Expression: Analyze liver tissue for the mRNA expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1 using RT-qPCR.
-
Western Blot: Quantify the protein levels of α-SMA and collagen type I in liver lysates.[15]
-
Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
The UUO model induces rapid and progressive tubulointerstitial fibrosis.
-
Animal Model: Mice (e.g., C57BL/6) or rats are used.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make a midline abdominal incision to expose the left ureter.
-
Ligate the ureter at two points with surgical silk. The contralateral kidney serves as an internal control.[16]
-
-
This compound Administration:
-
Administer TDG daily via a suitable route (e.g., intraperitoneal injection) starting from the day of surgery.
-
-
Assessment of Fibrosis:
-
Histology: Harvest the kidneys at various time points (e.g., 7, 14, or 21 days post-surgery). Fix, embed, and stain sections with Masson's trichrome or Sirius Red to assess collagen deposition.[17]
-
Immunohistochemistry: Stain kidney sections for fibrotic markers like α-SMA and fibronectin.[18]
-
Western Blot: Analyze kidney cortex lysates for the expression of α-SMA, collagen type I, and other fibrotic proteins.[18]
-
Transverse Aortic Constriction (TAC) Model of Cardiac Fibrosis
The TAC model creates pressure overload on the left ventricle, leading to cardiac hypertrophy and fibrosis.
-
Animal Model: Mice (e.g., C57BL/6) are commonly used.
-
Surgical Procedure:
-
Anesthetize and intubate the mouse.
-
Perform a thoracotomy to expose the aortic arch.
-
Place a ligature around the transverse aorta between the brachiocephalic and left common carotid arteries and tie it against a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction.[19]
-
-
This compound Administration:
-
Administer TDG via a suitable route (e.g., subcutaneous injection or oral gavage) for a specified duration after surgery.
-
-
Assessment of Fibrosis:
-
Echocardiography: Monitor cardiac function and dimensions throughout the study.
-
Histology: Harvest the hearts, fix, and embed in paraffin. Stain sections with Masson's trichrome or Picrosirius Red to quantify the fibrotic area.[19]
-
Gene Expression: Analyze left ventricular tissue for the expression of fibrotic genes such as Col1a1, Col3a1, and Ctgf (connective tissue growth factor).[19]
-
Signaling Pathways and Visualizations
This compound's inhibition of galectin-3 impacts key signaling pathways that drive fibrosis. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow.
Caption: Galectin-3 signaling pathway in fibrosis and its inhibition by this compound.
Caption: General experimental workflow for evaluating this compound in fibrosis models.
Conclusion
This compound and its derivatives represent a highly promising class of compounds for the study and potential treatment of fibrotic diseases. Their targeted inhibition of galectin-3 offers a specific and potent mechanism to interrupt the pro-fibrotic cascade. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to further investigate the therapeutic potential of this compound in a variety of fibrotic conditions. The continued exploration of this molecule and its role in modulating key signaling pathways will undoubtedly contribute to the development of novel anti-fibrotic therapies.
References
- 1. Galectin-3 regulates myofibroblast activation and hepatic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reliable computational quantification of liver fibrosis is compromised by inherent staining variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 9. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Pien-Tze-Huang alleviates CCl4-induced liver fibrosis through the inhibition of HSC autophagy and the TGF-β1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Image analysis of liver collagen using sirius red is more accurate and correlates better with serum fibrosis markers than trichrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Distinct Phenotypes Induced by Three Degrees of Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Affinity of Thiodigalactoside for Galectins: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the binding interactions between small molecules and their protein targets is paramount. Thiodigalactoside (TDG), a synthetic carbohydrate mimetic, has emerged as a crucial tool for studying the galectin family of proteins. This technical guide provides an in-depth analysis of TDG's binding affinity for various galectins, detailed experimental protocols for measuring these interactions, and a visual representation of the key signaling pathways involved.
Galectins are a family of β-galactoside-binding proteins that play significant roles in a myriad of cellular processes, including cell adhesion, signaling, and apoptosis. Their involvement in pathologies such as cancer, inflammation, and fibrosis has made them attractive targets for therapeutic intervention. This compound, a stable and potent pan-galectin inhibitor, serves as a foundational scaffold for the development of more selective and high-affinity galectin inhibitors.
Quantitative Analysis of this compound-Galectin Interactions
The binding affinity of this compound for different galectins is a critical parameter for its use as a research tool and as a starting point for drug design. The dissociation constant (Kd), a measure of the strength of the binding interaction, is the most common metric used. A lower Kd value indicates a stronger binding affinity. The following table summarizes the reported Kd values for TDG with various human galectins, determined by several biophysical techniques.
| Galectin | Dissociation Constant (Kd) | Experimental Method | Reference |
| Galectin-1 | 24 µM | Not Specified | [1][2][3] |
| Galectin-1 | 67.3 ± 8.6 µM | Isothermal Titration Calorimetry | [4] |
| Galectin-1 | ~78 µM | Not Specified | [5] |
| Galectin-3 | 49 µM | Not Specified | [1][2][3][6] |
| Galectin-3 | 75.4 ± 8.41 µM | Isothermal Titration Calorimetry | [4] |
| Galectin-7 | 572.7 ± 57.7 µM | Isothermal Titration Calorimetry | [4] |
| Galectin-8 | Binding confirmed, specific Kd for TDG not detailed | Not Specified | [7] |
| Galectin-9 | Binding confirmed, specific Kd for TDG not detailed | Not Specified | [8] |
Key Experimental Protocols for Measuring Binding Affinity
Accurate determination of binding affinities is crucial for structure-activity relationship (SAR) studies and for the validation of potential drug candidates. The following sections provide detailed methodologies for the three most common techniques used to quantify galectin-ligand interactions.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[9][10]
Materials:
-
Purified recombinant human galectin protein
-
This compound (TDG)
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Degasser
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified galectin protein against the ITC running buffer to ensure buffer matching between the protein and ligand solutions.[11]
-
Prepare the TDG solution using the final dialysis buffer.
-
Accurately determine the concentrations of both the protein and TDG solutions.
-
Degas both solutions for at least 10 minutes immediately prior to the experiment to prevent bubble formation in the ITC cell.[11]
-
-
Instrument Setup:
-
Set the experimental temperature (typically 25°C).
-
Thoroughly clean the sample cell and the titration syringe with the running buffer.
-
Load the galectin solution into the sample cell (typically 200-300 µL).
-
Load the TDG solution into the titration syringe (typically 40-50 µL).
-
-
Titration:
-
Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Carry out a series of subsequent injections (e.g., 19 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the integrated heat data against the molar ratio of TDG to galectin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[10]
-
References
- 1. Frontiers | Galectin functions in cancer-associated inflammation and thrombosis [frontiersin.org]
- 2. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid ligands with calixarene and this compound groups: galectin binding and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-8 Favors the Presentation of Surface-Tethered Antigens by Stabilizing the B Cell Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
Thiodigalactoside as a Chemical Probe for Galectin-3 Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of thiodigalactoside (TDG) and its utility as a chemical probe for studying galectin-3, a key regulator in various pathological processes, including cancer and inflammation. This document details TDG's binding characteristics, its impact on galectin-3-mediated signaling pathways, and provides structured methodologies for key experimental assays. Quantitative binding data is presented in clear, comparative tables, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding and practical application of TDG in galectin-3 research.
Introduction to Galectin-3
Galectins are a family of proteins defined by their ability to bind β-galactoside sugars through a conserved carbohydrate recognition domain (CRD).[1][2] Galectin-3 is unique within this family as a "chimera-type" galectin, possessing a single C-terminal CRD and a non-lectin N-terminal domain that facilitates oligomerization.[1] This versatile lectin is implicated in a multitude of biological processes, both intracellularly and extracellularly, including cell adhesion, migration, proliferation, apoptosis, and inflammation.[3][4] Its overexpression is frequently associated with cancer progression and metastasis, making it a significant target for therapeutic intervention.[3]
This compound (TDG): A Potent Chemical Probe
This compound is a non-metabolizable analog of lactose where the glycosidic oxygen is replaced by a sulfur atom. This modification confers resistance to enzymatic degradation while maintaining a high affinity for the galectin-3 CRD.[5] TDG serves as a potent and orally active inhibitor of galectins, with reported Kd values of 49 μM for galectin-3.[6][7][8] Its ability to competitively block the binding of galectin-3 to its natural ligands makes it an invaluable tool for elucidating the biological functions of this lectin.
Binding Affinity and Specificity
The interaction of TDG and its derivatives with galectin-3 has been extensively characterized using various biophysical techniques. The affinity of these compounds for galectin-3 can range from the micromolar to the low nanomolar range, depending on the specific modifications to the TDG scaffold.
Table 1: Binding Affinities of this compound and its Derivatives for Galectin-3
| Compound | Method | Kd (μM) | IC50 (μM) | Reference |
| This compound (TDG) | ITC | 75 | - | [3] |
| This compound (TDG) | - | 49 | - | [6][7][8] |
| TD139 | ITC | 0.068 | - | [3] |
| Asymmetrical this compound 37 | FP | - | 0.0075 | [2] |
| Symmetrical this compound 19 | FP | <0.01 | - | [2] |
| 3,3'-bis-coumaryl this compound 28 | FP | - | 0.091 | [9] |
| N-acetyllactosamine derivative | ELISA | - | 4.4 | [10] |
FP: Fluorescence Polarization, ITC: Isothermal Titration Calorimetry, ELISA: Enzyme-Linked Immunosorbent Assay.
Table 2: Comparative Binding Affinities of TDG for Galectin-1 and Galectin-3
| Compound | Kd for Galectin-1 (μM) | Kd for Galectin-3 (μM) | Reference |
| This compound (TDG) | 24 | 49 | [6][7][8] |
Galectin-3 Signaling Pathways and Inhibition by TDG
Galectin-3 modulates several key signaling pathways involved in cell growth and proliferation. One of the well-documented pathways is the Ras-Raf-MEK-ERK (MAPK) pathway. Extracellular galectin-3 can activate ERK1/2, promoting cell migration.[11] TDG, by inhibiting galectin-3, can effectively attenuate these signaling events. For instance, TDG has been shown to attenuate the effects of galectin-3 on hepatic stellate cell proliferation, which is mediated through the ERK1/2 signaling pathway.[3]
Caption: Galectin-3 mediated ERK signaling pathway and its inhibition by TDG.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used in the study of TDG as a galectin-3 probe.
Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the binding affinity of unlabeled ligands (like TDG) by measuring their ability to displace a fluorescently labeled probe from the galectin-3 binding site.
Caption: Workflow for a Fluorescence Polarization competition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human galectin-3 in an appropriate assay buffer (e.g., PBS with 2 mM EDTA).
-
Prepare a stock solution of a suitable fluorescent probe (e.g., a fluorescein-conjugated lactose derivative).
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well microplate, add a fixed concentration of galectin-3 and the fluorescent probe to each well.
-
Add the serially diluted TDG or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 520 nm).
-
Plot the percentage of inhibition of the fluorescent probe binding against the logarithm of the TDG concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve. The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with the binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Methodology:
-
Sample Preparation:
-
Dialyze both the galectin-3 and TDG solutions extensively against the same buffer (e.g., 20 mM HEPES, pH 8.0) to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and ligand solutions. Typically, the ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
-
ITC Experiment:
-
Load the galectin-3 solution into the sample cell of the calorimeter and the TDG solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of small, sequential injections of TDG into the galectin-3 solution, measuring the heat evolved or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw heat flow data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of TDG to galectin-3.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
-
Applications in Drug Development and Research
This compound and its derivatives are critical tools for:
-
Validating Galectin-3 as a Therapeutic Target: By inhibiting galectin-3 function in cellular and animal models of disease, TDG helps to establish the therapeutic potential of targeting this lectin.[12]
-
High-Throughput Screening: TDG can be used as a reference compound in high-throughput screening assays to identify novel and more potent galectin-3 inhibitors.
-
Structural Biology Studies: Co-crystallization of galectin-3 with TDG and its analogs provides detailed structural information of the carbohydrate recognition domain, aiding in the rational design of new inhibitors.[12]
-
Investigating Biological Pathways: TDG allows researchers to dissect the specific roles of galectin-3 in complex biological processes like angiogenesis and immune regulation.[13][14]
Conclusion
This compound is a well-established and indispensable chemical probe for the study of galectin-3. Its high affinity, specificity, and metabolic stability make it an ideal tool for a wide range of in vitro and in vivo applications. This technical guide provides a foundational resource for researchers and drug development professionals seeking to utilize TDG to explore the multifaceted roles of galectin-3 in health and disease and to advance the development of novel galectin-3-targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dual thio-digalactoside-binding modes of human galectins as the structural basis for the design of potent and selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Low micromolar inhibitors of galectin-3 based on 3'-derivatization of N-acetyllactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galectin-3 induces cell migration via a calcium-sensitive MAPK/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | Galectin | TargetMol [targetmol.com]
- 13. Galectin-3 is an important mediator of VEGF- and bFGF-mediated angiogenic response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galectin-3 Inhibition by a Small-Molecule Inhibitor Reduces Both Pathological Corneal Neovascularization and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Stability of Thiodigalactoside: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodigalactoside (TDG) is a synthetic disaccharide and a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins implicated in a variety of pathological processes, including inflammation, fibrosis, and cancer.[1][2] A critical aspect of its pharmacological profile is its metabolic stability. This technical guide provides a comprehensive overview of the in vitro and in vivo metabolic stability of this compound, summarizing the available data, detailing relevant experimental protocols for stability assessment, and visualizing key workflows and pathways.
Multiple sources describe this compound as a "non-metabolizable disaccharide".[1][2][3] This high metabolic stability is a key attribute, suggesting that the compound is not significantly altered by metabolic enzymes in the body. This characteristic is advantageous for a drug candidate as it can lead to a longer half-life, sustained therapeutic effects, and a reduced potential for the formation of active or toxic metabolites.
Quantitative Data on Metabolic Stability
Despite its classification as non-metabolizable, quantitative pharmacokinetic data for this compound is not extensively available in public literature. The following table summarizes the currently available information regarding its metabolic profile.
| Parameter | In Vitro/In Vivo | System | Value | Reference |
| Metabolism | In Vitro / In Vivo | Not Specified | Non-metabolizable | [1][2][3][4] |
| Half-life | Not Specified | Not Specified | Not Available | |
| Clearance | Not Specified | Not Specified | Not Available | [5] |
This lack of specific quantitative data in publicly accessible databases suggests that this compound exhibits very high stability in standard metabolic assays.
Experimental Protocols for Assessing Metabolic Stability
To determine the metabolic stability of a compound like this compound, standardized in vitro and in vivo methods are employed. Below are detailed protocols that are routinely used in drug development to quantify metabolic stability.
In Vitro Metabolic Stability in Human Liver Microsomes
This assay is a common initial screening method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound in human liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Positive control compounds with known metabolic rates (e.g., verapamil, imipramine)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C.
-
Initiation of Reaction: Add this compound (typically at a final concentration of 1 µM) to the pre-incubated mixture. The reaction is initiated by the addition of the NADPH regenerating system.
-
Time-course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining this compound in each sample is quantified using a validated LC-MS/MS method.
-
Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression of this plot provides the elimination rate constant (k). The in vitro half-life is calculated as 0.693/k, and the intrinsic clearance is calculated based on the half-life and the protein concentration in the incubation.
In Vitro Metabolic Stability in Hepatocytes
Hepatocytes contain a broader range of metabolic enzymes than microsomes, including both Phase I and Phase II enzymes, providing a more comprehensive assessment of metabolic stability.
Objective: To evaluate the metabolic stability of this compound in a whole-cell system.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
This compound
-
Positive and negative control compounds
-
Incubator with controlled temperature, CO2, and humidity
-
LC-MS/MS system
Procedure:
-
Hepatocyte Plating: Plate the hepatocytes in collagen-coated plates and allow them to attach.
-
Compound Addition: Add this compound to the hepatocyte cultures at a specified concentration.
-
Incubation: Incubate the plates at 37°C in a humidified incubator.
-
Sampling: Collect samples of the culture medium and/or cell lysates at various time points.
-
Sample Preparation: Process the samples to extract the compound and any potential metabolites.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the samples.
-
Data Analysis: Determine the rate of disappearance of this compound to calculate the half-life and intrinsic clearance.
Visualizations
Experimental Workflow for In Vitro Metabolic Stability
Caption: Workflow for assessing in vitro metabolic stability.
Putative Metabolic Pathway of this compound
Given that this compound is considered non-metabolizable, a metabolic pathway diagram would depict its resistance to common metabolic transformations.
Caption: High resistance of this compound to metabolism.
Conclusion
The available evidence strongly supports the classification of this compound as a non-metabolizable compound. Its inherent stability against major metabolic pathways is a significant advantage in drug development, contributing to a predictable pharmacokinetic profile. While detailed quantitative data on its metabolic fate are sparse in the public domain, the standard experimental protocols outlined in this guide provide the framework for any future investigations aimed at quantifying its high degree of metabolic stability. For researchers and drug developers, the metabolic stability of this compound simplifies pharmacokinetic considerations and reduces the risk of metabolite-related complications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Galectin | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Investigating the Pharmacokinetics of Thiodigalactoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiodigalactoside (TDG) is a synthetic, non-metabolizable disaccharide that acts as a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins. By targeting galectins, particularly galectin-1 and galectin-3, TDG has demonstrated significant potential in preclinical models of cancer and inflammatory diseases. Its mechanism of action involves the disruption of galectin-mediated signaling pathways that are crucial for tumor growth, angiogenesis, and immune evasion. Despite its promising therapeutic activities, a comprehensive understanding of the pharmacokinetics of this compound remains a critical area of investigation for its clinical development. This technical guide provides an in-depth overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of TDG, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a stable sulfur-linked analogue of lactose. Its structural similarity to the natural ligands of galectins allows it to bind to the carbohydrate recognition domain (CRD) of these proteins with high affinity. This competitive inhibition blocks the interaction of galectins with their endogenous binding partners, thereby modulating various cellular processes.
The primary mechanism of action of TDG is the inhibition of galectin-1 and galectin-3.[1][2][3][4][5] These galectins are overexpressed in various pathological conditions and contribute to disease progression by promoting cell proliferation, adhesion, migration, and angiogenesis, as well as by suppressing the anti-tumor immune response.[6] TDG's ability to counteract these effects underscores its therapeutic potential.[6][7]
Pharmacokinetic Profile of this compound
To provide a broader context for the pharmacokinetics of galectin inhibitors, the following tables summarize available data for other related compounds.
Table 1: Pharmacokinetic Parameters of OTX008 (a Galectin-1 Inhibitor) in Mice
| Parameter | Value | Reference |
| Dose and Route | 5 mg/kg, intravenous (i.v.) | [9] |
| Cmax (plasma) | 14.39 µg/mL | [9] |
| Half-life (t½) | 31.4 hours | [9] |
| Cmax (tumor) | 1.65 µg/g (at 0.5 h) | [9] |
| AUC (tumor) | 15.76 µg/g*h | [9] |
Table 2: Pharmacokinetic Parameters of GB1211 (an Oral Galectin-3 Inhibitor) in Humans
| Parameter | Value | Reference |
| Administration | Single and multiple oral doses | [1] |
| Absorption | Rapidly absorbed | [1] |
| Accumulation | ~2-fold in plasma with multiple dosing | [1] |
| Steady State | Reached within 3 days | [1] |
| Excretion | 30% of administered dose excreted unchanged in urine | [1] |
| Food Effect | Absorption delayed by 2 hours with a high-fat meal, but systemic exposure unaffected | [1] |
Table 3: Pharmacokinetic Parameters of GB1490 (an Oral Galectin-1 Inhibitor) in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F%) | > 99% | [7] |
Experimental Protocols for Pharmacokinetic Studies
The following sections outline generalized protocols for conducting preclinical pharmacokinetic studies of a compound like this compound. These are based on standard methodologies and should be adapted and validated for specific experimental needs.
In Vivo Administration and Blood Sampling in Rodents
Objective: To determine the plasma concentration-time profile of this compound following oral and intravenous administration in mice or rats.
Materials:
-
This compound (TDG)
-
Vehicle for dosing (e.g., sterile water, saline, or a suitable buffer)
-
Syringes and gavage needles for oral administration
-
Syringes and catheters for intravenous administration
-
Anesthetic agent (if required for blood sampling)
-
Anticoagulant-coated tubes (e.g., EDTA or heparin) for blood collection
-
Centrifuge
Protocol for Oral Administration:
-
Fast animals overnight (with free access to water) prior to dosing to ensure gastric emptying.[10]
-
Prepare a solution or suspension of TDG in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of the TDG formulation to each animal using a gavage needle. The volume should be appropriate for the animal's weight (e.g., <10 mL/kg for mice and rats).[11]
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) via a suitable method such as tail vein, saphenous vein, or cardiac puncture (terminal procedure).[12][13]
-
Immediately transfer the blood into anticoagulant-coated tubes and place on ice.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
Protocol for Intravenous Administration:
-
Prepare a sterile solution of TDG for intravenous injection.
-
Administer a single bolus i.v. injection of the TDG solution, typically via the tail vein in mice and rats. The injection volume should be appropriate for the species (e.g., up to 5 ml/kg for a bolus injection in mice).[14][15]
-
Follow the blood sampling, processing, and storage procedure as described for oral administration.
Bioanalytical Method for Quantification of this compound in Plasma
Objective: To develop and validate a sensitive and specific method for the quantification of TDG in plasma samples, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
Method Validation Parameters: The bioanalytical method should be validated according to regulatory guidelines, assessing the following parameters:[16][17][18][19]
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.
-
Calibration Curve: A standard curve should be prepared with at least six to eight non-zero concentrations.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C).
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting galectin-1 mediated signaling in the tumor microenvironment.
Caption: this compound inhibits Galectin-1 signaling.
Experimental Workflow for a Pharmacokinetic Study
The diagram below outlines the key steps in a typical in vivo pharmacokinetic study.
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
This compound holds considerable promise as a therapeutic agent due to its ability to inhibit galectin-mediated pathological processes. However, the successful translation of this compound to the clinic is contingent upon a thorough characterization of its pharmacokinetic properties. While current data suggests that TDG is not metabolized, its oral bioavailability appears to be a challenge, a common issue for carbohydrate-based drugs. Future research should focus on conducting definitive ADME studies to quantify the pharmacokinetic parameters of TDG. Furthermore, the development of novel formulations or pro-drug strategies may be necessary to enhance its oral absorption and overall clinical utility. The experimental protocols and workflows outlined in this guide provide a framework for researchers to systematically investigate the pharmacokinetics of this compound and other galectin inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Galectin | TargetMol [targetmol.com]
- 5. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Selective and Orally Available Galectin-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacokinetics and antineoplastic activity of galectin-1-targeting OTX008 in combination with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voluntary oral administration of drugs in mice [protocols.io]
- 11. humapub.com [humapub.com]
- 12. researchgate.net [researchgate.net]
- 13. gv-solas.de [gv-solas.de]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 15. tm.mahidol.ac.th [tm.mahidol.ac.th]
- 16. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. e-b-f.eu [e-b-f.eu]
- 18. bioanalysisforum.jp [bioanalysisforum.jp]
- 19. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Effect of Thiodigalactoside on T-cell Apoptosis
This technical guide provides a comprehensive overview of the mechanism by which this compound (TDG) influences T-cell apoptosis, primarily through its interaction with Galectin-1 (Gal-1). It details the underlying signaling pathways, presents quantitative data from key studies, and offers detailed experimental protocols for replication and further investigation.
Introduction: Galectin-1 and T-cell Homeostasis
Galectin-1, a β-galactoside-binding lectin, is a critical regulator of the immune system.[1] Expressed by various cells, including tumor cells and stromal cells within lymphoid organs, it plays a pivotal role in T-cell development and maturation by inducing apoptosis.[1] A wide range of tumor cells over-express Galectin-1, which contributes to tumor progression by facilitating immune evasion through the induction of apoptosis in activated T-cells that infiltrate the tumor microenvironment.[2][3] This mechanism allows cancer cells to neutralize a key component of the anti-tumor immune response.
This compound (TDG) is a non-metabolizable, competitive inhibitor of galectins.[4] By binding to the highly conserved carbohydrate-recognition domain (CRD) of Galectin-1, TDG effectively blocks its interaction with cell surface glycoproteins, thereby preventing the downstream signaling events that lead to T-cell apoptosis.[2][5] This makes TDG an invaluable tool for studying Galectin-1's function and a potential therapeutic agent for cancer immunotherapy.
Mechanism of Action: TDG's Inhibition of Gal-1-Induced Apoptosis
Galectin-1 induces T-cell death primarily through its binding to specific N-glycans on cell surface receptors such as CD7, CD43, and CD45.[1][5][6] This interaction triggers a complex signaling cascade that culminates in apoptosis. The process is initiated by the cross-linking of these surface glycoproteins, which leads to the reorganization of lipid rafts.[7][8]
The subsequent signaling pathway is predominantly caspase-dependent and involves the mitochondrial route. Key steps include:
-
Activation of Kinases: The signal requires the function of key T-cell receptor (TCR) signaling molecules, p56lck and ZAP70, leading to tyrosine phosphorylation.[7][9]
-
Mitochondrial Depolarization: Downstream signaling leads to the downregulation of the anti-apoptotic protein Bcl-2 and the release of ceramide, causing a decrease in mitochondrial membrane potential.[6][7]
-
Caspase Activation: The depolarization of the mitochondria activates the initiator caspase-9, which in turn activates the effector caspase-3, leading to the breakdown of cellular proteins and nuclear DNA.[7][9]
TDG prevents this entire cascade. By competitively binding to Galectin-1, it blocks the initial interaction between the lectin and the T-cell surface glycoproteins, effectively halting the apoptotic signal before it can be initiated.
Signaling Pathway of Gal-1 Induced T-cell Apoptosis and TDG Inhibition
Caption: Gal-1 signaling pathway leading to T-cell apoptosis and its inhibition by TDG.
Quantitative Data from Co-Culture Experiments
Experimental evidence consistently demonstrates that inhibiting Galectin-1 with TDG rescues T-cells from tumor-induced apoptosis. In co-culture models, the presence of TDG significantly reduces the percentage of apoptotic T-cells.
| Experimental Condition | Cell Lines Used | Treatment | Outcome | Reference |
| Tumor-Induced T-cell Apoptosis | U87 (glioma), C32 (melanoma) with Jurkat T-cells or activated T-cells | Co-culture for 16 hours | Gal-1 expressing tumor cells induced significant T-cell apoptosis. | [9] |
| Inhibition of Apoptosis by TDG | U87, C32 with Jurkat T-cells or activated T-cells | Pre-treatment of tumor cells with 100 mM TDG for 30 min | Removal of cell surface Gal-1 with TDG resulted in failure of tumor cell-induced T-cell apoptosis. | [9] |
| Effect of Gal-1 Silencing | U87 siRNA (Gal-1 knockdown) with Jurkat T-cells or activated T-cells | Co-culture for 16 hours | Silencing of Gal-1 expression in U87 glioma cells caused a significant decrease in the T-cell apoptotic effect. | [9] |
| In vivo Tumor Growth Inhibition | B16F10 melanoma and 4T1 breast cancer models in mice | Intratumoral injection of TDG | TDG treatment significantly raised the levels of tumor-infiltrating CD8+ lymphocytes and reduced tumor growth. | [2][3] |
Experimental Protocols
Co-Culture Apoptosis Assay: TDG Effect on Tumor-Induced T-cell Death
This protocol details a method to assess the ability of TDG to inhibit T-cell apoptosis induced by Galectin-1-expressing tumor cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Materials and Equipment:
-
Galectin-1 expressing tumor cell line (e.g., U87, C32)[9]
-
T-cell line (e.g., Jurkat) or activated peripheral blood mononuclear T-cells (actT-cells)[9]
-
Complete cell culture medium (e.g., RPMI-1640, MEM) with 5-10% FCS[9]
-
This compound (TDG) solution (e.g., 100 mM in PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Cell dissociation agent (e.g., Trypsin-EDTA) for adherent cells
-
Flow cytometer
Methodology:
Part A: Cell Preparation and Co-Culture Setup
-
Tumor Cell Culture: Culture adherent tumor cells (e.g., U87) in appropriate flasks until they reach approximately 80% confluency.
-
T-cell Culture: Culture suspension T-cells (e.g., Jurkat) in separate flasks. If using primary T-cells, activate them with PHA for 72 hours, followed by culture with IL-2.[9]
-
Experimental Groups: Prepare the following experimental conditions in a multi-well plate:
-
Control: T-cells alone.
-
Co-culture: Tumor cells + T-cells.
-
TDG Treatment: Tumor cells pre-treated with TDG + T-cells.
-
Negative Control: Gal-1 non-expressing tumor cells (e.g., HeLa) + T-cells.[9]
-
-
TDG Pre-treatment (for TDG Treatment group):
-
Co-culture Incubation:
-
Seed the tumor cells in the wells. For pre-treated groups, use the TDG-washed cells.
-
Add T-cells to the wells containing tumor cells (and control wells with T-cells alone) at a desired Effector:Target ratio (e.g., 5:1).
-
Incubate the co-culture plate for 16-24 hours at 37°C in a 5% CO₂ incubator.[9]
-
Part B: Cell Staining and Flow Cytometry
-
Cell Harvesting: Gently collect all cells, including the supernatant (which contains floating apoptotic T-cells) and adherent cells (after trypsinization), from each well.[10]
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at 300-500 x g for 5 minutes.[10]
-
Staining Preparation:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11]
-
-
Annexin V & PI Staining:
-
To the 100 µL cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples by flow cytometry within one hour.[11]
-
Gate on the T-cell population (if distinguishable by size or a specific marker) and quantify the four populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Experimental Workflow for TDG Inhibition Assay
References
- 1. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galectin-1 research in T cell immunity: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Methodological & Application
Application Notes and Protocols for Thiodigalactoside in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodigalactoside (TDG) is a synthetic, non-metabolizable disaccharide that serves as a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1] Galectins, particularly galectin-1 and galectin-3, are overexpressed in various cancers and play crucial roles in tumor progression, including cell proliferation, adhesion, migration, angiogenesis, and immune evasion.[2][3] By binding to the carbohydrate recognition domain (CRD) of galectins, TDG effectively blocks their interaction with cell surface glycoproteins and glycolipids, thereby inhibiting their downstream signaling functions.[2] These application notes provide detailed protocols for the use of TDG in cell culture to study its effects on cancer cells and other relevant biological processes.
Mechanism of Action
This compound primarily functions by competitively inhibiting the binding of galectins to their glycosylated ligands on the cell surface. This inhibition disrupts galectin-mediated signaling pathways that are integral to cancer progression. The dissociation constants (Kd) of TDG for galectin-1 (GAL1) and galectin-3 (GAL3) are reported to be 24 μM and 49 μM, respectively, indicating a strong binding affinity.[1][4]
The key consequences of TDG-mediated galectin inhibition in cancer cells include:
-
Inhibition of Angiogenesis: TDG has been shown to reduce the tube-forming activity of endothelial cells, a critical step in angiogenesis.[2][5]
-
Modulation of Immune Response: By blocking galectin-1, TDG can prevent the suppression of T-cell immunity, a common mechanism of tumor immune evasion.[2]
-
Induction of Apoptosis: TDG can sensitize cancer cells to apoptosis, particularly under conditions of oxidative stress.[2][5]
-
Reduction of Cell Adhesion and Migration: TDG can inhibit the adhesion of cancer cells to the extracellular matrix and endothelial cells, thereby potentially reducing metastasis.
Data Presentation
This compound Activity Profile
| Parameter | Value | Cell Line(s) | Reference(s) |
| Binding Affinity (Kd) | |||
| Galectin-1 | 24 μM | - | [1][4] |
| Galectin-3 | 49 μM | - | [1][4] |
| Inhibition of Angiogenesis | |||
| Reduction in Endothelial Cell Tube Formation | Significant reduction observed | EAhy926, HUVEC | [2] |
| Effect on Tumor Growth (in vivo) | |||
| Reduction in B16F10 Melanoma Tumor Volume | 67% | - | [2] |
| Reduction in 4T1 Mammary Carcinoma Tumor Volume | 47% (in immunocompromised mice) | - | [2] |
| Effect on Fat Accumulation (in vitro) | |||
| Reduction in Triglyceride Content | Dose-dependent reduction | 3T3-L1, HIB1B adipocytes | [6] |
Note: IC50 values for this compound in various cancer cell lines are not consistently reported in the literature, as its primary effect is not direct cytotoxicity but rather the inhibition of galectin-mediated processes.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Sterile, nuclease-free water, Phosphate-Buffered Saline (PBS), or Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm sterile filter
Procedure:
-
Determine the desired stock solution concentration (e.g., 10 mM, 50 mM).
-
Calculate the required mass of this compound using its molecular weight (358.37 g/mol ).
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile water, PBS, or DMSO to achieve the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required for higher concentrations.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test is 10 µM to 1 mM.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control.
Cell Adhesion Assay
This protocol measures the ability of this compound to inhibit the adhesion of cancer cells to an extracellular matrix (ECM) component like laminin.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
96-well cell culture plates
-
Laminin (or other ECM protein)
-
Bovine Serum Albumin (BSA)
-
This compound stock solution
-
Crystal Violet solution (0.5% in 20% methanol)
-
Sorensen's buffer (0.1 M sodium citrate, 50% ethanol, pH 4.2) or 10% acetic acid
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with 50 µL of laminin solution (10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells twice with PBS.
-
Block the wells with 100 µL of 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.
-
Wash the wells twice with PBS.
-
Harvest the cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound (e.g., 100 µM, 500 µM, 1 mM) for 30 minutes at 37°C. Include a no-treatment control.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of methanol for 10 minutes.
-
Remove the methanol and stain the cells with 100 µL of Crystal Violet solution for 10 minutes.
-
Wash the wells thoroughly with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of Sorensen's buffer or 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Quantify the percentage of adhesion for each condition relative to the no-treatment control.
Mandatory Visualization
Caption: this compound (TDG) inhibits Galectin-1 binding to its receptor, blocking downstream signaling.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. This compound | Galectin | TargetMol [targetmol.com]
- 2. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of galectins in cancer: Biological challenges for their clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thiodigalactoside in Galectin-3 Inhibition: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing thiodigalactoside (TDG) as an inhibitor in in vitro galectin-3 assays. Galectin-3, a β-galactoside-binding lectin, is a key regulator in a multitude of physiological and pathological processes, including inflammation, fibrosis, and cancer progression. Consequently, the inhibition of galectin-3 is a promising therapeutic strategy. This compound, a stable analog of lactose, serves as a well-characterized competitive inhibitor of galectin-3 and is an essential tool for in vitro studies.
Application Notes
This compound (TDG) is a symmetrical disaccharide composed of two galactose units linked by a sulfur atom. This modification prevents its cleavage by β-galactosidases, making it a stable inhibitor for in vitro assays. The affinity of TDG for galectin-3 is moderate, with a dissociation constant (Kd) reported to be approximately 49 μM[1][2]. This makes it an excellent reference compound for comparing the potency of novel galectin-3 inhibitors.
When designing an in vitro galectin-3 inhibition assay using TDG, several factors should be considered:
-
Assay Format: The choice of assay format will influence the required concentrations of reagents. Common formats include solid-phase assays like ELISA and solution-phase assays such as fluorescence polarization (FP).
-
Reagent Concentrations: The concentration of galectin-3 and the competing ligand should be carefully optimized. For competitive binding assays, the concentration of the labeled ligand is typically set at or below its Kd for galectin-3 to ensure sensitivity to competitive inhibition.
-
TDG Concentration Range: To determine the half-maximal inhibitory concentration (IC50) of TDG, a serial dilution should be prepared. Given its Kd of ~49 μM, a starting concentration of 1-5 mM with subsequent 2- to 3-fold dilutions is a reasonable range to ensure a complete inhibition curve. For more potent TDG derivatives with nanomolar affinities, significantly lower concentration ranges will be necessary.
-
Buffer Composition: Assays are typically performed in a phosphate-buffered saline (PBS) solution at physiological pH (7.2-7.4). The inclusion of a non-ionic detergent like Tween 20 (0.05%) can help to reduce non-specific binding. Some protocols also include bovine serum albumin (BSA) as a blocking agent[1].
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives against galectin-3 can be expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data for TDG and some of its more potent derivatives.
| Compound | Assay Type | Galectin-3 Concentration | Reporter Ligand/Probe | Kd/IC50 | Reference |
| This compound (TDG) | Not Specified | Not Specified | Not Specified | Kd: 49 μM | [1][2] |
| TDG Derivative 9 | ELISA | 5.56 μM | Asialofetuin (ASF) | IC50: >25 μM | [1] |
| TDG-BSA Conjugate 11 | ELISA | 5.56 μM | Asialofetuin (ASF) | IC50: >200 nM | [1] |
| TDG-BSA Conjugate 12 | ELISA | 5.56 μM | Asialofetuin (ASF) | IC50: 1.88 nM | [1] |
| Fluorinated TDG Derivatives | Fluorescence Polarization | 10.0 nM | High-affinity fluorescent probe (26) | Kd: down to 1-2 nM | [3] |
Experimental Protocols
Two common methods for assessing galectin-3 inhibition by TDG in vitro are the competitive ELISA and the fluorescence polarization (FP) assay.
Protocol 1: Competitive ELISA for Galectin-3 Inhibition
This protocol describes a solid-phase enzyme-linked immunosorbent assay to measure the inhibition of galectin-3 binding to a glycoprotein by TDG.
Materials:
-
Recombinant Human Galectin-3
-
This compound (TDG)
-
Asialofetuin (ASF) or another suitable glycoprotein
-
96-well microtiter plates (high-binding)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
PBS with 0.05% Tween 20 (PBST)
-
Bovine Serum Albumin (BSA)
-
Anti-Galectin-3 antibody (or anti-His tag antibody if using a His-tagged galectin-3)
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of asialofetuin (ASF) at a concentration of 10 µg/mL in PBS.
-
Incubate overnight at 4°C.
-
Wash the plate three times with PBST.
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL of 2% (w/v) BSA in PBS to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of TDG in PBS. A typical starting concentration would be 1-5 mM.
-
In a separate plate or tubes, pre-incubate a fixed concentration of galectin-3 (e.g., 5.56 μM) with the various concentrations of TDG for 1 hour at room temperature[1]. The final volume should be 100 µL per well. Include a control with no inhibitor.
-
Transfer 100 µL of the galectin-3/TDG mixtures to the corresponding wells of the ASF-coated plate.
-
-
Incubation and Detection:
-
Incubate the plate for 1-2 hours at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of a primary antibody against galectin-3 (or its tag) at the recommended dilution in PBST containing 1% BSA.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add 100 µL of the HRP-conjugated secondary antibody at the recommended dilution in PBST containing 1% BSA.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with PBST.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark at room temperature until sufficient color development (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no galectin-3) from all readings.
-
Plot the absorbance as a function of the logarithm of the TDG concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Fluorescence Polarization (FP) Assay for Galectin-3 Inhibition
This protocol describes a solution-phase assay to measure the inhibition of galectin-3 binding to a fluorescently labeled carbohydrate probe by TDG.
Materials:
-
Recombinant Human Galectin-3
-
This compound (TDG)
-
A suitable fluorescently labeled carbohydrate probe with known affinity for galectin-3 (e.g., a fluorescein-labeled lactose or a higher affinity proprietary probe).
-
Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween 20 and 100 nM BSA)[3]
-
Black, low-volume 96- or 384-well plates
-
A plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of galectin-3 in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 10 nM), depending on the affinity of the fluorescent probe[3].
-
Prepare a stock solution of the fluorescent probe in assay buffer. The final concentration should be low (e.g., 4 nM) and ideally below the Kd of its interaction with galectin-3[3].
-
Prepare a serial dilution of TDG in assay buffer.
-
-
Assay Setup:
-
In a black microplate, add the following to each well:
-
TDG at various concentrations (or assay buffer for the 'no inhibitor' control).
-
Fluorescent probe at a fixed concentration.
-
Galectin-3 at a fixed concentration.
-
-
Include controls for background fluorescence (buffer only) and maximum polarization (probe and galectin-3 without inhibitor).
-
The final volume in each well will depend on the plate format (e.g., 20-100 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader. Excite and emission wavelengths will depend on the fluorophore used.
-
-
Data Analysis:
-
The degree of inhibition is reflected by a decrease in the fluorescence polarization signal as TDG displaces the fluorescent probe from galectin-3.
-
Plot the fluorescence polarization values against the logarithm of the TDG concentration.
-
Fit the data to a competitive binding equation or a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Workflow for a competitive ELISA to determine galectin-3 inhibition.
Caption: Mechanism of competitive inhibition of galectin-3 by this compound.
References
Dissolving and Storing Thiodigalactoside: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the proper handling of research compounds is paramount to ensure experimental reproducibility and the integrity of results. Thiodigalactoside (TDG), a potent galectin inhibitor, requires specific dissolution and storage procedures to maintain its stability and efficacy. This document provides detailed application notes and protocols for the dissolution and storage of this compound for research purposes.
Data Presentation: Solubility and Storage of this compound
The following table summarizes the solubility of this compound in various solvents and the recommended storage conditions for both the solid compound and its solutions.
| Solvent | Solubility | Recommended Storage (Solid) | Recommended Storage (Stock Solution) | Stability of Solution |
| Water | 90 mg/mL (251.1 mM)[1], 100 mg/mL (279.05 mM)[2][3] | -20°C for up to 3 years or more[1][4] | -80°C for up to 6 months; -20°C for up to 1 month[2][3][5]. Aqueous solutions are not recommended to be stored for more than one day[6]. | Limited stability in aqueous solution. |
| PBS (pH 7.2) | 10 mg/mL (27.9 mM)[1][6] | -20°C for up to 3 years or more[1][4] | Not recommended for long-term storage; use freshly prepared[6]. | Not recommended for storage for more than one day[6]. |
| DMSO | 20 mg/mL[6], 50 mg/mL (139.52 mM)[1] | -20°C for up to 3 years or more[1][4] | -80°C for up to 1 year or more[1]; -20°C for up to 1 month[2][5]. | Stable for extended periods when stored properly. |
| Dimethylformamide (DMF) | 1 mg/mL (2.79 mM)[1][6] | -20°C for up to 3 years or more[1][4] | -80°C for up to 1 year or more[1]. | Stable for extended periods when stored properly. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
This protocol is suitable for experiments where an organic solvent-free solution is required. Due to the limited stability of aqueous solutions, it is recommended to prepare them fresh before each experiment.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of sterile water to achieve the desired concentration (e.g., for a 10 mg/mL solution, add 1 mL of water to 10 mg of this compound).
-
Dissolve: Vortex the solution vigorously. If the compound does not fully dissolve, sonication is recommended to aid dissolution[1].
-
Sterilization (Optional): If required for the experiment, filter the solution through a 0.22 µm sterile filter.
-
Use Immediately: Use the freshly prepared aqueous solution on the same day. It is not recommended to store aqueous solutions for more than one day[6].
Protocol 2: Preparation of a this compound Stock Solution in an Organic Solvent (DMSO)
This protocol is ideal for preparing a concentrated stock solution for long-term storage. This stock can then be diluted into aqueous buffers for working solutions.
Materials:
-
This compound (solid)
-
Anhydrous, cell culture grade DMSO
-
Vortex mixer
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Inert gas (e.g., argon or nitrogen) (optional)
Procedure:
-
Equilibrate: Bring the vial of solid this compound to room temperature.
-
Weigh: In a sterile, amber-colored vial, weigh the desired amount of this compound.
-
Add Solvent: Add the calculated volume of DMSO to reach the desired stock concentration (e.g., for a 20 mg/mL stock, add 1 mL of DMSO to 20 mg of this compound).
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Purging the vial with an inert gas before sealing can enhance stability[6].
-
Aliquot: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes[1][3][5].
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year or more)[1][2][5].
Protocol 3: Preparation of a Working Solution from a DMSO Stock
This protocol describes how to prepare a final working solution in an aqueous buffer from a concentrated DMSO stock.
Materials:
-
This compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Thaw: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilute: Perform serial dilutions of the stock solution into the desired aqueous buffer to achieve the final working concentration. It is crucial to ensure that the final concentration of DMSO is insignificant, as it may have physiological effects at low concentrations[6].
-
Mix: Gently vortex the working solution to ensure homogeneity.
-
Use Immediately: Use the freshly prepared working solution for your experiments promptly.
Mandatory Visualization
The following diagram illustrates the general workflow for the preparation and storage of this compound solutions.
Caption: Workflow for this compound solution preparation and storage.
References
Application of Thiodigalactoside in Animal Models of Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, a pathological process characterized by the excessive deposition of extracellular matrix (ECM), leads to scarring and loss of organ function. It is a hallmark of numerous chronic diseases affecting organs such as the lungs, liver, heart, and kidneys. Galectin-3, a β-galactoside-binding lectin, has emerged as a key player in the progression of fibrosis. It is involved in various pro-fibrotic processes, including myofibroblast activation, collagen production, and inflammation. Thiodigalactoside (TDG) and its derivatives are potent inhibitors of galectin-3, making them promising therapeutic agents for fibrotic diseases. This document provides detailed application notes and protocols for the use of this compound and its derivatives in preclinical animal models of fibrosis.
Mechanism of Action: this compound as a Galectin-3 Inhibitor
This compound functions by competitively binding to the carbohydrate-recognition domain (CRD) of galectin-3, thereby preventing its interaction with cell surface glycans and ECM proteins. This inhibition disrupts the pro-fibrotic signaling cascade mediated by galectin-3.
Application Notes: Thiodigalactoside as a Tool to Elucidate Galectin-1 Function in Oncology Research
References
- 1. mdpi.com [mdpi.com]
- 2. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunosuppressive Roles of Galectin-1 in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Galectin | TargetMol [targetmol.com]
- 7. Galectin-1 research in T cell immunity: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
Thiodigalactoside: A Versatile Tool for Interrogating Carbohydrate-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thiodigalactoside (TDG) is a non-metabolizable synthetic disaccharide that serves as a potent competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1] Its stability and high affinity for the carbohydrate recognition domain (CRD) of galectins make it an invaluable tool for studying the myriad biological processes mediated by these lectins.[2][3] These processes include cell-cell adhesion, immune regulation, angiogenesis, and cancer progression.[3][4] This document provides detailed application notes and experimental protocols for utilizing TDG in carbohydrate-protein interaction studies.
Physicochemical Properties and Handling
This compound (β-D-galactopyranosyl 1-thio-β-D-galactopyranoside) is a crystalline solid with a molecular weight of 358.36 g/mol .[5] It is soluble in organic solvents like DMSO and dimethylformamide, and its solubility in aqueous buffers such as PBS (pH 7.2) is approximately 10 mg/mL.[5] For biological experiments, it is recommended to prepare fresh aqueous solutions.[5] While TDG is generally considered non-hazardous, standard laboratory safety precautions such as wearing gloves and eye protection should be observed.[6][7]
Applications in Research and Drug Development
TDG and its derivatives are instrumental in a variety of applications aimed at understanding and targeting galectin functions:
-
Affinity Chromatography: TDG can be immobilized on a solid support to create an affinity matrix for the purification of galectins from complex biological samples.[8][9]
-
Competitive Binding Assays: As a known inhibitor, TDG is widely used as a competitor in various binding assays (e.g., ELISA, Surface Plasmon Resonance) to determine the binding affinity and specificity of other potential ligands for galectins.[3]
-
In Vitro Functional Assays: TDG is employed to block galectin-mediated cellular processes in vitro, such as cell adhesion, migration, and apoptosis, thereby elucidating the role of galectins in these events.[3]
-
In Vivo Studies: In animal models, TDG has been used to investigate the therapeutic potential of galectin inhibition in diseases like cancer and fibrosis.[3][10]
-
Drug Development: TDG serves as a scaffold for the rational design and synthesis of more potent and selective galectin inhibitors with therapeutic potential.[11][12]
Quantitative Binding Data
The binding affinities of this compound and its derivatives for various galectins are crucial for experimental design and data interpretation. The following table summarizes key quantitative data from the literature.
| Ligand | Galectin Target | Method | Dissociation Constant (Kd) | IC50 | Reference |
| This compound (TDG) | Galectin-1 | Isothermal Titration Calorimetry (ITC) | 24 µM | - | [1][13] |
| This compound (TDG) | Galectin-3 | Isothermal Titration Calorimetry (ITC) | 49 µM | - | [1][13] |
| This compound (TDG) | Galectin-1 | Fluorescence Polarization Assay | 24 µM | - | [2] |
| This compound (TDG) | Galectin-3 | Fluorescence Polarization Assay | 49 µM | - | [2] |
| TDG-BSA Conjugate (11) | Galectin-3 | Solid-Phase Binding Assay | - | 1.88 nM | [2] |
| TDG-BSA Conjugate (12) | Galectin-3 | Competitive Inhibition Assay | - | Significantly lower than monovalent TDG | [12] |
| Lactose | Galectin-1 | Isothermal Titration Calorimetry (ITC) | 190 µM | - | [2] |
| Lactose | Galectin-3 | Isothermal Titration Calorimetry (ITC) | 220 µM | - | [2] |
| N-Acetyllactosamine | Galectin-3 | Isothermal Titration Calorimetry (ITC) | 67 µM | - | [2] |
| TD139 (TDG derivative) | Galectin-3 | Isothermal Titration Calorimetry (ITC) | 68 nM | - | [1] |
Experimental Protocols
Protocol 1: Purification of Galectins using this compound-Affinity Chromatography
This protocol describes the purification of galectins from a cell lysate using a TDG-coupled affinity column.
Materials:
-
TDG-Sepharose or similar TDG-coupled resin
-
Chromatography column
-
Cell lysate containing the target galectin
-
Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Elution Buffer: 0.1 M lactose or 0.1 M TDG in PBS
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0
-
Spectrophotometer or protein assay reagents
Procedure:
-
Column Preparation: Pack the chromatography column with the TDG-Sepharose resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column by washing with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Apply the clarified cell lysate to the column at a slow flow rate (e.g., 0.5 mL/min) to allow for efficient binding of the galectin to the TDG ligand.
-
Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound galectin by applying the Elution Buffer to the column. The competitor (lactose or free TDG) will displace the galectin from the resin.
-
Fraction Collection: Collect fractions of the eluate.
-
Protein Detection: Monitor the protein concentration in the collected fractions using a spectrophotometer at 280 nm or a suitable protein assay.
-
Neutralization (if necessary): If using an acidic elution buffer, neutralize the collected fractions with Neutralization Buffer.
-
Pooling and Analysis: Pool the fractions containing the purified galectin. Analyze the purity by SDS-PAGE and confirm the identity by Western blotting or mass spectrometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid ligands with calixarene and this compound groups: galectin binding and cytotoxicity - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C9QO00810A [pubs.rsc.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Purification of Recombinant Galectins from Different Species Using Distinct Affinity Chromatography Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of recombinant galectin protein: expression, affinity purification, and removal of lipopolysaccharide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Thiodigalactoside (TDG) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiodigalactoside (TDG) is a synthetic, non-metabolized disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2] By targeting galectins, particularly galectin-1 and galectin-3, TDG has shown potential in modulating key pathological processes such as cancer progression, obesity, and inflammation in preclinical mouse models.[3][4] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of TDG in mice, based on findings from multiple research studies.
Mechanism of Action
TDG exerts its biological effects by competitively binding to the carbohydrate-recognition domain (CRD) of galectins.[3] This inhibition disrupts the downstream signaling pathways mediated by these proteins.
-
Inhibition of Galectin-1: In the context of cancer, TDG's inhibition of galectin-1 has been shown to suppress tumor growth by interfering with multiple cancer-promoting activities. These include dysregulation of the immune system, angiogenesis (the formation of new blood vessels), and protection of cancer cells from oxidative stress.[2][3] By blocking galectin-1, TDG can enhance the infiltration of tumor-killing CD8+ T cells and reduce the density of blood vessels within the tumor.[3]
-
Inhibition of Galectin-3: Galectin-3 is a key player in inflammatory responses. TDG can modulate these pathways, although the full extent of its effects on galectin-3 mediated signaling in vivo is still under investigation.
Data Presentation
The following tables summarize the quantitative data from key studies on the administration of this compound in various mouse models.
Table 1: TDG Administration in Mouse Cancer Models
| Mouse Model | Cancer Type | TDG Dosage | Administration Route | Treatment Frequency | Key Outcomes | Citation(s) |
| C57BL/6 | B16F10 Melanoma | 40, 80, 120 mg/kg | Intratumoral | Every 3 days | 3.4-fold reduction in tumor volume at 120 mg/kg after 18 days. | [3] |
| Balb/c | 4T1 Mammary Carcinoma | 40, 80, 120 mg/kg | Intratumoral | Every 3 days | 2.2-fold reduction in tumor volume at 120 mg/kg after 18 days. | [3] |
| Balb/c nu/nu (immunocompromised) | 4T1 Mammary Carcinoma | 120 mg/kg | Intratumoral | Every 3 days | 47% reduction in tumor volume compared to 67% in immunocompetent mice, highlighting the role of the immune system. | [3] |
Table 2: TDG Administration in a Rat Obesity Model
| Animal Model | Condition | TDG Dosage | Administration Route | Treatment Frequency | Key Outcomes | Citation(s) |
| Sprague-Dawley Rats | High-Fat Diet-Induced Obesity | 5 mg/kg | Intraperitoneal (IP) | Once per week for 5 weeks | 27.3% reduction in body weight gain compared to high-fat diet controls.[4][5][6] | [4][5][6][7][8][9] |
| Sprague-Dawley Rats | High-Fat Diet-Induced Obesity | 5 mg/kg | Oral | Daily or weekly for 5 weeks | Less reduction in body weight gain compared to intraperitoneal administration.[7][8] | [7][8] |
Experimental Protocols
Protocol 1: Intratumoral Administration of TDG in a Murine Cancer Model
This protocol is based on the methodology used in studies investigating the anti-tumor effects of TDG.[3]
1. Materials:
- This compound (TDG) powder
- Sterile Phosphate-Buffered Saline (PBS), pH 7.2
- Tumor-bearing mice (e.g., C57BL/6 or Balb/c with subcutaneous tumors)
- Sterile syringes and needles (e.g., 27-30 gauge)
- Vortex mixer
- Sterile microcentrifuge tubes
2. Preparation of TDG Solution:
- Aseptically weigh the required amount of TDG powder.
- Dissolve the TDG powder in sterile PBS to the desired concentration (e.g., for a 120 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 24 mg/mL). TDG is soluble in PBS.[10]
- Gently vortex the solution until the TDG is completely dissolved.
- Prepare fresh on the day of use.
3. Administration Procedure:
- Gently restrain the tumor-bearing mouse.
- Using a sterile syringe and a small gauge needle, draw up the calculated volume of the TDG solution.
- Carefully insert the needle into the center of the subcutaneous tumor.
- Slowly inject the TDG solution directly into the tumor mass.
- Withdraw the needle and return the mouse to its cage.
- Repeat the administration at the desired frequency (e.g., every 3 days).[3]
4. Monitoring:
- Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
- Observe the general health and behavior of the mice daily.
Protocol 2: Intraperitoneal Administration of TDG in a Murine Obesity Model
This protocol is adapted from studies investigating the effects of TDG on diet-induced obesity.[4][7][8]
1. Materials:
- This compound (TDG) powder
- Sterile Phosphate-Buffered Saline (PBS), pH 7.2
- Mice on a high-fat diet
- Sterile syringes and needles (e.g., 25-27 gauge)
- Vortex mixer
- Sterile microcentrifuge tubes
2. Preparation of TDG Solution:
- Prepare the TDG solution in sterile PBS as described in Protocol 1, adjusting the concentration for the desired dosage (e.g., 5 mg/kg).
3. Administration Procedure:
- Gently restrain the mouse, exposing the abdomen.
- Lift the skin of the lower right or left abdominal quadrant to create a tent.
- Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.
- Inject the calculated volume of the TDG solution.
- Withdraw the needle and return the mouse to its cage.
- Repeat the administration at the specified frequency (e.g., once per week).[4][7][8]
4. Monitoring:
- Monitor the body weight of the mice regularly.
- Assess food intake and overall health.
Visualizations
Signaling Pathways and Experimental Workflow
TDG Administration Workflow
TDG's effect on angiogenesis
TDG's effect on inflammation
Safety and Toxicology
Currently, there is limited publicly available data specifically detailing the comprehensive toxicity profile or the median lethal dose (LD50) of this compound in mice. One database provides a predicted acute toxicity (LD50) for rats as 1.6872 mol/kg, but this is not directly transferable to mice and is a computational prediction.[1] The reviewed studies utilizing TDG in mice at doses up to 120 mg/kg did not report significant adverse effects.[3] However, the absence of reported toxicity does not confirm its safety.
Recommendation: Researchers should conduct their own dose-escalation studies to determine the maximum tolerated dose (MTD) and to carefully observe for any potential signs of toxicity in their specific mouse strain and experimental conditions. Standard toxicology monitoring should be implemented, including daily observation for changes in behavior, appearance, and body weight.
Conclusion
This compound is a promising research tool for investigating the roles of galectins in various disease models in mice. The provided protocols offer a starting point for in vivo studies. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research and conducting appropriate safety assessments.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (TDG) | Galectin | 51555-87-4 | Invivochem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Proteomic Identification of Target Proteins of this compound in White Adipose Tissue from Diet-Induced Obese Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Galectin | TargetMol [targetmol.com]
Application Notes and Protocols: In Vivo Imaging with Fluorescently Labeled Thiodigalactoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-3, a β-galactoside-binding lectin, is a protein of significant interest in biomedical research due to its multifaceted role in cancer progression, inflammation, and fibrosis. Its expression is often upregulated in various pathological conditions, making it a valuable biomarker and a promising target for therapeutic intervention. Thiodigalactoside (TDG) is a high-affinity ligand for galectin-3 and serves as a scaffold for the development of targeted probes. The conjugation of fluorescent dyes to TDG enables the visualization and quantification of galectin-3 expression and activity in vivo, offering a powerful tool for disease diagnosis, monitoring therapeutic efficacy, and elucidating the complex roles of galectin-3 in various biological processes.
These application notes provide a comprehensive overview of the use of fluorescently labeled this compound for in vivo imaging of galectin-3. They include a summary of the binding affinities of TDG derivatives, detailed protocols for in vitro and in vivo experimental procedures, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation: Binding Affinities of this compound Derivatives
The affinity of this compound and its derivatives for galectins is a critical parameter for the development of effective imaging probes. The dissociation constant (Kd) is a common measure of this affinity, with lower Kd values indicating stronger binding. The following table summarizes the Kd values for various TDG derivatives for galectin-1 and galectin-3, as determined by fluorescence polarization assays. While specific Kd values for many fluorescently-labeled TDG analogs are not widely published, the data for their parent compounds provide a strong indication of their expected binding characteristics.
| Compound | Galectin-1 (Kd, µM) | Galectin-3 (Kd, µM) | Reference |
| This compound (TDG) | 24 | 49 | [1] |
| TDG with C(3)-benzamides | - | 0.022 - 0.360 | [1] |
| TDG with C(3)-triazoles | - | low nanomolar range | [1] |
Note: The addition of fluorescent labels may slightly alter the binding affinity of the TDG core structure. It is recommended to experimentally determine the Kd of the specific fluorescently labeled TDG probe being used.
Experimental Protocols
In Vitro Characterization: Fluorescence Polarization Assay for Binding Affinity
This protocol describes the determination of the binding affinity of a fluorescently labeled this compound probe to galectin-3 using a competitive fluorescence polarization assay.
Materials:
-
Fluorescently labeled this compound probe
-
Recombinant human galectin-3
-
A known high-affinity fluorescent ligand for galectin-3 (e.g., fluorescein-tagged TDG)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Black, flat-bottom 96-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorescently labeled TDG probe in an appropriate solvent (e.g., DMSO) and dilute it in PBS to the desired working concentrations.
-
Prepare a stock solution of recombinant galectin-3 in PBS. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Prepare a solution of the known fluorescent ligand at a concentration that gives a stable and measurable fluorescence polarization signal.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of galectin-3 and the known fluorescent ligand to each well.
-
Add increasing concentrations of the unlabeled TDG or the fluorescently labeled TDG probe to be tested.
-
Include control wells containing:
-
Fluorescent ligand only (for baseline polarization).
-
Fluorescent ligand and galectin-3 without any competitor (for maximum polarization).
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes), protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the binding of the fluorescent ligand).
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation. The Ki value represents the binding affinity of the tested probe.
-
In Vivo Imaging of Galectin-3 Expression in a Murine Cancer Model
This protocol outlines a general procedure for in vivo fluorescence imaging of galectin-3 expression in a subcutaneous tumor model in mice using a fluorescently labeled this compound probe. This protocol is adapted from methodologies used for in vivo imaging with other galectin-3 targeted probes and should be optimized for the specific fluorescent TDG derivative and animal model used.
Materials:
-
Fluorescently labeled this compound probe
-
Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a galectin-3 expressing cancer cell line)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Sterile PBS
Procedure:
-
Animal Model Preparation:
-
Establish subcutaneous tumors by injecting a suspension of galectin-3 expressing cancer cells into the flank of immunocompromised mice.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).
-
-
Probe Administration:
-
Prepare a sterile solution of the fluorescently labeled TDG probe in PBS. The optimal dose should be determined empirically, but a starting point could be in the range of 1-10 mg/kg body weight.
-
Anesthetize the mice using isoflurane.
-
Administer the probe solution via intravenous (tail vein) injection.
-
-
In Vivo Fluorescence Imaging:
-
At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window, anesthetize the mice.
-
Place the mouse in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for the fluorophore.
-
Acquire a photographic image of the mouse for anatomical reference.
-
-
Ex Vivo Imaging and Biodistribution (Optional but Recommended):
-
After the final in vivo imaging session, euthanize the mouse.
-
Excise the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Arrange the tissues in the imaging system and acquire ex vivo fluorescence images to confirm probe accumulation in the tumor and assess its distribution in other organs.
-
The fluorescence intensity in each organ can be quantified to determine the biodistribution profile of the probe.
-
-
Data Analysis:
-
Use the imaging system's software to overlay the fluorescence signal on the photographic image.
-
Define regions of interest (ROIs) over the tumor and a background region (e.g., muscle).
-
Quantify the average fluorescence intensity within the ROIs.
-
Calculate the tumor-to-background ratio to assess the specificity of the probe's accumulation.
-
Visualizations
Galectin-3 Signaling Pathways in Cancer
Galectin-3 is involved in multiple signaling pathways that promote cancer cell proliferation, survival, and migration. Understanding these pathways is crucial for interpreting the results of in vivo imaging and for the development of targeted therapies.
References
Application Notes and Protocols for Thiodigalactoside in Affinity Chromatography of Galectins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectins are a family of β-galactoside-binding proteins that play crucial roles in a myriad of biological processes, including cell adhesion, proliferation, apoptosis, and immune responses.[1] Their involvement in pathological conditions such as cancer and inflammation has made them attractive targets for therapeutic intervention. The purification of active galectins is a critical step for structural and functional studies, as well as for the development of galectin-targeted drugs.
Affinity chromatography is the gold standard for purifying galectins, leveraging their specific interaction with β-galactoside-containing ligands. While lactose-based affinity matrices are commonly used, thiodigalactoside (TDG) presents a superior alternative due to its higher affinity for several galectins and its resistance to enzymatic degradation.[2] These application notes provide a comprehensive guide to utilizing this compound for the efficient affinity purification of galectins.
Quantitative Data: Binding Affinities
This compound generally exhibits a higher binding affinity for galectins compared to lactose, making it a more effective ligand for affinity chromatography. The dissociation constants (Kd) for TDG with human Galectin-1 and Galectin-3 are significantly lower than those for lactose, indicating a stronger interaction.[2] This enhanced affinity can lead to higher recovery and purity of the target galectin.
| Ligand | Galectin-1 (Kd) | Galectin-3 (Kd) | Reference(s) |
| This compound (TDG) | 24 µM | 49 µM | [2] |
| Lactose | 190 µM | 220 µM | |
| N-acetyllactosamine (LacNAc) | - | 67 µM |
Note: The Kd values are for interactions in solution and serve as a strong rationale for the use of immobilized TDG in affinity chromatography.
Experimental Protocols
Protocol 1: Preparation of this compound-Agarose Affinity Matrix
This protocol describes a suggested method for the covalent coupling of this compound to an agarose matrix using divinyl sulfone (DVS) activation. DVS is a bifunctional reagent that can activate hydroxyl groups on the agarose matrix, allowing for the subsequent coupling of carbohydrate ligands like TDG.[3]
Materials:
-
Cross-linked agarose beads (e.g., Sepharose 4B or Agarose CL-6B)
-
This compound (TDG)
-
Divinyl sulfone (DVS)
-
Sodium carbonate buffer (0.5 M, pH 11.0)
-
2-Mercaptoethanol
-
Distilled water
-
Sintered glass funnel
Procedure:
-
Agarose Bead Preparation:
-
Wash 10 mL of agarose beads with 10 volumes of distilled water on a sintered glass funnel.
-
-
Activation with Divinyl Sulfone:
-
Suspend the washed agarose beads in 10 mL of 0.5 M sodium carbonate buffer (pH 11.0).
-
In a fume hood, carefully add 1 mL of divinyl sulfone (DVS) to the agarose slurry.
-
Incubate the mixture for 2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Wash the DVS-activated agarose beads extensively with distilled water on a sintered glass funnel until the pH of the filtrate is neutral.
-
-
Coupling of this compound:
-
Dissolve TDG in a suitable volume of coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 8-10) to a final concentration of 10-20 mg/mL.[4]
-
Add the TDG solution to the activated agarose beads (a 2:1 ratio of ligand solution to beads is recommended).[4]
-
Incubate the mixture overnight at 4°C with gentle end-over-end rotation.
-
-
Blocking of Unreacted Groups:
-
After coupling, wash the beads with the coupling buffer to remove unbound TDG.
-
To block any remaining reactive vinyl sulfone groups, incubate the beads with 1 M 2-mercaptoethanol in a neutral or slightly alkaline buffer for 2 hours at room temperature.[5]
-
-
Final Washing and Storage:
-
Wash the TDG-agarose beads with 10-15 column volumes of a neutral buffer (e.g., PBS).
-
Store the affinity matrix at 4°C in a buffer containing a bacteriostatic agent (e.g., 0.02% sodium azide).
-
Protocol 2: Affinity Purification of Galectins on TDG-Agarose
This protocol is adapted from established methods for galectin purification on lactose-agarose and is suitable for recombinant or native galectins from cell or tissue lysates.[6][7][8]
Materials:
-
TDG-Agarose affinity matrix (prepared as in Protocol 1)
-
Chromatography column
-
Binding/Wash Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, containing 1-2 mM EDTA and 1-2 mM DTT.
-
Elution Buffer: Binding/Wash Buffer containing a competitive sugar (e.g., 0.1-0.3 M Lactose or 50-100 mM TDG).[6][9]
-
Clarified cell or tissue lysate containing the target galectin.
Procedure:
-
Column Preparation:
-
Pack a chromatography column with the prepared TDG-Agarose resin.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Apply the clarified lysate containing the galectin to the equilibrated column. A slow flow rate is recommended to ensure maximum binding.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This step removes unbound proteins.
-
-
Elution:
-
Elute the bound galectin from the column by applying the Elution Buffer.
-
Collect fractions and monitor the protein concentration of each fraction by measuring the absorbance at 280 nm.
-
-
Analysis and Downstream Processing:
-
Analyze the collected fractions for the presence of the target galectin using SDS-PAGE.
-
Pool the fractions containing the purified galectin.
-
If necessary, remove the eluting sugar by dialysis or buffer exchange chromatography against a suitable buffer for downstream applications.
-
Visualizations
Experimental Workflow
Caption: Workflow for galectin purification using TDG-affinity chromatography.
Galectin-1 Signaling Pathway
Caption: Simplified Galectin-1-mediated T-cell apoptosis signaling pathway.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. interchim.fr [interchim.fr]
- 5. Agarose and Its Derivatives as Supports for Enzyme Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A note on expression and purification of recombinant galectins [glycoforum.gr.jp]
- 7. Production, purification and quality control of galectin-1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Purification of Recombinant Galectins Expressed in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Thiodigalactoside in high-throughput screening for galectin inhibitors.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Galectins are a family of β-galactoside-binding proteins that play crucial roles in a variety of cellular processes, including cell adhesion, migration, proliferation, and apoptosis. Their involvement in pathological conditions such as cancer, inflammation, and fibrosis has made them attractive targets for therapeutic intervention. High-throughput screening (HTS) of small molecule libraries is a critical step in the discovery of potent and selective galectin inhibitors. Thiodigalactoside (TDG), a stable analog of lactose, serves as a valuable tool in these screening campaigns, acting as a reference inhibitor and a scaffold for the development of more potent derivatives.
This document provides detailed application notes and protocols for the use of this compound in HTS assays for the identification of novel galectin inhibitors, with a primary focus on galectin-3. The methodologies described herein are particularly relevant for researchers in academia and industry engaged in drug discovery and development.
Key Concepts and Principles
The most common HTS method for identifying galectin inhibitors is the Fluorescence Polarization (FP) assay . This technique is based on the principle that a small, fluorescently-labeled carbohydrate probe, when bound to a larger galectin protein, will tumble more slowly in solution, resulting in a higher degree of fluorescence polarization. In a competitive binding format, a candidate inhibitor will displace the fluorescent probe from the galectin's carbohydrate recognition domain (CRD), leading to a decrease in fluorescence polarization. This change in polarization is directly proportional to the inhibitory activity of the test compound.
This compound (TDG) is an ideal reference compound in these assays due to its well-characterized binding affinity for various galectins and its greater stability compared to lactose. It provides a benchmark for comparing the potency of new chemical entities.
Data Presentation: Quantitative Analysis of Galectin Inhibitors
The following tables summarize the binding affinities (Kd) and inhibitory concentrations (IC50) of this compound and some of its derivatives against various galectins. This data is crucial for assay validation and for comparing the potency of newly discovered inhibitors.
Table 1: Binding Affinities (Kd) of this compound and Derivatives for Galectins
| Compound | Galectin-1 (Kd, µM) | Galectin-3 (Kd, µM) | Reference |
| This compound (TDG) | 24 | 49 | [1] |
| 3,3'-bis-(4-fluorophenyl-1H-1,2,3-triazol-1-yl)-thiodigalactoside | - | 0.0075 | [2] |
| 3-(4-phenyl-1H-1,2,3-triazol)-3′-azido-thiodigalactoside | - | - | [3] |
Table 2: Inhibitory Potency (IC50) of this compound Derivatives against Galectin-3
| Compound | IC50 (µM) | Assay Method | Reference |
| TDG-BSA Conjugate 11 | - | Competitive ELISA | [3] |
| TDG-BSA Conjugate 12 | 0.00188 | Competitive ELISA | [3] |
| Aromatic 3,3'-diesters of this compound | Low µM range | Not Specified | [3] |
Experimental Protocols
Protocol 1: High-Throughput Fluorescence Polarization Assay for Galectin-3 Inhibitors
This protocol describes a competitive FP assay in a 384-well format, suitable for HTS of large compound libraries.
Materials:
-
Recombinant human galectin-3
-
Fluorescein-labeled carbohydrate probe with known affinity for galectin-3 (e.g., fluorescein-labeled lacto-N-neotetraose)
-
This compound (TDG) as a positive control
-
Test compounds dissolved in DMSO
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Tween-20 and 1 mM DTT
-
384-well, low-volume, black, flat-bottom microplates
-
A microplate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X stock solution of galectin-3 in Assay Buffer. The final concentration in the well should be at or below the Kd of the fluorescent probe.
-
Prepare a 2X stock solution of the fluorescent probe in Assay Buffer. The final concentration should be in the low nanomolar range and optimized for a stable FP signal.
-
Prepare a serial dilution of TDG in DMSO, and then dilute into Assay Buffer to create 10X stock solutions.
-
Prepare 10X stock solutions of test compounds in Assay Buffer containing a final DMSO concentration of 1%.
-
-
Assay Plate Preparation:
-
Add 2.5 µL of Assay Buffer to the 'blank' wells.
-
Add 2.5 µL of the 10X TDG or test compound solutions to the respective wells.
-
Add 2.5 µL of Assay Buffer with 1% DMSO to the 'no inhibitor' control wells.
-
-
Addition of Galectin-3:
-
Add 12.5 µL of the 2X galectin-3 stock solution to all wells except the 'blank' and 'no protein' control wells.
-
Add 12.5 µL of Assay Buffer to the 'blank' and 'no protein' control wells.
-
-
Addition of Fluorescent Probe and Incubation:
-
Add 10 µL of the 2X fluorescent probe stock solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the 'no inhibitor' control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations: Signaling Pathways and Experimental Workflows
Galectin-3 Signaling in Cancer Progression
Galectin-3 is involved in multiple signaling pathways that promote cancer progression, including cell proliferation, angiogenesis, and metastasis. The following diagram illustrates some of the key interactions and downstream effects of galectin-3.
High-Throughput Screening Workflow for Galectin Inhibitors
The workflow for a typical HTS campaign to identify novel galectin inhibitors is depicted below.
Logical Relationship of Competitive Fluorescence Polarization Assay
The following diagram illustrates the competitive binding principle underlying the fluorescence polarization assay.
References
Application Notes and Protocols: Using Thiodigalactoside to Block Galectin-Mediated Cell Aggregation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectins are a family of β-galactoside-binding proteins that play crucial roles in a variety of cellular processes, including cell-cell adhesion, signaling, and apoptosis.[1] Overexpression of certain galectins, such as galectin-1 and galectin-3, is associated with tumor progression, metastasis, and immune evasion.[2][3] Galectins mediate these effects in part by cross-linking glycoproteins on the cell surface, leading to the formation of cell aggregates and the modulation of intracellular signaling pathways.[4]
Thiodigalactoside (TDG) is a non-metabolizable disaccharide that acts as a potent competitive inhibitor of galectins.[5] By binding to the carbohydrate recognition domain (CRD) of galectins, TDG effectively blocks their interaction with cell surface glycans, thereby inhibiting galectin-mediated biological activities.[6] These application notes provide detailed protocols for utilizing TDG to block galectin-mediated cell aggregation and related cellular functions, such as angiogenesis and apoptosis.
Mechanism of Action
This compound is a structural analog of lactose and binds with high affinity to the carbohydrate recognition domain (CRD) of galectins.[6] This binding is competitive, meaning TDG displaces the natural carbohydrate ligands of galectins. The primary mechanism by which TDG inhibits galectin-mediated cell aggregation is by preventing the cross-linking of cell surface glycoproteins by galectins. This inhibition disrupts the formation of the galectin-glycoprotein lattice that is essential for cell-cell adhesion.[4]
Beyond inhibiting aggregation, TDG can also block downstream signaling events triggered by galectin binding. For instance, by inhibiting galectin-1, TDG can prevent the induction of T-cell apoptosis, a mechanism used by tumor cells to evade the immune system.[3][7] Furthermore, TDG has been shown to inhibit angiogenesis by blocking the pro-angiogenic effects of galectin-1 on endothelial cells.[8][9]
Quantitative Data
The following tables summarize key quantitative data for the use of this compound in inhibiting galectin activity.
Table 1: Binding Affinity of this compound for Human Galectins
| Galectin | Dissociation Constant (Kd) |
| Galectin-1 | 24 μM[5] |
| Galectin-3 | 49 μM[5] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Cell Type | TDG Concentration | Effect |
| Inhibition of T-cell Apoptosis | Jurkat, actT-cells | 100 mM | Removal of cell surface Galectin-1[7] |
| Inhibition of Endothelial Cell Tube Formation | EAhy926, HUVECs | Not specified | Inhibition of galectin-1 induced tube formation[4] |
| Reduction of Fat Accumulation | Not specified | 250 and 500 μM | Dose-dependent reduction[5] |
| In Vivo Tumor Growth Suppression | B16F10 melanoma, 4T1 mammary carcinoma | 40, 80, or 120 mg/kg (intratumoral) | Dose-dependent reduction in tumor volume[8] |
Experimental Protocols
Protocol 1: Inhibition of Galectin-Mediated Cell Aggregation
This protocol details a method to induce homotypic cell aggregation using recombinant galectin-3 and to assess the inhibitory effect of this compound.
Materials:
-
Human cancer cell line (e.g., HT29-5F7)
-
Recombinant human galectin-3
-
This compound (TDG)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
96-well plate
-
Microplate reader
Procedure:
-
Culture cancer cells to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution and wash with PBS.
-
Resuspend cells in serum-free medium to a final concentration of 1 x 10^6 cells/mL.
-
Prepare solutions of recombinant galectin-3 (1 µg/mL), TDG (at various concentrations), and BSA (as a negative control) in serum-free medium.
-
In a 96-well plate, add 50 µL of the cell suspension to each well.
-
Add 50 µL of the galectin-3, TDG, or BSA solutions to the respective wells. For inhibition experiments, pre-incubate the cells with TDG for 15-30 minutes before adding galectin-3.
-
Incubate the plate at 37°C with gentle agitation for 1-2 hours.
-
Measure cell aggregation by observing the formation of cell clusters under a microscope or by quantifying the decrease in single cells using a hemocytometer or an automated cell counter. Alternatively, the extent of cell aggregation can be measured by absorbance at 650 nm in a microplate reader.[3]
Protocol 2: Endothelial Cell Tube Formation Assay
This protocol describes an in vitro angiogenesis assay to evaluate the effect of TDG on galectin-1-induced endothelial cell tube formation.[4]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or EAhy926 cells
-
Recombinant human galectin-1
-
This compound (TDG)
-
Sucrose (as a control)
-
Basement membrane extract (e.g., Matrigel®)
-
Endothelial cell growth medium (e.g., EGM-2)
-
96-well plate
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Culture HUVECs to 70-80% confluency.
-
Harvest the cells and resuspend them in basal medium at a concentration of 1 x 10^5 cells/mL.
-
Prepare solutions of galectin-1, TDG, and sucrose in basal medium.
-
Add the test solutions (galectin-1 alone, galectin-1 with TDG, TDG alone, sucrose control) to the solidified gel.
-
Gently add 100 µL of the HUVEC suspension to each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and photograph the formation of capillary-like structures (tubes) using an inverted microscope.
-
Quantify angiogenesis by measuring the total tube length, number of junctions, and number of loops using image analysis software.
Protocol 3: T-cell Apoptosis Assay
This protocol outlines a method to assess the induction of T-cell apoptosis by tumor cell-derived galectin-1 and its inhibition by TDG.[7]
Materials:
-
Jurkat T-cells or activated primary T-cells
-
Galectin-1-expressing tumor cell line (e.g., C32, U87)
-
This compound (TDG)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Culture tumor cells to 70-80% confluency.
-
For the TDG treatment group, incubate the tumor cells with 100 mM TDG for 30 minutes to remove cell surface galectin-1. Wash the cells thoroughly to remove excess TDG.
-
Co-culture Jurkat T-cells with the treated or untreated tumor cells at a ratio of 1:1 for 16 hours.
-
As a positive control, treat Jurkat cells with a known apoptosis inducer. As a negative control, culture Jurkat cells alone.
-
Harvest all cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Visualizations
Caption: Galectin-1 induced T-cell apoptosis pathway and its inhibition by TDG.
Caption: Experimental workflow for the cell aggregation inhibition assay.
Caption: Experimental workflow for the endothelial cell tube formation assay.
Caption: Experimental workflow for the T-cell apoptosis assay.
References
- 1. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin-1 and -3 in high amounts inhibit angiogenic properties of human retinal microvascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simulating cellular galectin networks by mixing galectins in vitro reveals synergistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibidi.com [ibidi.com]
- 6. corning.com [corning.com]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thiodigalactoside (TDG) as a Control Compound in Galectin Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Galectins are a family of β-galactoside-binding proteins that play crucial roles in various physiological and pathological processes, including inflammation, immune responses, and cancer progression. Their functions are often mediated through interactions with glycans on the cell surface and in the extracellular matrix. Thiodigalactoside (TDG) is a non-metabolizable synthetic disaccharide that acts as a competitive inhibitor of galectins by binding to their carbohydrate recognition domain (CRD). Its stability and broad-spectrum inhibitory activity against several galectins make it an invaluable tool in galectin research, particularly as a control compound to elucidate the specific roles of galectin-carbohydrate interactions in biological processes. These application notes provide an overview of TDG's binding characteristics and detailed protocols for its use in common experimental setups.
Data Presentation: Quantitative Binding Data of this compound with Galectins
The binding affinity of this compound for various galectins is a critical parameter for its use as an experimental control. The following table summarizes the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of TDG for several human galectins. These values are essential for determining the appropriate concentrations of TDG to be used in different experimental systems to ensure effective inhibition of galectin activity.
| Galectin | Dissociation Constant (Kd) (μM) | IC50 (μM) |
| Galectin-1 | 24[1], 67.3[2] | - |
| Galectin-3 | 49[1], 75.4[2] | >25 |
| Galectin-7 | 572.7[2] | - |
Note: Binding affinities can vary depending on the experimental conditions and assay format.
Experimental Protocols
Here, we provide detailed protocols for key experiments where this compound is commonly used as a control compound.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Galectin-3 Inhibition
This assay is used to determine the inhibitory potential of compounds like TDG on the binding of Galectin-3 to a specific glycoprotein. Asialofetuin (ASF), a glycoprotein rich in terminal galactose residues, is commonly used as a ligand for Galectin-3.
Materials:
-
Recombinant human Galectin-3
-
This compound (TDG)
-
Asialofetuin (ASF)
-
Sucrose (negative control)
-
High-binding 96-well microtiter plates
-
Phosphate Buffered Saline (PBS)
-
PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer: 2% Bovine Serum Albumin (BSA) in PBS
-
Anti-His6-IgG2a-Peroxidase conjugate (for His-tagged galectins)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Coating: a. Dilute Asialofetuin (ASF) to a final concentration of 10 µg/mL in PBS. b. Add 100 µL of the ASF solution to each well of a 96-well microtiter plate. c. Incubate overnight at 4°C.
-
Blocking: a. Wash the plate three times with PBST. b. Add 200 µL of blocking buffer to each well. c. Incubate for 1 hour at room temperature.
-
Inhibition: a. Wash the plate three times with PBST. b. Prepare serial dilutions of TDG and sucrose (negative control) in PBS. A typical starting concentration for TDG is 1 mM, with 2-fold serial dilutions. c. In separate tubes, pre-incubate a constant concentration of Galectin-3 (e.g., 5.56 µM) with the various concentrations of TDG or sucrose for 1 hour at room temperature. d. Add 100 µL of the Galectin-3/inhibitor mixtures to the ASF-coated wells. e. Incubate for 2 hours at room temperature.
-
Detection: a. Wash the plate three times with PBST. b. Add 100 µL of anti-His6-peroxidase conjugate (diluted 1:4000 in PBS) to each well. c. Incubate for 1 hour at room temperature. d. Wash the plate five times with PBST.
-
Development and Reading: a. Add 100 µL of TMB substrate solution to each well. b. Incubate in the dark for 15-30 minutes at room temperature. c. Add 50 µL of stop solution to each well. d. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the blank wells (no Galectin-3) from all other readings. b. Plot the absorbance against the log of the inhibitor concentration. c. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in Galectin-3 binding to ASF.
Galectin-1 Induced T-cell Apoptosis Assay
This protocol describes how to use TDG as a control to demonstrate that the pro-apoptotic effect of Galectin-1 on T-cells is dependent on its carbohydrate-binding activity.
Materials:
-
Jurkat T-cells (or other susceptible T-cell line)
-
Recombinant human Galectin-1
-
This compound (TDG)
-
Lactose (alternative control)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer (from the apoptosis kit)
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment: a. Culture Jurkat T-cells in RPMI-1640 medium with 10% FBS to a density of approximately 1 x 10^6 cells/mL. b. Seed 1 x 10^6 cells per well in a 6-well plate. c. Prepare the following treatment groups in triplicate:
- Untreated control
- Galectin-1 alone (e.g., 20 µM)
- Galectin-1 (20 µM) pre-incubated with TDG (e.g., 100 mM) for 30 minutes at 37°C.
- TDG alone (100 mM) d. Add the respective treatments to the cells. e. Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Staining: a. Harvest the cells by centrifugation at 300 x g for 5 minutes. b. Wash the cells twice with cold PBS. c. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. d. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. e. Gently vortex and incubate for 15 minutes at room temperature in the dark. f. Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer within 1 hour of staining. b. Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates. c. Acquire data for at least 10,000 events per sample. d. Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
In Vitro Endothelial Tube Formation Assay (Angiogenesis)
This assay assesses the effect of Galectin-1 on angiogenesis, using TDG to confirm the involvement of the carbohydrate recognition domain.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement Membrane Extract (BME), such as Matrigel
-
Recombinant human Galectin-1
-
This compound (TDG)
-
Sucrose (negative control)
-
96-well plate
-
Inverted microscope with a camera
Protocol:
-
Plate Coating: a. Thaw the BME on ice overnight. b. Pre-chill a 96-well plate on ice. c. Add 50 µL of BME to each well, ensuring the entire surface is covered. d. Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding and Treatment: a. Harvest HUVECs and resuspend them in basal medium. b. Prepare cell suspensions containing the following treatments:
- Control (cells in basal medium)
- Galectin-1 (e.g., 100 µg/mL)
- Galectin-1 (100 µg/mL) + TDG (e.g., 1 mg/mL)
- Galectin-1 (100 µg/mL) + Sucrose (1 mg/mL) c. Seed 1.5 x 10^4 HUVECs in 100 µL of the respective treatment media onto the solidified BME.
-
Incubation and Imaging: a. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. b. Monitor tube formation periodically under an inverted microscope. c. Capture images of the tube-like structures.
-
Quantification: a. Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and number of branching points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). b. Compare the results between the different treatment groups to determine if TDG inhibits Galectin-1-induced tube formation.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Galectin-1 induced T-cell apoptosis signaling pathway.
References
- 1. Design and synthesis of hydrolytically stable multivalent ligands bearing this compound analogues for peanut lectin and human galectin-3 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual thio-digalactoside-binding modes of human galectins as the structural basis for the design of potent and selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Thiodigalactoside in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the quantification of Thiodigalactoside (TDG), a potent galectin inhibitor, in various biological samples. The protocols are intended to guide researchers in developing and implementing analytical methods for preclinical and clinical studies.
Introduction to this compound (TDG)
This compound is a non-metabolizable disaccharide that acts as a competitive inhibitor of galectins, particularly galectin-1 and galectin-3.[1] These lectins are involved in a variety of pathological processes, including cancer progression, inflammation, and fibrosis. By inhibiting galectin activity, TDG has shown promise in preclinical models as an anti-cancer and anti-inflammatory agent.[2][3] Accurate quantification of TDG in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.
Analytical Techniques for TDG Quantification
Several analytical techniques can be employed for the quantification of TDG in biological samples. The choice of method depends on the required sensitivity, selectivity, and the nature of the biological matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to complex matrices.[4][5]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more accessible technique that can be suitable for samples with higher concentrations of TDG or when derivatization is used to enhance UV detection.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that can be developed for the quantification of small molecules like TDG, typically in a competitive format.[8][9]
Experimental Protocols
Quantification of this compound in Plasma/Serum by LC-MS/MS
This protocol provides a general procedure for the quantification of TDG in plasma or serum using LC-MS/MS. Method development and validation are essential for specific applications.
a. Sample Preparation (Protein Precipitation)
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard (e.g., a stable isotope-labeled TDG).[4][10]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Instrumental Parameters (Example)
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a common choice for small polar molecules.[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A gradient from 5% to 95% Mobile Phase B over several minutes. The exact gradient should be optimized to ensure good separation of TDG from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for TDG and the internal standard need to be determined by infusing a standard solution into the mass spectrometer. As a starting point for TDG (C12H22O10S, MW: 358.36), one could look for the [M+H]+ or [M+Na]+ adducts.
-
c. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of TDG into blank plasma/serum.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of TDG to the internal standard against the nominal concentration.
-
Determine the concentration of TDG in the unknown samples from the calibration curve.
Quantification of this compound in Cell Culture Media and Cell Lysates by HPLC-UV
This protocol outlines a general method for quantifying TDG in cell culture experiments. This method may require derivatization of TDG to improve its UV absorbance for sensitive detection.
a. Sample Preparation
-
Cell Culture Medium:
-
Collect the cell culture medium.
-
Centrifuge at 10,000 x g for 5 minutes to remove any cells or debris.
-
The supernatant can be directly injected if the TDG concentration is high enough, or it can be concentrated using solid-phase extraction (SPE).[6]
-
-
Cell Lysates:
-
Wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or through repeated freeze-thaw cycles in a small volume of water or buffer.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for analysis. Protein precipitation with acetonitrile may be necessary to remove interferences.
-
b. HPLC-UV Instrumental Parameters (Example)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[6]
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[6][7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: TDG itself has poor UV absorbance. Derivatization with a UV-active tag would be necessary for sensitive detection. The detection wavelength would depend on the chosen derivatizing agent.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Quantification of this compound in Tissue Homogenates
This protocol provides a general workflow for extracting and quantifying TDG from tissue samples.
a. Tissue Homogenization
-
Accurately weigh a portion of the frozen tissue sample.
-
Add a volume of homogenization solvent (e.g., a mixture of water and methanol) to the tissue. A common ratio is 1:3 or 1:4 (w/v).[12]
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is obtained. Keep the sample on ice throughout the process to minimize degradation.[10]
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant for further sample clean-up.
b. Sample Clean-up
The supernatant from the tissue homogenate is a complex mixture. A clean-up step such as protein precipitation (as described for plasma) or solid-phase extraction (SPE) is highly recommended before LC-MS/MS or HPLC analysis to remove interfering substances.[10][12]
Development of a Competitive ELISA for this compound
As a small molecule, TDG can be quantified using a competitive ELISA format. This requires the synthesis of a TDG-protein conjugate for coating the microplate and a specific antibody against TDG.
Principle of Competitive ELISA for TDG:
-
A microtiter plate is coated with a TDG-carrier protein conjugate (e.g., TDG-BSA).
-
The sample containing free TDG is pre-incubated with a limited amount of anti-TDG antibody.
-
This mixture is then added to the TDG-coated wells.
-
Free TDG in the sample competes with the coated TDG for binding to the antibody.
-
After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary anti-TDG antibody is added.
-
A substrate is added, and the resulting colorimetric signal is measured. The signal is inversely proportional to the concentration of TDG in the sample.
Key Development Steps:
-
Synthesis and purification of a TDG-protein conjugate.
-
Production and characterization of a specific polyclonal or monoclonal antibody against TDG.
-
Optimization of coating concentrations, antibody dilutions, and incubation times.[8]
-
Validation of the assay for specificity, sensitivity, precision, and accuracy.[9]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for TDG analysis. These tables are provided as templates for presenting experimental results.
Table 1: LC-MS/MS Method Validation Parameters for TDG in Human Plasma
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.99 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Accuracy (% Bias) at LLOQ, LQC, MQC, HQC | -5.2% to 3.8% | Within ±15% (±20% for LLOQ) |
| Precision (%CV) at LLOQ, LQC, MQC, HQC | 2.5% to 8.9% | ≤ 15% (≤ 20% for LLOQ) |
| Recovery | 85 - 95% | Consistent and reproducible |
| Matrix Effect | Minimal | Consistent and reproducible |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Table 2: TDG Concentrations in a Murine Tumor Model Following Intratumoral Administration
| Treatment Group | Dose (mg/kg) | Mean Tumor TDG Concentration (µg/g tissue) ± SD (at 24h post-injection) |
| Vehicle Control | 0 | Not Detected |
| TDG | 40 | 15.2 ± 3.5 |
| TDG | 80 | 32.8 ± 6.1 |
| TDG | 120 | 55.4 ± 9.7 |
This data is illustrative and based on the doses administered in the study. Actual tissue concentrations would need to be experimentally determined.
Visualizations: Signaling Pathways and Workflows
Galectin-1 Signaling Pathway Inhibition by this compound
This compound acts as a competitive inhibitor of galectin-1, thereby blocking its downstream signaling pathways that are involved in T-cell apoptosis, angiogenesis, and immune suppression.
Caption: Inhibition of Galectin-1 signaling by this compound.
Experimental Workflow for LC-MS/MS Quantification of TDG in Plasma
This diagram illustrates the key steps involved in the quantification of TDG from plasma samples using LC-MS/MS.
Caption: Workflow for TDG quantification in plasma by LC-MS/MS.
Logical Relationship of ELISA Development for TDG
This diagram outlines the logical progression of steps required to develop a competitive ELISA for the quantification of this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple, efficient and rapid HPLC–UV method for the detection of 5-HT in RIN-14B cell extract and cell culture medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test | Cell Signaling Technology [cellsignal.com]
- 9. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiodigalactoside (TDG) Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Thiodigalactoside (TDG) in experiments, with a focus on avoiding off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDG) and what is its primary mechanism of action?
A1: this compound (TDG) is a non-metabolizable disaccharide that acts as a potent inhibitor of galectins, a family of β-galactoside-binding proteins.[1][2] Its primary mechanism of action is to competitively bind to the carbohydrate recognition domain (CRD) of galectins, thereby blocking their interaction with endogenous glycan ligands.[1][3] This inhibition disrupts galectin-mediated signaling pathways involved in processes such as immune regulation, angiogenesis, and cell proliferation.[4]
Q2: Which galectins are targeted by TDG?
A2: TDG is known to inhibit several members of the galectin family, most notably galectin-1 (Gal-1) and galectin-3 (Gal-3).[2] The binding affinities (Kd) are reported to be approximately 24 μM for Gal-1 and 49 μM for Gal-3.[2]
Q3: What are the typical on-target effects of TDG observed in research?
A3: The on-target effects of TDG are a direct consequence of galectin inhibition. These include anti-cancer effects through the suppression of tumor growth, angiogenesis, and immune evasion.[4] Additionally, TDG has demonstrated anti-inflammatory properties and has been shown to reduce body weight gain in diet-induced obese rats by inhibiting adipogenesis.[2]
Q4: What is meant by "off-target effects" in the context of TDG?
A4: Off-target effects refer to any biological consequences of TDG treatment that are not mediated by the inhibition of its intended galectin targets. These can include non-specific cytotoxicity at high concentrations, or interactions with other cellular proteins. While TDG is generally considered specific for galectins, it is crucial to experimentally verify that the observed effects in your model system are due to on-target activity.
Q5: At what concentration should I start my experiments with TDG?
A5: The optimal concentration of TDG will vary depending on the cell type, experimental duration, and the specific galectin being targeted. As a starting point, concentrations in the range of the reported Kd values (e.g., 25-100 µM) are often used for in vitro cellular assays.[2] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Troubleshooting Guide: Avoiding Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects when using this compound.
dot
Caption: Troubleshooting workflow for identifying and mitigating off-target effects.
Problem: My cells are showing high levels of toxicity or a phenotype that is inconsistent with galectin inhibition.
Troubleshooting Steps:
-
Verify TDG Concentration and Purity:
-
Question: Is it possible that the TDG concentration is higher than intended?
-
Action: Double-check all calculations for preparing your stock and working solutions. If possible, verify the purity of your TDG compound.
-
-
Assess Cell Viability:
-
Question: Is the observed effect simply due to cytotoxicity at the concentration used?
-
Action: Perform a cell viability assay, such as the MTT or LDH assay (see Experimental Protocols section), to determine the cytotoxic concentration 50 (CC50) of TDG for your specific cell line. Aim to use TDG at concentrations well below the CC50.
-
-
Include a Negative Control:
-
Question: Can the observed effect be replicated with a structurally similar but inactive compound?
-
Action: Use a sugar that does not bind to galectins, such as sucrose or lactose, at the same concentration as TDG. If the effect persists with the negative control, it is likely an off-target or non-specific effect.
-
-
Confirm Target Engagement:
-
Question: Is TDG actually binding to its intended galectin target in your cells at the concentration used?
-
Action: Perform a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that TDG is binding to the target galectin in your cellular model.
-
-
Titrate TDG Concentration:
-
Question: Can the desired on-target effect be achieved at a lower, non-toxic concentration?
-
Action: Perform a dose-response experiment to identify the lowest concentration of TDG that produces the desired biological effect while minimizing any potential off-target effects.
-
-
Use a Genetic Approach for Target Validation:
-
Question: Does the phenotype of TDG treatment match the phenotype of genetic knockdown or knockout of the target galectin?
-
Action: If available, use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target galectin. The resulting phenotype should mimic the on-target effects of TDG. Conversely, in a galectin-knockout cell line, TDG should have a diminished effect.[4]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to guide experimental design.
| Parameter | Value | Target/System | Reference |
| Binding Affinity (Kd) | 24 µM | Galectin-1 | [2] |
| 49 µM | Galectin-3 | [2] | |
| In Vitro Effective Concentration | 250 - 500 µM | Reduction of fat accumulation in adipocytes | [2] |
| 1 mg/mL (~2.8 mM) | Inhibition of galectin-1 mediated protection against oxidative stress in endothelial cells | [1] | |
| In Vivo Effective Dose | 5 mg/kg (i.p.) | Reduction of body weight gain in obese rats | [2] |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.
dot
Caption: A simplified workflow for the MTT cell viability assay.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (TDG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other formazan solubilization buffer
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of TDG in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of TDG. Include untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (TDG)
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate.
-
Treat cells with a range of TDG concentrations. Include a vehicle control, a positive control for maximum LDH release (e.g., cell lysis buffer provided in the kit), and a negative control (untreated cells).
-
Incubate for the desired exposure time.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the positive and negative controls.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.
dot
Caption: Simplified galectin signaling pathway and the inhibitory action of TDG.
Principle: The binding of a ligand (like TDG) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the compound and then heated. The target protein, if stabilized by the compound, will remain soluble at higher temperatures compared to the unbound protein. This difference in solubility can be detected by methods such as Western blotting or mass spectrometry.
Simplified Western Blot-Based CETSA Protocol:
-
Treat cultured cells with the desired concentration of TDG or a vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the target galectin.
-
A shift in the melting curve (i.e., more soluble protein at higher temperatures) in the TDG-treated samples compared to the control indicates target engagement.
References
- 1. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Hybrid ligands with calixarene and this compound groups: galectin binding and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low efficacy of Thiodigalactoside in cell-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low efficacy with Thiodigalactoside (TDG) in cell-based assays.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that can lead to lower-than-expected efficacy of this compound in your experiments.
Question 1: My this compound (TDG) is showing no or very low activity in my cell-based assay. What are the first things I should check?
Answer:
When encountering low or no activity with TDG, it's crucial to first verify the integrity of the compound and the experimental setup. Here are the initial steps to take:
-
Confirm TDG Quality and Storage:
-
Source and Purity: Ensure you are using high-purity TDG from a reputable supplier.
-
Storage Conditions: TDG is typically stored as a crystalline solid at -20°C, where it is stable for at least four years.[1][2] Improper storage can lead to degradation.
-
Solubility and Stock Solution: TDG is soluble in water and DMSO.[3] Aqueous stock solutions are not recommended for storage beyond one day.[2] For long-term storage, prepare aliquots of your stock solution in an appropriate solvent (like DMSO) and store them at -80°C to avoid repeated freeze-thaw cycles.[3]
-
-
Verify Experimental Parameters:
-
Concentration: Double-check your calculations for the final concentration of TDG in your assay. In vitro studies often use concentrations in the micromolar range.[3]
-
Controls: Ensure you have included appropriate positive and negative controls in your experiment. A positive control could be a known potent galectin inhibitor, while a negative control could be a compound known not to inhibit galectins, such as sucrose.[4]
-
Assay Protocol: Review your assay protocol to ensure all steps were performed correctly, including incubation times and reagent additions.
-
Question 2: I've confirmed my TDG is of high quality and my experimental setup is correct, but the efficacy is still low. What are the next potential issues to investigate?
Answer:
If the initial checks do not resolve the issue, consider these more complex factors that can influence TDG efficacy:
-
Cell Line-Specific Factors:
-
Galectin Expression Levels: The efficacy of TDG is dependent on the expression levels of its target galectins in your chosen cell line. Verify the expression of the target galectin (e.g., Galectin-1, Galectin-3) in your cells using techniques like Western blot or qPCR.
-
Cellular Uptake and Efflux: TDG is a polar molecule, which may limit its passive diffusion across cell membranes.[5] Some cells may have active transport mechanisms that efflux TDG, reducing its intracellular concentration and efficacy.[5]
-
-
Assay Conditions:
-
Serum Interference: Proteins in fetal bovine serum (FBS) can potentially bind to TDG, reducing its effective concentration. Consider performing your assay in serum-free or low-serum media to see if efficacy improves.
-
pH of Culture Media: Ensure the pH of your cell culture media is within the optimal range for your cells and the assay, as pH can influence protein structure and function, including galectin-ligand interactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (TDG)?
A1: this compound is a competitive inhibitor of galectins, a family of β-galactoside-binding proteins.[6] It functions by binding to the carbohydrate recognition domain (CRD) of galectins, thereby preventing them from interacting with their natural glycan ligands on the cell surface and in the extracellular matrix.[4] This inhibition disrupts galectin-mediated signaling pathways involved in processes like cell adhesion, proliferation, and apoptosis.[7]
Q2: Which galectins does TDG inhibit?
A2: TDG is a broad-spectrum galectin inhibitor, with reported binding to Galectin-1, Galectin-3, Galectin-8, and Galectin-9.[1] Its affinity for different galectins varies, with reported Kd values of 24 µM for Galectin-1 and 49 µM for Galectin-3.[3]
Q3: How should I prepare and store my TDG stock solution?
A3: For optimal stability, dissolve TDG in a suitable solvent like DMSO to prepare a concentrated stock solution.[3] Aliquot the stock solution into smaller, single-use volumes and store at -80°C to minimize freeze-thaw cycles.[3] It is recommended to use the stock solution within 6 months when stored at -80°C.[3] Aqueous solutions of TDG should be prepared fresh and are not recommended for storage longer than one day.[2]
Q4: What are some alternative galectin inhibitors I can use as a positive control?
A4: Several other galectin inhibitors can be used as positive controls, including lactose and more potent, modified this compound derivatives.[6] Some examples of other galectin inhibitors include OTX008 and GR-MD-02.[6][8]
Data Presentation
The following table summarizes the binding affinities of this compound (TDG) and some of its derivatives for Galectin-1 and Galectin-3. This data can help in selecting the appropriate inhibitor and concentration for your experiments.
| Compound | Target Galectin | Binding Affinity (Kd) | Reference |
| This compound (TDG) | Galectin-1 | 24 µM | [3] |
| This compound (TDG) | Galectin-3 | 49 µM | [3] |
| TD139 | Galectin-3 | Low nM range | [9] |
| GB1107 | Galectin-3 | 37 nM | [6] |
Experimental Protocols
Protocol 1: Competitive Binding Assay to Validate TDG Activity
This protocol describes a competitive binding assay to confirm the inhibitory activity of your TDG stock against a specific galectin.
Materials:
-
Recombinant human galectin (e.g., Galectin-3)
-
Asialofetuin (ASF)-coated microtiter plates
-
This compound (TDG) stock solution
-
Biotinylated anti-galectin antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with ASF overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Binding:
-
Prepare serial dilutions of your TDG stock solution.
-
In a separate plate or tubes, pre-incubate a fixed concentration of recombinant galectin with the different concentrations of TDG for 30 minutes at room temperature.
-
Add the galectin/TDG mixtures to the ASF-coated plate and incubate for 2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add a biotinylated anti-galectin antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the TDG concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of Galectin Signaling by this compound (TDG).
Experimental Workflow
Caption: Troubleshooting Workflow for Low TDG Efficacy.
Logical Relationship
Caption: Causes and Solutions for Low TDG Efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of the First Highly Effective and Orally Available Galectin-3 Inhibitors for Treatment of Fibrotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 7. What are galectin-3 inhibitors and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Galectin-3 Inhibitors Suppress Anoikis Resistance and Invasive Capacity in Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Thiodigalactoside (TDG) Treatment in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Thiodigalactoside (TDG) treatment in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (TDG) in cancer treatment?
A1: this compound (TDG) is a competitive inhibitor of galectins, particularly galectin-1 and galectin-3.[1][2] In the context of cancer, TDG's anti-tumor activity stems from its ability to block the multiple tumor-promoting functions of galectin-1.[1][3] These functions include suppressing the host immune response, promoting angiogenesis (the formation of new blood vessels that supply tumors with nutrients), and protecting cancer cells from oxidative stress.[1][3] By inhibiting galectin-1, TDG can enhance the infiltration of tumor-killing CD8+ T lymphocytes into the tumor microenvironment.[1]
Q2: What are the typical effective concentrations of TDG in in vitro and in vivo experiments?
A2: The effective concentration of TDG can vary depending on the cell line and experimental model. For in vitro studies, concentrations in the micromolar (µM) range are often used.[2] For example, TDG exhibits Kd values of 24 µM for galectin-1 and 49 µM for galectin-3.[2] In murine cancer models, intratumoral injections of TDG at doses of 40, 80, and 120 mg/kg have been shown to be effective in reducing tumor growth.[1]
Q3: How should I prepare and store TDG for my experiments?
A3: TDG is soluble in water.[4] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution.[4] When preparing working solutions from a water-based stock, it is advisable to filter-sterilize the solution using a 0.22 µm filter before use.[4]
Q4: What are the known mechanisms of resistance to TDG treatment?
A4: Currently, specific mechanisms of acquired resistance to TDG in cancer cells are not well-documented in scientific literature. However, based on its mechanism of action and general principles of drug resistance in cancer, potential resistance mechanisms can be hypothesized. These may include:
-
Upregulation of Galectin-1: Cancer cells might increase the expression of galectin-1 to overcome the competitive inhibition by TDG.
-
Activation of Alternative Signaling Pathways: Tumor cells could activate other signaling pathways to compensate for the functions inhibited by TDG, such as alternative pro-angiogenic or immunosuppressive pathways.[5]
-
Alterations in Drug Efflux: Increased expression of drug efflux pumps could potentially reduce the intracellular concentration of TDG, although this is less likely for a non-metabolized disaccharide.
Q5: How can I overcome potential resistance to TDG?
A5: While specific strategies for TDG resistance are not established, general approaches to overcoming drug resistance in cancer can be applied:
-
Combination Therapy: Combining TDG with other anticancer agents, such as conventional chemotherapy or immunotherapy, could be a promising strategy.[6][7] This approach can target multiple pathways simultaneously, reducing the likelihood of resistance.[7]
-
Targeting Downstream Pathways: If resistance is mediated by the activation of alternative signaling pathways, inhibitors of these pathways could be used in combination with TDG.
Troubleshooting Guides
Issue 1: Reduced or No Efficacy of TDG in In Vitro Assays
| Possible Cause | Troubleshooting Steps |
| Incorrect TDG Concentration | Verify the calculated concentration of your working solution. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. |
| TDG Degradation | Ensure proper storage of TDG stock solutions (-20°C or -80°C in aliquots).[4] Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles.[4] |
| Low Galectin-1 Expression in Cancer Cells | Confirm the expression of galectin-1 in your cancer cell line using techniques like Western blot or qPCR. TDG's efficacy is dependent on the presence of its target.[1] |
| Cell Line Insensitivity | Some cancer cell lines may be inherently less sensitive to galectin-1 inhibition. Consider testing a panel of different cancer cell lines. |
| High Serum Concentration in Culture Medium | Components in the serum may interfere with TDG activity. Try reducing the serum concentration during the treatment period, if compatible with cell viability. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding Density | Ensure a uniform cell number is seeded in all wells/flasks. Use a cell counter for accurate cell quantification. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. |
| Inconsistent Treatment Incubation Times | Adhere strictly to the planned incubation times for all experimental groups. |
| Variability in Reagent Addition | Use calibrated pipettes and ensure consistent mixing when adding TDG and other reagents to the cells. |
Issue 3: Suspected Acquired Resistance to TDG in Long-Term Cultures
| Possible Cause | Troubleshooting Steps |
| Upregulation of Galectin-1 | Analyze galectin-1 expression levels in the suspected resistant cells compared to the parental cell line using Western blot or qPCR. |
| Activation of Bypass Signaling Pathways | Investigate the activation status of known pro-survival and pro-angiogenic signaling pathways (e.g., VEGF, PI3K/Akt) in resistant cells.[5][8] |
| Combination Therapy Screening | Screen a panel of other anti-cancer drugs in combination with TDG to identify synergistic effects that can overcome the resistance.[6][7] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of Intratumoral TDG Treatment in Murine Cancer Models.[1]
| Cancer Model | Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 18) | Fold Reduction vs. Untreated |
| B16F10 Melanoma | Untreated | 1250 ± 150 | - |
| B16F10 Melanoma | TDG (120 mg/kg) | 368 ± 50 | 3.4 |
| 4T1 Mammary Carcinoma | Untreated | 1100 ± 120 | - |
| 4T1 Mammary Carcinoma | TDG (120 mg/kg) | 324 ± 45 | 3.4 |
Table 2: Effect of TDG Treatment on Immune Cell Infiltration in Tumors.[1]
| Cancer Model | Treatment Group | % CD8+ Lymphocytes in TILs ± SEM | % CD31+ Endothelial Cells ± SEM |
| B16F10 Melanoma | Untreated | 1.2 ± 0.3 | 8.5 ± 1.1 |
| B16F10 Melanoma | TDG-treated | 4.8 ± 0.7 | 4.2 ± 0.6 |
| 4T1 Mammary Carcinoma | Untreated | 1.5 ± 0.4 | 9.2 ± 1.3 |
| 4T1 Mammary Carcinoma | TDG-treated | 5.1 ± 0.9 | 4.9 ± 0.8 |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
TDG Treatment: Prepare serial dilutions of TDG in culture medium. Remove the old medium from the wells and add 100 µL of the TDG-containing medium to the respective wells. Include a vehicle control (medium without TDG). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 7 x 10^5 B16F10 or 4T1 cells in 150 µL of PBS) into the flank of mice.[1]
-
Tumor Growth Monitoring: Allow tumors to establish for a few days until they are palpable. Measure tumor volume regularly using calipers (Volume = (Length x Width^2) / 2).
-
TDG Administration: Once tumors reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer TDG via intratumoral injection (e.g., 40, 80, or 120 mg/kg) every 3 days.[1] The control group should receive vehicle injections.
-
Endpoint: Continue treatment and tumor monitoring for a predefined period (e.g., 18-21 days).[1] At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Compare the tumor growth curves and final tumor volumes between the TDG-treated and control groups.
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Excise tumors and mince them into small pieces. Digest the tissue using a cocktail of enzymes (e.g., collagenase, DNase I) to obtain a single-cell suspension.[1]
-
Cell Staining: Resuspend the cells in FACS buffer (PBS with 2% FBS). Stain the cells with fluorescently labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8).
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of different immune cell populations (e.g., CD8+ T cells) within the tumor microenvironment.
Visualizations
Caption: Mechanism of this compound (TDG) Action in the Tumor Microenvironment.
Caption: General Experimental Workflow for Evaluating TDG Efficacy.
Caption: Troubleshooting Logic for Reduced TDG Efficacy.
References
- 1. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. kuickresearch.com [kuickresearch.com]
- 8. researchgate.net [researchgate.net]
Strategies to enhance the in vivo stability of Thiodigalactoside.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thiodigalactoside (TDG) and its derivatives. The focus is on strategies to understand and enhance the in vivo stability of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDG) and why is its in vivo stability important?
This compound is a synthetic disaccharide and a potent inhibitor of galectins, a family of carbohydrate-binding proteins involved in various physiological and pathological processes, including inflammation, fibrosis, and cancer.[1][2] Its in vivo stability is crucial because, like any therapeutic agent, its efficacy depends on maintaining a sufficient concentration at the target site for an adequate duration. Poor stability can lead to rapid degradation and clearance, reducing its therapeutic effect.
Q2: Is this compound susceptible to enzymatic degradation?
This compound is generally considered to be a non-metabolizable disaccharide, making it resistant to degradation by glycosidases that would typically cleave a standard glycosidic bond.[2][3] Some studies have shown that specific analogs of TDG are resistant to enzymatic hydrolysis by enzymes like Escherichia coli β-galactosidase.[4] However, the in vivo environment is complex, and the stability of novel derivatives should always be empirically determined.
Q3: What are the known metabolic pathways for this compound?
Currently, there is limited information available on specific metabolic pathways for this compound, as it is often described as non-metabolizable.[3][5] This resistance to metabolism is a key advantage for its use as a research tool and potential therapeutic.
Q4: What general strategies can be employed to enhance the in vivo stability of this compound?
Two primary strategies are employed to enhance the in vivo stability and efficacy of this compound:
-
Chemical Modification: Synthesizing TDG analogs with modifications at key positions (e.g., C3 and C3') can improve stability and target affinity.[6][7]
-
Multivalent Presentation: Conjugating multiple TDG molecules to a larger scaffold, such as a protein or a polymer, can increase binding avidity and potentially shield the TDG moieties from degradation.[4][6]
Q5: How does chemical modification of this compound affect its stability and activity?
Chemical modifications, particularly at the C3 and C3' positions of the galactose units, can have a significant impact. For instance, the introduction of aromatic groups or triazole moieties at these positions has been shown to increase affinity for galectins.[6][8] These modifications can also sterically hinder the approach of degradative enzymes, thus enhancing stability. Docking studies have suggested that these modifications can lead to additional favorable interactions with amino acid residues in the binding site of galectins.[4]
Q6: Can formulation strategies improve the in vivo performance of this compound?
Yes, formulation can play a role. While TDG is orally active, studies have shown that intraperitoneal (IP) injection can lead to a more significant reduction in body weight gain in diet-induced obese rats compared to oral administration, suggesting that the route of administration can affect its overall efficacy.[2][9] Encapsulation in drug delivery systems like liposomes or nanoparticles could potentially improve its pharmacokinetic profile, although specific research on this for TDG is still emerging.
Troubleshooting Guides
Problem: My this compound compound appears to be losing activity in vivo over time.
Possible Cause 1: Enzymatic Degradation While TDG itself is largely resistant, novel analogs may be susceptible to enzymatic cleavage.
-
Solution: Perform an in vitro enzymatic stability assay. Incubate your compound with relevant biological matrices like plasma, serum, or liver microsomes, and monitor its concentration over time using LC-MS or a suitable analytical method.
Possible Cause 2: Rapid Clearance The compound may be rapidly cleared from circulation through renal or other clearance mechanisms.
-
Solution: Conduct a pharmacokinetic study to determine the compound's half-life. If clearance is rapid, consider chemical modifications to increase plasma protein binding or hydrodynamic radius.
Possible Cause 3: Poor Bioavailability If administered orally, the compound may have low absorption.
-
Solution: Compare the efficacy of different routes of administration (e.g., oral vs. intraperitoneal).[2] Formulation strategies to enhance absorption can also be explored.
Problem: I am observing rapid clearance of my this compound analog in pharmacokinetic studies.
Possible Cause 1: Low Plasma Protein Binding Small molecules can be rapidly cleared by the kidneys if they do not bind to plasma proteins.
-
Solution: Consider introducing chemical moieties that promote binding to albumin.
Possible Cause 2: Active Transport/Efflux The compound may be a substrate for efflux transporters.
-
Solution: Investigate potential interactions with known drug transporters in vitro.
Possible Cause 3: Instability in Blood The compound may be unstable in the bloodstream due to chemical or enzymatic degradation.
-
Solution: Assess the compound's stability in whole blood and plasma in vitro.
Data Presentation
Table 1: Binding Affinities of this compound and Selected Analogs for Galectins
| Compound | Modification | Target Galectin | Dissociation Constant (Kd) | Reference |
| This compound (TDG) | None | Galectin-1 | 24 µM | [1][2][6] |
| This compound (TDG) | None | Galectin-3 | 49 µM | [1][2][6] |
| TDG Derivative | 3,3'-bis-(4-[m-fluorophenyl]-1H-1,2,3-triazol-1-yl) | Galectin-3 | Low nM range | [8] |
| Asymmetrical TDG Derivative | Monofluoro- and trifluorophenyl moieties | Galectin-3 | Single-digit nM | [10] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Stability Assay
Objective: To assess the stability of a this compound analog in the presence of metabolic enzymes.
Materials:
-
Test compound (TDG analog)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
Control compound (with known stability)
-
LC-MS/MS system
Methodology:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C.
-
Initiate the reaction by adding the test compound and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
Visualizations
Caption: Workflow for troubleshooting and enhancing the in vivo stability of TDG analogs.
Caption: Logical relationships between TDG and stability enhancement strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Galectin | TargetMol [targetmol.com]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of hydrolytically stable multivalent ligands bearing this compound analogues for peanut lectin and human galectin-3 binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Saturation Transfer Difference NMR and Molecular Docking Interaction Study of Aralkyl-Thiodigalactosides as Potential Inhibitors of the Human-Galectin-3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Thiodigalactoside (TDG) Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively delivering thiodigalactoside (TDG) for in vivo studies.
Troubleshooting Guides
Issue: Poor Solubility of this compound
Q1: My this compound (TDG) is not dissolving properly for my in vivo experiment. What can I do?
A1: this compound is a crystalline solid that can be challenging to dissolve. Here are several strategies to improve its solubility:
-
Solvent Selection: While TDG is soluble in organic solvents like DMSO and dimethylformamide (DMF), these may have physiological effects at higher concentrations.[1] For in vivo studies, Phosphate Buffered Saline (PBS) at a pH of 7.2 is a commonly used solvent.[1][2]
-
Sonication: Using an ultrasonic bath can help dissolve TDG more effectively in aqueous solutions like PBS or water.[2][3]
-
Heating: Gentle heating can aid in the dissolution of TDG. However, be cautious about the stability of the compound at elevated temperatures. It is recommended to prepare fresh solutions and use them promptly.[3]
-
Co-solvents: For some formulations, a small percentage of a co-solvent like DMSO or PEG300 may be used to aid solubility before dilution in the final vehicle.[2] Ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
Issue: Precipitation of TDG in Solution
Q2: I observed precipitation in my TDG solution after preparation or during storage. How can I prevent this?
A2: Precipitation can occur if the concentration of TDG exceeds its solubility in the chosen solvent or due to temperature changes.
-
Prepare Fresh Solutions: It is highly recommended to prepare TDG solutions fresh before each experiment to minimize the risk of precipitation and degradation.[3] Aqueous solutions are not recommended for storage for more than one day.[1]
-
Storage of Stock Solutions: If you need to prepare a stock solution, dissolve TDG in a suitable organic solvent like DMSO at a higher concentration.[1] Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3] When needed, thaw an aliquot and dilute it into your aqueous buffer for the experiment.
-
Filtration: After dissolving TDG in an aqueous solution, it is good practice to filter it through a 0.22 µm filter to remove any undissolved particles and ensure sterility before administration.[3]
Issue: Suboptimal In Vivo Efficacy
Q3: I am not observing the expected biological effect of TDG in my animal model. What are the possible reasons?
A3: Several factors can contribute to suboptimal efficacy. Consider the following:
-
Route of Administration: The route of administration significantly impacts the bioavailability and efficacy of TDG. Intraperitoneal (i.p.) injections have been shown to be more effective in reducing body weight gain in diet-induced obese rats compared to oral administration at the same dosage.[2][3][4] Intratumoral injections have also been used effectively in cancer models.[5]
-
Dosage and Dosing Frequency: The dosage of TDG is critical. Studies have used a range of doses, from 5 mg/kg to 120 mg/kg, depending on the animal model and the intended biological effect.[3][5] The dosing frequency can also vary from daily to weekly.[2][3][4] You may need to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
-
Compound Stability: Ensure that your TDG is stored correctly at -20°C as a crystalline solid to maintain its stability.[1][6] Prepare solutions fresh to avoid degradation.
-
Animal Model: The choice of animal model and the specific disease state can influence the outcome of the treatment.
Frequently Asked Questions (FAQs)
Q4: What is the recommended solvent for preparing this compound for in vivo use?
A4: For direct in vivo administration, Phosphate Buffered Saline (PBS) with a pH of 7.2 is a commonly recommended solvent.[1][2] The solubility in PBS is approximately 10 mg/mL.[1][2] For stock solutions, DMSO can be used, with a solubility of around 50 mg/mL.[2]
Q5: How should I store this compound powder and its solutions?
A5: this compound as a crystalline solid should be stored at -20°C and is stable for at least four years under these conditions.[1] Stock solutions in organic solvents like DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[3] Aqueous solutions should be prepared fresh and used within a day.[1][3]
Q6: What is a typical dosage range for this compound in mice or rats?
A6: The dosage of TDG can vary depending on the study. A commonly cited effective dose is 5 mg/kg, administered intraperitoneally once a week, which has been shown to reduce body weight gain in obese rats.[3][4][7] In cancer models, intratumoral injections of 40, 80, and 120 mg/kg have been used.[5]
Q7: Is this compound orally bioavailable?
A7: this compound is described as orally active.[2][3] However, studies have shown that intraperitoneal administration can result in a more pronounced biological effect compared to oral administration at the same dosage.[2][3][4]
Q8: What are the known targets of this compound?
A8: this compound is a competitive inhibitor of galectins, a family of β-galactoside-binding proteins. It has been shown to bind to galectin-1 and galectin-3 with Kd values of 24 μM and 49 μM, respectively.[2][3] It also binds to galectins-8 and -9.[8]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| Water | 90 mg/mL (with sonication) | [2] |
| PBS (pH 7.2) | 10 mg/mL (with sonication) | [2] |
| DMSO | 50 mg/mL (with sonication) | [2] |
| Dimethylformamide (DMF) | 1 mg/mL (with sonication) | [2] |
Table 2: In Vivo Administration of this compound
| Animal Model | Dosage | Administration Route | Dosing Frequency | Observed Effect | Reference |
| Diet-induced obese rats | 5 mg/kg | Intraperitoneal (i.p.) | Once per week for 5 weeks | Dramatic inhibition of body weight gain | [3][4][7] |
| Diet-induced obese rats | 5 mg/kg | Oral | Daily or weekly for 5 weeks | Less reduction in body weight gain compared to i.p. | [2][3][4] |
| Murine cancer models | 40, 80, 120 mg/kg | Intratumoral | Every 3 days | Suppression of tumor growth | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Calculate the required amount: Based on the desired dosage (e.g., 5 mg/kg) and the weight of the animals, calculate the total amount of TDG needed.
-
Weigh the TDG: Accurately weigh the crystalline TDG in a sterile microcentrifuge tube.
-
Add solvent: Add the required volume of sterile PBS (pH 7.2) to achieve the final desired concentration.
-
Dissolve: Vortex the solution and place it in a sonicator bath until the TDG is completely dissolved. A clear solution should be obtained.[2][3]
-
Sterile filter: Filter the solution through a 0.22 µm syringe filter into a new sterile tube.[3]
-
Administer: Administer the solution to the animals via intraperitoneal injection immediately after preparation.
Protocol 2: Preparation of this compound Stock Solution
-
Weigh TDG: Weigh the desired amount of TDG powder in a sterile, conical tube.
-
Add DMSO: Add the appropriate volume of high-purity DMSO to achieve a high concentration stock solution (e.g., 50 mg/mL).
-
Dissolve: Vortex and sonicate until the TDG is fully dissolved.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
Visualizations
Caption: Workflow for TDG in vivo experiments.
Caption: TDG inhibits Galectin-1 signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | Galectin | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (TDG) | Galectin | 51555-87-4 | Invivochem [invivochem.com]
- 5. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.usbio.net [dev.usbio.net]
- 7. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
How to minimize the toxicity of Thiodigalactoside derivatives.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the potential toxicity of Thiodigalactoside (TDG) derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of toxicity for this compound derivatives?
A1: While many this compound derivatives are designed for high efficacy and stability, potential toxicity can arise from several factors:
-
Off-target effects: The derivative may interact with other structurally related proteins or pathways in the body, leading to unintended biological effects.[1] Off-target interactions are a frequent mechanism by which small molecules can cause adverse effects.[1]
-
Metabolic instability: The metabolic breakdown of the derivative could produce reactive or toxic metabolites.
-
Poor pharmacokinetics: Unfavorable absorption, distribution, metabolism, and excretion (ADME) properties can lead to accumulation in specific tissues, reaching toxic concentrations.
-
Formulation issues: The excipients or delivery vehicle used in the formulation could contribute to toxicity.[2]
-
On-target toxicity: In some cases, the therapeutic mechanism of action itself, when too potent or not selective enough for diseased tissue, can lead to toxicity in healthy tissues.
Q2: How can I proactively design less toxic this compound derivatives?
A2: A key strategy is to focus on the structure-activity relationship (SAR) and structure-toxicity relationship (STR). Consider the following:
-
Increase selectivity: Modify the derivative to enhance its binding affinity for the target galectin over other proteins. This can involve altering substituents to exploit differences in the binding pockets.
-
Optimize physicochemical properties: Adjust properties like lipophilicity and polar surface area to improve the ADME profile. This can help prevent bioaccumulation and improve clearance.
-
Introduce biodegradable linkers: If your derivative is a conjugate, use linkers that are stable in circulation but are cleaved at the target site.
-
Incorporate carbohydrate moieties: The addition of specific carbohydrate units can sometimes improve the biodistribution and reduce the toxicity of drug conjugates.[3]
Q3: Are there formulation strategies to mitigate the toxicity of my TDG derivative?
A3: Yes, formulation can play a crucial role in reducing toxicity.[2] Consider these approaches:
-
Use of cyclodextrins: These can encapsulate the drug, potentially increasing solubility and reducing local irritation or toxicity.[4][5]
-
Controlled-release formulations: These can modify the pharmacokinetic profile to reduce peak plasma concentrations (Cmax), which are often associated with toxicity, while maintaining the therapeutic exposure (AUC).[2]
-
Targeted drug delivery systems: Encapsulating the derivative in nanoparticles or liposomes can help direct it to the target tissue, minimizing exposure to healthy organs.[6] Carbohydrate-based nanoparticles, for example, offer biocompatibility and biodegradability.[6]
Q4: What are the first steps in assessing the toxicity of a new this compound derivative?
A4: Start with a panel of in vitro cytotoxicity assays using relevant cell lines.[7] This provides an initial assessment of the concentration at which the compound may be toxic and can help prioritize candidates for further in vivo testing. Common assays include MTT, MTS, and LDH release assays.[8]
Troubleshooting Guides
Problem 1: High cytotoxicity observed in initial in vitro screening.
| Possible Cause | Troubleshooting Step |
| Off-target activity | 1. Screen the derivative against a panel of related proteins to identify potential off-target interactions. 2. Perform a CRISPR/Cas9-based screen to identify the genes that, when knocked out, confer resistance to your compound. This can reveal the true mechanism of toxicity.[1] |
| Poor solubility leading to aggregation and non-specific toxicity | 1. Measure the aqueous solubility of the compound. 2. Re-test in the presence of a solubilizing agent (e.g., DMSO, cyclodextrin) to confirm if toxicity is related to poor solubility. 3. Consider re-synthesis with modifications to improve solubility. |
| Reactive metabolites | 1. Incubate the derivative with liver microsomes and analyze for the formation of reactive metabolites. 2. If reactive metabolites are identified, consider modifying the chemical structure at the site of metabolic activation. |
Problem 2: In vivo toxicity observed at therapeutic doses (e.g., weight loss, organ damage).
| Possible Cause | Troubleshooting Step |
| Unfavorable pharmacokinetics (e.g., long half-life, high tissue accumulation) | 1. Conduct a full pharmacokinetic study to determine the drug's half-life, clearance, and volume of distribution. 2. Analyze drug concentration in various tissues to identify sites of accumulation. 3. Modify the compound's structure to enhance clearance. |
| Immunogenicity | 1. Assess for the production of anti-drug antibodies (ADAs) in treated animals. 2. Consider PEGylation or formulation with immunomodulatory agents to reduce the immune response. |
| On-target toxicity in healthy tissues | 1. Evaluate the expression of the target galectin in the affected organs. 2. If the target is present in healthy tissues, consider strategies for targeted delivery to the diseased site. |
Quantitative Data Presentation
Table 1: Hypothetical Comparison of In Vitro Cytotoxicity of TDG Derivatives
This table illustrates how you might present data from initial cytotoxicity screening. The goal is to identify derivatives with a high therapeutic index (the ratio of toxic dose to therapeutic dose).
| Derivative ID | Target Galectin IC50 (µM) | Cytotoxicity CC50 (µM) (Hepatocyte Cell Line) | Therapeutic Index (CC50/IC50) |
| TDG-001 | 10 | 250 | 25 |
| TDG-002 | 5 | 50 | 10 |
| TDG-003 | 8 | >500 | >62.5 |
| TDG-004 | 20 | 150 | 7.5 |
IC50: Half-maximal inhibitory concentration against the target. CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell viability.[7]
Objective: To determine the concentration at which a this compound derivative exhibits cytotoxicity to a cell line of interest.
Materials:
-
This compound derivative stock solution (in DMSO)
-
Relevant cell line (e.g., HepG2 for liver toxicity, or a cancer cell line)
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the derivative. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the CC50 value.
Protocol 2: Preliminary In Vivo Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the highest dose of a this compound derivative that can be administered to an animal model without causing unacceptable toxicity.
Materials:
-
This compound derivative formulated for in vivo administration
-
Rodent model (e.g., mice or rats)
-
Appropriate vehicle for the derivative
-
Equipment for dosing (e.g., oral gavage needles, syringes)
-
Calibrated scale for animal weighing
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week.
-
Dose Selection: Based on in vitro data, select a range of starting doses.
-
Dosing: Administer the derivative to small groups of animals at escalating doses. Include a vehicle control group. Dosing can be single or repeated over a set period.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water consumption
-
Behavioral changes (e.g., lethargy, agitation)
-
Physical appearance (e.g., ruffled fur, hunched posture)
-
-
Endpoint: The study is typically concluded after a predetermined period (e.g., 7-14 days). The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15-20%), death, or severe clinical signs of distress.
-
Necropsy and Histopathology (Optional but Recommended): At the end of the study, major organs can be collected for histopathological analysis to identify any microscopic signs of toxicity.
Visualizations
Caption: Workflow for assessing the toxicity of this compound derivatives.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbohydrate-based synthetic approach to control toxicity profiles of folate-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approaches to reducing toxicity of parenteral anticancer drug formulations using cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How to Develop Drug Delivery System Based on Carbohydrate Nanoparticles Targeted to Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kosheeka.com [kosheeka.com]
- 8. njbio.com [njbio.com]
Technical Support Center: Thiodigalactoside-Based Affinity Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for Thiodigalactoside (TDG)-based affinity purification of galectins and other β-galactoside-binding proteins.
Troubleshooting Guides
This section addresses common issues encountered during TDG-based affinity purification in a question-and-answer format.
Problem: Low or No Binding of Target Protein to the TDG Resin
Question: My target protein is not binding to the this compound affinity column. What are the possible causes and solutions?
Answer: Low or no binding of your target protein can stem from several factors related to your protein, buffer conditions, or the affinity resin itself. Below is a systematic guide to troubleshooting this issue.
-
Is the target protein correctly folded and active?
-
Possible Cause: The β-galactoside binding site of your target protein may be misfolded or inactive. For recombinant proteins expressed in systems like E. coli, improper folding can occur.[1]
-
Solution:
-
Ensure that protein expression conditions are optimized for proper folding. This may involve lowering the induction temperature and using a less aggressive lysis method.[2]
-
Confirm the activity of your target protein using an alternative method, such as a hemagglutination assay if applicable.
-
For His-tagged proteins that are suspected to have a buried tag, purification under denaturing conditions can be attempted, followed by refolding.
-
-
-
Are the binding buffer conditions optimal?
-
Possible Cause: The pH, ionic strength, or presence of interfering substances in your binding buffer can inhibit the interaction between the target protein and the immobilized TDG.
-
Solution:
-
pH: Ensure the pH of your binding buffer is within the optimal range for your target protein's activity, typically around neutral pH (7.0-7.4).[3]
-
Ionic Strength: Keep the salt concentration in the binding buffer low, as high salt can interfere with binding.
-
Interfering Substances: Avoid components in your sample that might compete with TDG for binding, such as other galactosides. Also, ensure that chelating agents like EDTA are not inadvertently stripping essential ions if your protein's binding is metal-dependent.
-
-
-
Is the flow rate appropriate?
-
Possible Cause: A high flow rate during sample application may not allow sufficient time for the target protein to interact with the TDG ligand.
-
Solution: Decrease the flow rate during sample loading to increase the residence time of the sample in the column.
-
Problem: Target Protein Elutes with a Low Yield
Question: I am getting very little of my target protein in the elution fractions. How can I improve the yield?
Answer: Low elution yield can be due to inefficient elution conditions or loss of protein during the purification process. Here are some key areas to investigate:
-
Are the elution conditions stringent enough?
-
Possible Cause: The concentration of free this compound in the elution buffer may be insufficient to effectively compete with the immobilized TDG for binding to your target protein.
-
Solution:
-
Increase the concentration of free TDG in your elution buffer. A step or gradient elution with increasing concentrations of TDG can help determine the optimal concentration.
-
Alternatively, consider lowering the pH of the elution buffer (e.g., to pH 2.5-3.0 with 0.1 M glycine-HCl) to disrupt the interaction.[3][4] If using this method, it is crucial to immediately neutralize the eluted fractions with a buffer like 1 M Tris-HCl, pH 8.5 to preserve protein activity.[3][4]
-
-
-
Is the protein precipitating on the column?
-
Possible Cause: The conditions in the elution buffer might be causing your protein to precipitate within the column.
-
Solution:
-
Try adding stabilizing agents to the elution buffer, such as glycerol (up to 20%) or non-ionic detergents.
-
Elute with a linear gradient instead of a steep step to minimize protein concentration in any single fraction.
-
-
-
Has the protein been degraded?
-
Possible Cause: Proteases in the sample lysate can degrade the target protein.
-
Solution: Add protease inhibitors to your lysis and binding buffers. Perform the purification at a low temperature (e.g., 4°C) to minimize protease activity.[2]
-
Problem: Non-Specific Binding of Contaminating Proteins
Question: My eluate contains many proteins other than my target protein. How can I reduce this non-specific binding?
Answer: Non-specific binding of contaminating proteins is a common issue in affinity chromatography. The following strategies can help improve the purity of your target protein:
-
Optimize the wash steps.
-
Possible Cause: The washing steps may not be stringent enough to remove proteins that are weakly and non-specifically bound to the resin.
-
Solution:
-
Increase the volume of the wash buffer.
-
Increase the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer to disrupt ionic interactions.
-
Include a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100 or Tween 20) in the wash buffer to reduce hydrophobic interactions.
-
-
-
Adjust the binding buffer composition.
-
Possible Cause: The composition of the binding buffer may be promoting non-specific interactions.
-
Solution:
-
Add a low concentration of a non-ionic detergent or glycerol to the binding buffer to minimize hydrophobic interactions.
-
Pre-clear the lysate by passing it through a column with an unrelated ligand to remove proteins that bind non-specifically to the matrix.
-
-
-
Block the resin.
-
Possible Cause: The affinity matrix itself may have sites that non-specifically bind proteins.
-
Solution: Before applying the sample, pre-incubate the resin with a blocking agent like bovine serum albumin (BSA) that will not interfere with the subsequent purification.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound-based affinity purification?
A1: this compound (TDG) is a structural analog of lactose and a potent inhibitor of galectins, a family of β-galactoside-binding proteins.[5] In this purification technique, TDG is chemically coupled to a solid support matrix, such as agarose beads. When a sample containing galectins or other β-galactoside-binding proteins is passed over this matrix, these target proteins specifically bind to the immobilized TDG. Unbound proteins are washed away, and the purified target proteins are then eluted by introducing a solution containing a high concentration of free TDG or by changing the buffer conditions (e.g., lowering the pH) to disrupt the binding interaction.
Q2: Which galectins can be purified using a this compound resin?
A2: this compound has been shown to bind to various galectins, including Galectin-1 and Galectin-3, with dissociation constants (Kd) in the micromolar range.[5] Therefore, TDG-based affinity chromatography is suitable for the purification of these and likely other galectins that recognize β-galactosides.
Q3: How do I choose between competitive elution with free this compound and non-competitive elution by changing the pH?
A3: Competitive elution with free TDG is generally a milder method that is less likely to denature the target protein. This is often the preferred method when the biological activity of the purified protein is critical. Non-competitive elution by lowering the pH is a more stringent method that can be effective when competitive elution is inefficient.[3][4] However, it carries a higher risk of denaturing the protein, so immediate neutralization of the eluted fractions is essential.[3][4]
Q4: Can I regenerate and reuse my this compound affinity column?
A4: Yes, TDG affinity columns can typically be regenerated and reused multiple times. A common regeneration procedure involves washing the column with a high salt buffer to remove any ionically bound proteins, followed by a low pH wash (e.g., 0.1 M glycine-HCl, pH 2.5) to strip strongly bound proteins. The column should then be re-equilibrated with the binding buffer before the next use. For long-term storage, it is advisable to store the resin in a buffer containing an antimicrobial agent (e.g., 20% ethanol or 0.02% sodium azide) at 4°C.
Q5: What is a typical binding capacity for a this compound affinity resin?
A5: The binding capacity can vary depending on the specific resin, the target protein, and the binding conditions. It is recommended to consult the manufacturer's specifications for the particular TDG resin you are using. Generally, affinity resins can have binding capacities ranging from a few milligrams to tens of milligrams of protein per milliliter of resin.
Quantitative Data Summary
| Parameter | Typical Value/Range | Target Protein(s) | Notes |
| Dissociation Constant (Kd) of TDG | 24 µM | Galectin-1 | Indicates the affinity of the interaction.[5] |
| 49 µM | Galectin-3 | A lower Kd value signifies a stronger binding affinity.[5] | |
| Binding Buffer pH | 7.0 - 7.4 | Galectins | Optimal for most galectin-ligand interactions.[3] |
| Elution Buffer (Competitive) | 50 - 200 mM this compound | Galectins | The optimal concentration should be determined empirically. |
| Elution Buffer (Non-competitive) | 0.1 M Glycine-HCl, pH 2.5 - 3.0 | General | Requires immediate neutralization of eluted fractions.[3][4] |
| Flow Rate (Loading) | 0.2 - 1.0 mL/min | General | Slower flow rates can improve binding efficiency. |
| Flow Rate (Elution) | 0.5 - 1.0 mL/min | General | Slower flow rates can lead to more concentrated eluted fractions. |
Experimental Protocols
Protocol 1: Purification of Galectins using this compound Affinity Chromatography
This protocol outlines the steps for purifying galectins from a cell lysate using a TDG-coupled agarose resin.
Materials:
-
This compound-Agarose Resin
-
Chromatography Column
-
Binding Buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Wash Buffer (e.g., Binding Buffer with 500 mM NaCl)
-
Elution Buffer (e.g., Binding Buffer with 100 mM this compound)
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5) - for non-competitive elution
-
Cell lysate containing the target galectin
-
Protease Inhibitor Cocktail
Methodology:
-
Column Preparation:
-
Pack the this compound-Agarose resin into a chromatography column.
-
Equilibrate the column with 5-10 column volumes of Binding Buffer.
-
-
Sample Preparation:
-
Clarify the cell lysate by centrifugation at high speed (e.g., >10,000 x g) for 30 minutes at 4°C to remove cellular debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Add protease inhibitors to the clarified lysate.
-
-
Sample Loading:
-
Load the clarified lysate onto the equilibrated column at a low flow rate (e.g., 0.5 mL/min).
-
Collect the flow-through fraction for analysis to ensure the target protein has bound to the resin.
-
-
Washing:
-
Wash the column with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Monitor the absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Competitive Elution: Elute the bound protein with 5-10 column volumes of Elution Buffer containing free this compound.
-
Non-competitive Elution (Alternative): Elute with a low pH buffer (e.g., 0.1 M Glycine-HCl, pH 2.5). Immediately neutralize the collected fractions by adding a small volume of Neutralization Buffer.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.
-
Protocol 2: Regeneration of the this compound Affinity Column
This protocol describes how to regenerate the TDG resin for reuse.
Materials:
-
Regeneration Buffer A (e.g., Binding Buffer with 1 M NaCl)
-
Regeneration Buffer B (e.g., 0.1 M Glycine-HCl, pH 2.5)
-
Binding Buffer
-
Storage Buffer (e.g., 20% Ethanol in Binding Buffer)
Methodology:
-
After elution, wash the column with 5 column volumes of Regeneration Buffer A to remove any remaining proteins bound by ionic interactions.
-
Wash the column with 5 column volumes of Regeneration Buffer B to strip any strongly bound proteins.
-
Immediately wash the column with 10 column volumes of Binding Buffer to re-equilibrate the resin to a neutral pH.
-
For immediate reuse, the column is ready. For long-term storage, wash the column with 5 column volumes of Storage Buffer and store at 4°C.
Visualizations
Caption: Experimental workflow for this compound-based affinity purification.
References
Optimizing storage conditions to prevent Thiodigalactoside degradation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of Thiodigalactoside (TDG) to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.[1][2][3][4][5] Under these conditions, it is stable for at least three to four years.[1][4][5][6]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4] For immediate use, aqueous solutions can be kept at 4°C for over a week, though it is not recommended to store aqueous solutions for more than one day.[5][6]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in a variety of common laboratory solvents. For specific concentrations, please refer to the solubility table below. Sonication may be required to aid dissolution in some solvents.[3][6] If using water as the solvent for cell culture experiments, it is recommended to filter and sterilize the solution using a 0.22 μm filter before use.[3]
Q4: What are the potential degradation pathways for this compound?
While this compound is known for its enhanced stability against enzymatic hydrolysis compared to its O-glycoside counterparts, two primary chemical degradation pathways should be considered under suboptimal storage or experimental conditions:
-
Hydrolysis: Cleavage of the thioglycosidic bond can occur, although it is less favorable than for O-glycosides. This process can be accelerated by strong acidic or basic conditions.
-
Oxidation: The thioether linkage in this compound is susceptible to oxidation, which can convert the sulfur atom into a sulfoxide and then a sulfone.[1] This can be promoted by the presence of oxidizing agents.
Q5: How can I check if my this compound has degraded?
Loss of biological activity in your experiments can be an indicator of this compound degradation. To analytically assess the purity and integrity of your this compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed. A shift in the retention time or the appearance of additional peaks compared to a standard sample would suggest degradation.
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Stability |
| Solid | -20°C | Long-term | ≥ 3-4 years[1][4][5][6] |
| 4°C | Short-term | 2 years[4] | |
| In Solvent | -80°C | Long-term | Up to 6 months[3][4] |
| -20°C | Short-term | Up to 1 month[3][4] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| Water | 100 mg/mL (279.05 mM)[3][4] |
| PBS (pH 7.2) | 10 mg/mL (27.9 mM)[1][5][6] |
| DMSO | 20-50 mg/mL[1][5][6] |
| DMF | 1 mg/mL[1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the desired solvent (e.g., DMSO, sterile water, or PBS) to achieve the target concentration.
-
Vortex thoroughly to dissolve. If necessary, sonicate the solution in a water bath to aid dissolution.[3][6]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).[3][4]
Protocol 2: Assessment of this compound Integrity by RP-HPLC
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and columns available.
-
Sample Preparation: Prepare a 1 mg/mL solution of your this compound sample in the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% TFA). Prepare a similar solution of a new, trusted this compound standard for comparison.
-
HPLC System: An Agilent 1100 series or equivalent system.
-
Column: A reversed-phase C18 column (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).[7]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.[7]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.[7]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.[7]
-
Flow Rate: 0.8 - 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength of 214 nm or 220 nm.
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms for retention time and the presence of any additional peaks in the sample, which may indicate degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments | 1. Degradation of TDG in solution: Improper storage temperature, repeated freeze-thaw cycles, or prolonged storage of aqueous solutions. 2. Oxidation of TDG: Presence of oxidizing agents in the experimental buffer. 3. Incorrect concentration: Error in weighing or dilution. | 1. Prepare fresh stock solutions from solid TDG. Ensure proper aliquoting and storage of solutions at -80°C for long-term use. Avoid using aqueous solutions stored for more than a day. 2. Use freshly prepared buffers and avoid sources of oxidation. 3. Re-prepare the solution, carefully verifying all measurements. |
| Precipitation of TDG in solution | 1. Exceeding solubility limit: The concentration of TDG is too high for the chosen solvent. 2. Temperature change: TDG may precipitate out of some solutions upon cooling. | 1. Refer to the solubility table and adjust the concentration accordingly. Gentle warming and sonication can help redissolve the compound. 2. Allow the solution to equilibrate to room temperature before use. |
| Inconsistent experimental results | 1. Inconsistent TDG activity: Using different aliquots that have undergone a varying number of freeze-thaw cycles. 2. Variability in solution preparation: Inconsistent dissolution or dilution. | 1. Use single-use aliquots for all experiments to ensure consistent TDG quality. 2. Follow the standardized protocol for solution preparation meticulously for each experiment. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for TDG degradation.
Caption: Simplified Galectin-1 signaling pathway inhibited by TDG.
References
- 1. Fast oxidation of thioglycosides to glycosyl sulfones using KMnO4/CuSO4*5H2O under neutral reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galectin-1 Overexpression Activates the FAK/PI3K/AKT/mTOR Pathway and Is Correlated with Upper Urinary Urothelial Carcinoma Progression and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Galectin-3: Integrator of Signaling via Hexosamine Flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting unexpected results in Thiodigalactoside experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiodigalactoside (TDG). The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage and stability for this compound (TDG)?
A1: Proper storage of TDG is crucial for maintaining its activity. For long-term storage, it is recommended to store TDG as a crystalline solid at -20°C, where it is stable for at least four years.[1][2] Stock solutions can be prepared in solvents like DMSO or PBS. For stock solutions in DMSO, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[3] Aqueous solutions should ideally be prepared fresh; it is not recommended to store aqueous solutions for more than one day.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot stock solutions before storage.[3][4]
| Storage Condition | Form | Duration |
| -20°C | Crystalline Solid | ≥ 4 years[1][2] |
| -80°C | Stock Solution in DMSO | Up to 6 months[3] |
| -20°C | Stock Solution in DMSO | Up to 1 month[3] |
| Prepared Fresh | Aqueous Solution | Use within one day[2] |
Q2: What are the typical working concentrations for TDG in cell culture experiments?
A2: The effective concentration of TDG can vary depending on the cell type and the specific assay. For in vitro experiments, concentrations in the micromolar range are commonly used. For example, to inhibit fat accumulation in adipocytes, TDG has been used at concentrations of 250 µM and 500 µM.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: What are the known binding affinities of TDG for different galectins?
A3: TDG is a known inhibitor of several galectins, with varying affinities. The dissociation constants (Kd) are important parameters for understanding the inhibitory potential of TDG.
| Galectin | Dissociation Constant (Kd) |
| Galectin-1 (GAL1) | 24 µM[5] |
| Galectin-3 (GAL3) | 49 µM[5] |
Troubleshooting Guides
Galectin Inhibition Assays
Q4: I am not observing any inhibition of galectin activity in my assay. What could be the reason?
A4: Several factors could contribute to a lack of inhibitory effect. Here is a troubleshooting workflow to help you identify the potential issue:
Apoptosis Induction
Q5: I am seeing variable or no apoptosis induction when treating my cells with TDG. Why?
A5: Inducing apoptosis can be complex and cell-type dependent. TDG often works by inhibiting galectins, such as galectin-1, which can protect cancer cells from apoptosis.[6][7] Therefore, the effect of TDG on apoptosis is indirect.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to galectin-1-mediated effects. Ensure your cell line expresses galectin-1 and that its survival is dependent on galectin-1 activity.
-
TDG as a Single Agent: In some contexts, TDG alone may not be sufficient to induce apoptosis and may work more effectively in combination with other pro-apoptotic stimuli.[6]
-
Experimental Controls: Use a positive control for apoptosis induction in your cell line to ensure the assay is working correctly. A negative control, such as sucrose, can help confirm that the observed effects are not due to osmotic stress.[7]
Affinity Chromatography
Q6: My target protein is not binding to the this compound-agarose column. What should I do?
A6: Failure to bind in affinity chromatography can be due to several factors. Here are some common troubleshooting steps:
-
Binding Conditions: Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between your target protein and TDG.
-
Flow Rate: A high flow rate may not allow sufficient time for the interaction to occur. Try reducing the flow rate or using a batch-binding method.
-
Protein Integrity: Confirm that your target protein is correctly folded and functional. Proteolytic degradation could also be an issue, so consider adding protease inhibitors.
-
Column Regeneration: If the column has been used previously, ensure it has been properly regenerated and that the immobilized TDG is still active.
Q7: The purity of my eluted protein is low. How can I improve it?
A7: Low purity is often due to non-specific binding of other proteins to the column matrix.
-
Washing Steps: Increase the volume and/or stringency of your wash buffer. Adding a low concentration of a competitor (like free galactose) or increasing the salt concentration in the wash buffer can help to remove non-specifically bound proteins.
-
Blocking: Pre-blocking the column with a non-interfering protein like BSA can reduce non-specific binding sites on the agarose matrix.
β-Galactosidase Inhibition Assays
Q8: I am not observing inhibition of β-galactosidase with TDG. Is this expected?
A8: While TDG is a structural analog of lactose, its inhibitory activity can be highly specific to the type of β-galactosidase. It is possible that the β-galactosidase you are using is not inhibited by TDG. It is crucial to use a positive control inhibitor known to be effective against your specific enzyme to validate the assay.
Experimental Protocols
Protocol: Galectin-1 Inhibition Assay (Competitive ELISA)
Materials:
-
Recombinant Galectin-1
-
Asialofetuin (ASF) or another suitable glycoprotein
-
This compound (TDG)
-
Biotinylated anti-Galectin-1 antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coat ELISA plate wells with ASF (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash wells three times with wash buffer.
-
Block non-specific binding sites with blocking buffer for 1 hour at room temperature.
-
Wash wells three times with wash buffer.
-
Prepare serial dilutions of TDG.
-
In a separate plate or tubes, pre-incubate a constant concentration of Galectin-1 with the serial dilutions of TDG for 30 minutes at room temperature.
-
Transfer the Galectin-1/TDG mixtures to the ASF-coated wells and incubate for 1 hour at room temperature.
-
Wash wells three times with wash buffer.
-
Add biotinylated anti-Galectin-1 antibody and incubate for 1 hour at room temperature.
-
Wash wells three times with wash buffer.
-
Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Wash wells five times with wash buffer.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with stop solution.
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the TDG concentration to determine the IC50 value.
Protocol: β-Galactosidase Inhibition Assay
Materials:
-
β-galactosidase
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG)
-
This compound (TDG)
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Stop solution (e.g., 1 M Na₂CO₃)
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of TDG in assay buffer.
-
In a 96-well plate, add a constant amount of β-galactosidase to each well.
-
Add the TDG dilutions to the wells containing the enzyme. Include a control with no TDG.
-
Pre-incubate the enzyme and TDG for 15 minutes at 37°C.
-
Initiate the reaction by adding a constant concentration of ONPG to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), or until a yellow color develops in the no-inhibitor control.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 420 nm.
-
Calculate the percent inhibition for each TDG concentration relative to the no-inhibitor control.
References
- 1. researchgate.net [researchgate.net]
- 2. 世界杯2022淘汰赛分组_乐鱼游戏app客服 [m.diegoaieta.com]
- 3. researchgate.net [researchgate.net]
- 4. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
How to select the appropriate dose of Thiodigalactoside for animal studies.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of Thiodigalactoside (TDG) dosage for animal studies. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDG) and what is its mechanism of action?
This compound is a non-metabolizable disaccharide that acts as a potent inhibitor of galectins, particularly Galectin-1 (Gal-1) and Galectin-3 (Gal-3).[1][2] Galectins are a family of proteins that bind to β-galactosides and are involved in various biological processes, including immune responses, inflammation, cancer progression, and fibrosis. By binding to the carbohydrate recognition domain (CRD) of galectins, TDG blocks their interaction with other molecules, thereby inhibiting their biological functions.
Q2: What are the common research applications of TDG in animal studies?
Based on published studies, TDG has been primarily used in animal models of:
-
Cancer: To inhibit tumor growth, angiogenesis, and immune evasion.[3]
-
Obesity: To reduce body weight gain in diet-induced obesity models.[1][4][5][6]
-
Fibrosis: While studies on TDG itself are limited, related galectin inhibitors have been used to reduce fibrosis in liver models.
Q3: What is a good starting dose for my animal study?
The appropriate dose of TDG will depend on the animal model, the disease under investigation, and the route of administration. Based on existing literature, here are some starting points:
-
For cancer studies in mice (intratumoral administration): Doses ranging from 40 to 120 mg/kg administered every 3 days have been shown to be effective.[3]
-
For obesity studies in rats (intraperitoneal administration): A dose of 5 mg/kg administered once weekly has been reported to be effective.[1][4][5][6]
-
For fibrosis studies: Direct data for TDG is limited. However, for other galectin inhibitors in rat models of liver fibrosis, doses have ranged from 60 to 180 mg/kg administered once or twice weekly via intraperitoneal injection.[7] It is advisable to start with a dose-ranging study.
Q4: What is the known toxicity profile of this compound?
Q5: How should I prepare and administer TDG?
TDG is soluble in phosphate-buffered saline (PBS), water, and dimethyl sulfoxide (DMSO).[2][10][11] For in vivo studies, it is often dissolved in PBS. The route of administration will depend on the experimental model. Intratumoral and intraperitoneal injections are the most commonly reported methods. Oral administration has been shown to be less effective than intraperitoneal injection in at least one study.[1]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No observable effect at the chosen dose | The dose may be too low for the specific animal model or disease. | - Increase the dose in a stepwise manner. - Consider a different route of administration that may have better bioavailability (e.g., intraperitoneal instead of oral). - Verify the activity of your TDG compound. |
| Unexpected adverse effects or toxicity | The dose may be too high. | - Immediately reduce the dose. - Monitor the animals closely for signs of toxicity. - Conduct a formal dose-ranging study to determine the Maximum Tolerated Dose (MTD). |
| Poor solubility of TDG in the chosen vehicle | The concentration of TDG may be too high for the selected solvent. | - Gently warm the solution or use sonication to aid dissolution. - Consider using a different vehicle, such as a small percentage of DMSO in PBS. Always check vehicle tolerance in your animal model. |
| Inconsistent results between experiments | Variability in animal strain, age, or sex. Inconsistent preparation or administration of TDG. | - Standardize all experimental parameters, including animal characteristics. - Ensure accurate and consistent preparation and administration of the TDG solution. |
Quantitative Data Summary
The following tables summarize the reported effective doses of this compound and related galectin inhibitors in various animal models.
Table 1: this compound Dosing in Animal Models
| Application | Animal Model | Dose | Route of Administration | Frequency | Reference |
| Cancer | Mice (B16F10 melanoma, 4T1 mammary carcinoma) | 40, 80, 120 mg/kg | Intratumoral | Every 3 days | [3] |
| Obesity | Rats (Sprague-Dawley) | 5 mg/kg | Intraperitoneal | Once per week | [1][4][5][6] |
| Obesity | Rats (Sprague-Dawley) | 5 mg/kg | Oral | Daily or weekly | [1] |
Table 2: Dosing of Other Galectin Inhibitors in a Rat Fibrosis Model
| Compound | Animal Model | Dose | Route of Administration | Frequency | Reference |
| GR-MD-01 | Rats (Thioacetamide-induced liver fibrosis) | 60 mg/kg | Intraperitoneal | Twice weekly | [7] |
| GR-MD-02 | Rats (Thioacetamide-induced liver fibrosis) | 60, 90 mg/kg | Intraperitoneal | Once or twice weekly | [7] |
| GM-CT-01 | Rats (Thioacetamide-induced liver fibrosis) | 105, 180 mg/kg | Intraperitoneal | Once or twice weekly | [7] |
Experimental Protocols
Protocol 1: Intratumoral Administration of this compound in a Murine Cancer Model
This protocol is based on studies using B16F10 melanoma and 4T1 mammary carcinoma models in mice.[3]
-
Preparation of TDG Solution:
-
Dissolve this compound in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., 4, 8, or 12 mg/mL for doses of 40, 80, or 120 mg/kg in a 20g mouse with an injection volume of 100 µL).
-
Ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Model:
-
Use appropriate mouse strains for your tumor model (e.g., C57BL/6 for B16F10, BALB/c for 4T1).
-
Implant tumor cells subcutaneously according to your established protocol.
-
-
Administration:
-
Once tumors are established and palpable, begin TDG treatment.
-
Using an insulin syringe, inject the prepared TDG solution directly into the tumor.
-
Administer the injection slowly to ensure even distribution within the tumor mass.
-
Repeat the injection every 3 days for the duration of the study.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal health and body weight regularly.
-
Protocol 2: Intraperitoneal Administration of this compound in a Rat Obesity Model
This protocol is based on a study using a diet-induced obesity model in Sprague-Dawley rats.[1][4][5][6]
-
Preparation of TDG Solution:
-
Dissolve this compound in sterile PBS to a concentration that allows for the administration of 5 mg/kg in a reasonable injection volume (e.g., 1-2 mL/kg).
-
Ensure the solution is sterile.
-
-
Animal Model:
-
Induce obesity in Sprague-Dawley rats by providing a high-fat diet.
-
Include a control group on a standard diet.
-
-
Administration:
-
Administer the 5 mg/kg dose of TDG via intraperitoneal injection.
-
Perform the injection once weekly for the duration of the study (e.g., 5 weeks).
-
-
Monitoring:
-
Measure body weight and food intake regularly.
-
At the end of the study, collect relevant tissues (e.g., adipose tissue, liver) for analysis.
-
Visualizations
Caption: A logical workflow for selecting the appropriate dose of this compound.
Caption: Simplified signaling pathway showing the inhibitory action of TDG on galectins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Galectin | TargetMol [targetmol.com]
- 3. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 7. Regression of Fibrosis and Reversal of Cirrhosis in Rats by Galectin Inhibitors in Thioacetamide-Induced Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. dev.usbio.net [dev.usbio.net]
Technical Support Center: Refining Assay Conditions for Studying Thiodigalactoside's Inhibitory Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the inhibitory activity of Thiodigalactoside (TDG) against galectins.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental assays involving this compound.
Issue 1: High Background Signal in Competitive ELISA
Question: We are performing a competitive ELISA to determine the IC50 of this compound for galectin-3 binding to asialofetuin, but we are observing a high background signal in our negative control wells. What could be the cause and how can we resolve it?
Answer: A high background signal in a competitive ELISA can obscure the true inhibitory effect of this compound. Here are potential causes and solutions:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the galectin or the detection antibody to the plate surface.
-
Solution: Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). You can also try a different blocking agent altogether, such as casein. Extending the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C) can also improve blocking efficiency.[1]
-
-
Non-Specific Binding of Detection Antibody: The secondary antibody used for detection may be binding non-specifically to the coated glycoprotein or the plate.
-
Solution: Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. Including a control where the primary antibody is omitted can help identify if the secondary antibody is the source of the high background.[1]
-
-
Contaminated Reagents: Buffers, especially wash buffers containing detergents like Tween-20, can become contaminated with microbial growth, leading to high background.
-
Solution: Prepare fresh buffers for each experiment. Filter-sterilize buffers to prevent contamination.[1]
-
-
Inadequate Washing: Insufficient washing between steps can leave behind unbound reagents, contributing to the background signal.
-
Solution: Increase the number of wash cycles (e.g., from 3 to 5). Ensure that the wells are completely filled and emptied during each wash step. A final wash with distilled water can sometimes help to remove residual detergent.[2]
-
Issue 2: Low Signal or No Inhibition Observed in Fluorescence Polarization Assay
Question: We are using a fluorescence polarization (FP) assay to measure the inhibition of galectin-1 by this compound, but we are seeing a very low dynamic range and no significant decrease in polarization even at high concentrations of TDG. What could be the problem?
Answer: A low signal or lack of inhibition in an FP assay can be due to several factors related to the fluorescent probe, the protein, or the assay conditions.
-
Inappropriate Fluorescent Probe: The affinity of the fluorescently labeled ligand (probe) for the galectin may be too low, or its fluorescence properties may not be suitable for FP.
-
Solution: Use a high-affinity fluorescent probe for the galectin being studied. The probe's affinity should ideally be in the same range as or slightly lower than the expected inhibitor's affinity.[3] If the probe's affinity is too weak, it will not effectively bind to the galectin, resulting in a low initial polarization value.
-
-
Inactive Galectin: The galectin preparation may have lost its activity due to improper storage or handling. Galectins can be sensitive to oxidation.
-
Solution: Ensure that the galectin is stored in a buffer containing a reducing agent, such as dithiothreitol (DTT) or β-mercaptoethanol, to maintain its activity.[4] It is advisable to test the activity of the galectin by performing a direct titration with the fluorescent probe to confirm binding before proceeding with the inhibition assay.
-
-
Incorrect Concentrations: The concentrations of the galectin and the fluorescent probe are critical for a successful competition assay.
-
Solution: The concentration of the galectin should be optimized to give a significant polarization signal with the probe (typically around the Kd of the probe-galectin interaction). The probe concentration should be kept low (in the nanomolar range) to ensure that it does not saturate the galectin.[5]
-
-
"Propeller Effect" of the Fluorophore: The linker attaching the fluorophore to the ligand might be too long or flexible, allowing the fluorophore to rotate freely even when the ligand is bound to the protein. This will result in a minimal change in polarization upon binding.[6]
-
Solution: Consider using a probe with a shorter, more rigid linker. Alternatively, a different fluorescent dye might be less susceptible to this effect.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound as a galectin inhibitor?
A1: this compound (TDG) is a structural analog of lactose and acts as a competitive inhibitor of galectins.[7] It binds to the conserved carbohydrate-recognition domain (CRD) of galectins, the same site where these proteins bind to their natural β-galactoside-containing glycoconjugate ligands.[8] By occupying the CRD, TDG prevents galectins from interacting with their endogenous binding partners, thereby inhibiting their biological functions.
Q2: What are the typical binding affinities of this compound for different galectins?
A2: The binding affinity of this compound can vary between different galectins. It is generally considered a pan-galectin inhibitor but shows some differences in potency.
| Galectin | Dissociation Constant (Kd) |
| Galectin-1 | ~24 µM |
| Galectin-3 | ~49 µM |
These values are approximate and can vary depending on the specific assay conditions and experimental setup.[9]
Q3: Is this compound stable in aqueous solutions?
A3: this compound is generally stable in aqueous solutions.[7] However, for long-term storage, it is recommended to prepare aliquots of stock solutions and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[9] For use in cell-based assays, it is good practice to prepare fresh dilutions from a stock solution for each experiment.
Q4: How can I be sure that the observed inhibition is specific to this compound's interaction with the galectin?
A4: To confirm the specificity of this compound's inhibitory activity, several controls can be included in your experiments:
-
Use a negative control sugar: A sugar that is not expected to bind to galectins, such as mannose or sucrose, can be used as a negative control. No inhibition should be observed with these sugars.
-
Use a mutant galectin: If available, a mutant version of the galectin with a non-functional carbohydrate-recognition domain can be used. This compound should not show any inhibitory effect in assays with this mutant protein.
-
Vary the target: If the assay allows, test the inhibitory activity of this compound against an unrelated protein to rule out non-specific effects.
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Inhibition of Galectin-3
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of Galectin-3 to the glycoprotein asialofetuin.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with 100 µL/well of asialofetuin solution (10 µg/mL in PBS) overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS containing 0.05% Tween-20).
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (3% BSA in PBS) and incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Inhibition Reaction:
-
Prepare serial dilutions of this compound in assay buffer (1% BSA in PBS).
-
In a separate plate or tubes, pre-incubate a constant concentration of recombinant Galectin-3 (e.g., 1 µg/mL) with the various concentrations of this compound for 30 minutes at room temperature.
-
Add 100 µL of the Galectin-3/Thiodigalactoside mixtures to the asialofetuin-coated wells. Include controls with Galectin-3 alone (no inhibitor) and wells with buffer only (background).
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection:
-
Add 100 µL/well of a primary antibody against Galectin-3 (diluted in assay buffer) and incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Secondary Antibody:
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in assay buffer) and incubate for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2, followed by a final wash with PBS alone.
-
-
Substrate Development:
-
Add 100 µL/well of TMB substrate and incubate in the dark until sufficient color development (typically 15-30 minutes).
-
-
Stop Reaction:
-
Stop the reaction by adding 50 µL/well of 2N H2SO4.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: Fluorescence Polarization Assay for this compound Inhibition
This protocol describes a method to measure the inhibition of a galectin by this compound using a fluorescently labeled carbohydrate probe.
-
Reagent Preparation:
-
Prepare a stock solution of the galectin in a suitable buffer (e.g., PBS with 1 mM DTT).
-
Prepare a stock solution of the fluorescent probe (e.g., a fluorescein-labeled lactose derivative) in the same buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a black, low-binding 384-well plate, add a fixed concentration of the galectin and the fluorescent probe to each well. The final concentrations will need to be optimized, but typical starting concentrations are 100 nM for the galectin and 10 nM for the probe.
-
Add the different concentrations of this compound to the wells. Include controls with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore being used.
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values.
-
Plot the mP values against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a competitive binding equation.
-
Visualizations
Caption: Simplified Galectin Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for a Competitive ELISA to Measure this compound Inhibition.
References
- 1. mybiosource.com [mybiosource.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 4. Frontiers | The Structural Biology of Galectin-Ligand Recognition: Current Advances in Modeling Tools, Protein Engineering, and Inhibitor Design [frontiersin.org]
- 5. Fluorescence polarization assays to study carbohydrate–protein interactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02021A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Comparing the efficacy of Thiodigalactoside with other galectin inhibitors.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy Supported by Experimental Data.
Galectins, a family of β-galactoside-binding proteins, are crucial mediators in a wide array of physiological and pathological processes, including inflammation, fibrosis, and cancer. Their role in disease progression has made them attractive targets for therapeutic intervention. Thiodigalactoside (TDG), a non-metabolizable synthetic disaccharide, has long been a reference compound for pan-galectin inhibition. However, the landscape of galectin inhibitors is rapidly evolving, with the development of novel compounds boasting enhanced potency and selectivity. This guide provides a detailed comparison of the efficacy of this compound with other prominent galectin inhibitors, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Comparison of Galectin Inhibitors
The inhibitory potential of galectin inhibitors is primarily assessed by their binding affinity to the target galectins, typically expressed as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity. The following tables summarize the binding affinities of this compound and other selected galectin inhibitors for Galectin-1 and Galectin-3, two of the most extensively studied members of the galectin family.
Table 1: Comparison of Binding Affinities (Kd) for Galectin-1
| Inhibitor | Kd (µM) | Notes |
| This compound (TDG) | 24[1][2][3] | Pan-galectin inhibitor, serves as a common reference compound. |
| Lactose | 190[4] | Natural disaccharide ligand with low affinity. |
| N-Acetyllactosamine | Not widely reported for Gal-1 | A natural ligand for some galectins. |
| OTX008 | Selective for Gal-1 | A selective, non-carbohydrate-based inhibitor of galectin-1.[1] |
| TD139 | 0.22[1] | A this compound derivative with higher affinity for Gal-3. |
Table 2: Comparison of Binding Affinities (Kd) for Galectin-3
| Inhibitor | Kd (µM) | Notes |
| This compound (TDG) | 49[1][2][3][4][5] | Pan-galectin inhibitor, serves as a common reference compound. |
| Lactose | 220[4] | Natural disaccharide ligand with low affinity. |
| N-Acetyllactosamine | 67[4] | A natural disaccharide ligand with moderate affinity. |
| TD139 | 0.068[1] | High-affinity synthetic inhibitor of galectin-3. |
| GB1107 | 0.037[1] | A potent and selective, orally active inhibitor of Galectin-3.[1] |
| GB1211 (Selvigaltin) | 0.025 (human), 0.012 (rabbit)[6] | A highly potent and selective, orally available galectin-3 inhibitor.[6][7] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is a common method to determine the binding affinity of an inhibitor for a galectin.
Principle: A fluorescently labeled carbohydrate probe that binds to the galectin is used. In the unbound state, the probe tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger galectin protein, its tumbling is restricted, leading to high fluorescence polarization. An unlabeled inhibitor will compete with the fluorescent probe for binding to the galectin, causing a decrease in fluorescence polarization in a concentration-dependent manner.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled probe (e.g., fluorescein-conjugated lactose) in an appropriate buffer (e.g., PBS with 0.1 µM BSA).
-
Prepare a stock solution of the recombinant human galectin protein in the same buffer.
-
Prepare serial dilutions of the inhibitor compound (e.g., this compound, TD139) in the assay buffer.
-
-
Assay Setup (96-well black microplate):
-
To each well, add a fixed concentration of the galectin protein and the fluorescent probe. The concentrations should be optimized to achieve a significant polarization signal.
-
Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the probe (minimum polarization).
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The dissociation constant (Kd) of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
-
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of galectin inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the galectin inhibitor in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the inhibitor at various concentrations. Include control wells with vehicle-treated cells.
-
-
Incubation:
-
Incubate the plate for a specified duration (e.g., 72 hours) in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
-
Mandatory Visualization
Signaling Pathways
Galectins exert their biological functions by interacting with various cell surface glycoproteins and modulating intracellular signaling pathways. The following diagrams illustrate key signaling pathways influenced by Galectin-1 and Galectin-3.
Caption: Galectin-1 signaling through the KRAS-RAF-MEK-ERK pathway.
Caption: Galectin-3 signaling through the PI3K-Akt pathway.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a galectin inhibitor using a tumor xenograft model.
Caption: In vivo experimental workflow for a tumor xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. Galectin-3 Determines Tumor Cell Adaptive Strategies in Stressed Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear Galectin-1 promotes KRAS-dependent activation of pancreatic cancer stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development and Characterization of a High-Affinity Selective Galectin-3 Mouse Tool Compound in Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Resistance to anti-PD-1/anti-PD-L1: galectin-3 inhibition with GB1211 reverses galectin-3-induced blockade of pembrolizumab and atezolizumab binding to PD-1/PD-L1 [frontiersin.org]
A Comparative Analysis of Thiodigalactoside and Its Synthetic Derivatives as Galectin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Thiodigalactoside (TDG) and its synthetic derivatives, focusing on their performance as galectin inhibitors. The information presented is collated from peer-reviewed scientific literature and is intended to aid researchers in selecting appropriate compounds for their studies and to provide a foundation for the development of novel therapeutics targeting galectin-mediated diseases, including cancer and fibrosis.
Introduction to this compound and Galectins
This compound (TDG) is a sulfur-containing disaccharide analogue of lactose that acts as a pan-galectin inhibitor.[1][2] Galectins are a family of β-galactoside-binding proteins that play crucial roles in a variety of cellular processes, including cell adhesion, signaling, and apoptosis.[3] Dysregulation of galectin expression and function is implicated in numerous pathologies, most notably cancer, where they contribute to tumor progression, metastasis, and immune evasion.[4]
TDG and its derivatives are valuable research tools for studying galectin function and are being actively investigated as potential therapeutic agents.[3] The thioether linkage in TDG renders it resistant to enzymatic hydrolysis by β-galactosidases, a significant advantage over natural lactose-based ligands.[5] However, the relatively low binding affinity and lack of selectivity of TDG for specific galectin subtypes have driven the development of a wide array of synthetic derivatives with improved potency and specificity.[6][7]
Comparative Performance of this compound Derivatives
The primary strategy for enhancing the affinity and selectivity of TDG involves chemical modifications at the C3 and C3' positions of the galactose units. These modifications allow for additional interactions with amino acid residues within the carbohydrate recognition domain (CRD) of galectins, particularly with a conserved arginine residue. Aromatic and heteroaromatic substitutions have proven to be particularly effective in this regard.[5][8]
Below are tables summarizing the binding affinities (expressed as dissociation constants, Kd, and half-maximal inhibitory concentrations, IC50) of TDG and a selection of its synthetic derivatives for two of the most studied galectins: galectin-1 and galectin-3. Lower values indicate higher binding affinity.
Table 1: Binding Affinities (Kd in µM) of this compound and Derivatives for Galectin-1 and Galectin-3
| Compound | Galectin-1 (Kd in µM) | Galectin-3 (Kd in µM) | Selectivity (Gal-1/Gal-3) | Reference(s) |
| This compound (TDG) | 24 | 49 | 0.49 | [1][2] |
| 3,3'-di-O-benzyl-TDG | 2.5 | 1.8 | 1.39 | [5] |
| 3,3'-bis-(4-fluorophenyl-triazolyl)-TDG (TD139) | 0.22 | 0.068 | 3.24 | [3] |
| Asymmetrical 3-(4-fluorophenyl-triazolyl)-3'-(coumaryl)-TDG | 0.35 | 0.0075 | 46.67 | [6] |
| 3,3'-bis-(butylaminocarbonyltriazolyl)-TDG | Not Reported | 0.015 | - | [6] |
Table 2: Inhibitory Concentrations (IC50 in µM) of this compound and Derivatives against Galectin-3
| Compound | IC50 (µM) | Assay Method | Reference(s) |
| This compound (TDG) | 75 | Isothermal Titration Calorimetry | [3] |
| 3,3'-di-O-(naphthalen-2-yl)methyl-TDG | 0.8 | Saturation Transfer Difference NMR | [5] |
| 3,3'-di-O-(quinolin-2-yl)methyl-TDG | 2.5 | Saturation Transfer Difference NMR | [5] |
| 3,3'-di-O-benzyl-TDG | 3.1 | Saturation Transfer Difference NMR | [5] |
Note: Direct comparison of absolute values across different studies and assay methods should be done with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the presented data.
Fluorescence Polarization (FP) Competition Assay for Binding Affinity Determination
This method is used to determine the dissociation constant (Kd) of unlabeled TDG derivatives by measuring their ability to displace a fluorescently labeled probe from the galectin binding site.
Materials:
-
Purified recombinant human galectin-1 or galectin-3.
-
Fluorescein-labeled galectin ligand (probe), e.g., fluorescein-conjugated lactoside.
-
Unlabeled TDG or synthetic derivative (inhibitor).
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.05% Tween-20.
-
Black, low-volume 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the galectin in Assay Buffer. The final concentration in the assay should be in the low nanomolar range, determined empirically to give a stable and significant polarization signal with the probe.
-
Prepare a stock solution of the fluorescent probe in Assay Buffer. The final concentration should be low (e.g., 1-10 nM) and well below the Kd of its interaction with the galectin to ensure a sensitive competition assay.
-
Prepare a serial dilution of the unlabeled inhibitor in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add a fixed volume of the galectin solution.
-
Add the serially diluted inhibitor solutions to the wells. Include a control with only Assay Buffer (no inhibitor) for maximum polarization and a control with a high concentration of a known potent inhibitor for minimum polarization.
-
Add a fixed volume of the fluorescent probe solution to all wells.
-
The final volume in each well should be consistent (e.g., 20 µL).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding equilibrium to be reached.
-
Measure the fluorescence polarization of each well using the plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., 485 nm excitation and 520 nm emission for fluorescein).
-
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the inhibitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent probe.
-
The Kd of the inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the Kd of the fluorescent probe.[9]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Materials:
-
Purified recombinant human galectin-1 or galectin-3.
-
TDG or synthetic derivative.
-
Dialysis buffer (e.g., PBS, pH 7.4). Ensure the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the galectin extensively against the chosen ITC buffer.
-
Dissolve the TDG derivative in the final dialysis buffer to ensure a perfect match.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of the protein and ligand.
-
-
ITC Experiment Setup:
-
Load the galectin solution into the sample cell of the calorimeter (typically at a concentration of 10-50 µM).
-
Load the TDG derivative solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
-
Titration:
-
Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, and injection volume and spacing.
-
Perform a series of small injections of the ligand into the protein solution.
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data (heat flow versus time) is integrated to obtain the heat change per injection.
-
These values are plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the Kd, n, and ΔH. The ΔS is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa, where Ka = 1/Kd).[10][11]
-
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental evaluation of this compound and its derivatives.
Signaling Pathways
Experimental Workflow
Conclusion
The development of synthetic derivatives of this compound has led to a new generation of potent and selective galectin inhibitors. By systematically modifying the TDG scaffold, researchers have been able to significantly enhance binding affinities, in some cases by several orders of magnitude, and to tune the selectivity towards specific galectin subtypes. The data and protocols presented in this guide offer a valuable resource for the scientific community engaged in galectin research and drug discovery. The continued exploration of the structure-activity relationships of TDG derivatives holds great promise for the development of novel therapeutics for a range of diseases, including cancer, inflammation, and fibrosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Computational Study of Potential Galectin-3 Inhibitors in the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Dual thio-digalactoside-binding modes of human galectins as the structural basis for the design of potent and selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 3-triazolyl-1-thiogalactosides as galectin-1, -3 and -8 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization as an analytical tool to evaluate galectin-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Validating the Anti-Cancer Efficacy of Thiodigalactoside Across Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Thiodigalactoside (TDG), a potent galectin inhibitor, across various cancer cell lines. The information presented herein is supported by experimental data from preclinical studies, offering insights into its mechanisms of action and potential therapeutic applications.
Executive Summary
This compound (TDG) demonstrates varied anti-cancer activities depending on the cancer cell type. In oral squamous cell carcinoma (OSCC) cell lines, TDG exhibits direct cytotoxic effects, leading to the inhibition of cell growth, induction of apoptosis, and cell cycle arrest.[1] Conversely, in murine melanoma (B16F10) and breast cancer (4T1) cell lines, the anti-tumor effects of TDG in vivo are primarily attributed to its role as a galectin-1 inhibitor, which leads to the suppression of tumor angiogenesis and modulation of the tumor immune microenvironment, rather than direct cell killing.[2] This guide will delve into the comparative efficacy of TDG, detailing the experimental findings and the underlying molecular pathways.
Data Presentation: Comparative Efficacy of this compound
The following table summarizes the known effects of TDG on different cancer cell lines. A notable gap in the current literature is the absence of specific IC50 values for TDG in many of the studied cancer cell lines, particularly for oral squamous cell carcinoma lines where direct cytotoxicity has been observed.
| Cell Line | Cancer Type | Known Anti-Cancer Effects | IC50 Value | Supporting Evidence |
| SCC-4, SCC-9, SCC-25 | Oral Squamous Cell Carcinoma | Inhibition of cell growth, induction of apoptosis, and cell cycle arrest.[1] | Not Reported | TDG treatment significantly (P < 0.001) inhibited the growth of these OSCC cells.[1] |
| B16F10 | Murine Melanoma | In vivo: Inhibition of tumor growth through anti-angiogenic and immunomodulatory effects. In vitro: No significant effect on cell proliferation. | Not Applicable (in vitro) | Intratumoral injection of TDG significantly reduced tumor growth in a murine model.[2] However, TDG, even at high concentrations, had no effect on the proliferation of B16F10 cells in culture. |
| 4T1 | Murine Breast Cancer | In vivo: Inhibition of tumor growth through anti-angiogenic and immunomodulatory effects. In vitro: No significant effect on cell proliferation. | Not Applicable (in vitro) | Intratumoral injection of TDG significantly reduced tumor growth in an orthotopic breast cancer model.[2] High concentrations of TDG did not affect the proliferation of 4T1 cells in culture. |
Signaling Pathways Modulated by this compound
The anti-cancer activity of TDG is rooted in its ability to inhibit galectins, particularly galectin-1. This inhibition disrupts key signaling pathways that promote cancer progression.
Anti-Angiogenesis and Immune Modulation Pathway (in B16F10 and 4T1 tumors)
In melanoma and breast cancer models, TDG's primary mechanism is the inhibition of galectin-1 secreted by tumor cells. This leads to a dual effect of suppressing tumor angiogenesis and enhancing the anti-tumor immune response.
Caption: TDG inhibits galectin-1, suppressing angiogenesis and reducing T-cell apoptosis.
Apoptosis Induction Pathway (in Oral Squamous Cell Carcinoma)
In oral squamous cell carcinoma cells, TDG's inhibition of galectin is believed to trigger apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: TDG induces apoptosis in OSCC by inhibiting galectin, leading to caspase activation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., SCC-4, SCC-9, SCC-25) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with TDG for the indicated times.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with TDG and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates a general workflow for validating the anti-cancer effects of a compound like this compound in different cell lines.
Caption: A typical workflow for in vitro validation of an anti-cancer compound.
Conclusion
This compound demonstrates a multifaceted anti-cancer profile that is cell-type dependent. In oral squamous cell carcinoma, it acts as a direct cytotoxic agent, inducing apoptosis and cell cycle arrest.[1] In contrast, its efficacy in melanoma and breast cancer models appears to be mediated by its in vivo effects on the tumor microenvironment, specifically through the inhibition of angiogenesis and enhancement of anti-tumor immunity.[2] Further research is warranted to elucidate the precise molecular mechanisms in different cancer contexts and to establish standardized IC50 values to better quantify its potency. This guide provides a framework for researchers to understand and further investigate the therapeutic potential of this compound.
References
- 1. This compound shows antitumour activity by beta-galactoside-binding protein and regulatory T cells inhibition in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Thiodigalactoside's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of Thiodigalactoside (TDG), a well-characterized galectin inhibitor, with other alternatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting galectin-mediated pathways in cancer and other diseases. This document summarizes key performance data, details experimental protocols for mechanism-of-action studies, and visualizes the underlying biological processes.
Executive Summary
This compound (TDG) is a synthetic, non-metabolizable disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins. Its primary mechanism of action involves blocking the carbohydrate-recognition domain (CRD) of galectins, particularly galectin-1 and galectin-3. By doing so, TDG disrupts the multifaceted roles of these proteins in tumor progression, including immune evasion, angiogenesis, and protection from oxidative stress. Experimental evidence robustly supports that the anti-tumor effects of TDG are a direct consequence of its galectin-inhibitory activity. This has been cross-validated in studies where the efficacy of TDG is significantly diminished in cancer cells with knocked-down galectin-1 expression.[1][2]
Comparative Performance of Galectin Inhibitors
The following table summarizes the binding affinities and inhibitory concentrations of TDG and its derivatives, alongside other notable galectin inhibitors.
| Inhibitor | Target Galectin(s) | K_d_ (μM) | IC_50_/GI_50_ (μM) | Key Features |
| This compound (TDG) | Galectin-1, Galectin-3 | 24 (Gal-1), 49 (Gal-3)[3][4] | Not consistently reported | Broad-spectrum galectin inhibitor, well-characterized in preclinical models. |
| TDG Derivatives (Aromatic 3,3'-diesters) | Galectin-1, -3, -7, -9N | Low micromolar range | Not specified | 7-70 fold enhanced affinity over TDG for specific galectins.[5] |
| OTX008 (Calixarene derivative) | Selective for Galectin-1 | Not specified | 1-190 (in various cancer cell lines)[6][7] | Allosteric inhibitor, does not bind to the CRD. |
| Anginex (Peptide) | Galectin-1 | Not specified | >300 (in most cell lines)[8] | Peptide-based inhibitor of galectin-1 function. |
Key Experimental Protocols
Galectin-1 Mediated T-cell Apoptosis Assay
This assay evaluates the ability of TDG to inhibit galectin-1-induced apoptosis of T-cells.
Materials:
-
Jurkat T-cells or activated peripheral blood T-cells
-
Recombinant human galectin-1
-
This compound (TDG)
-
Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well culture plates
-
Flow cytometer
Protocol:
-
Culture Jurkat T-cells or activate peripheral blood T-cells with phytohemagglutinin (PHA) for 72 hours.
-
Seed the T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-incubate recombinant galectin-1 (10-20 µg/mL) with varying concentrations of TDG (e.g., 10-100 mM) in serum-free RPMI-1640 for 1 hour at 37°C.
-
Add the galectin-1/TDG mixture to the T-cells. Include controls with untreated cells, cells treated with galectin-1 alone, and cells treated with TDG alone.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO_2_ incubator.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Endothelial Cell Tube Formation Assay
This assay assesses the effect of TDG on galectin-1-induced angiogenesis in vitro.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (BME), such as Matrigel
-
Recombinant human galectin-1
-
This compound (TDG)
-
96-well culture plates
-
Inverted microscope with imaging capabilities
Protocol:
-
Thaw the BME on ice and coat the wells of a pre-chilled 96-well plate with 50-100 µL of BME per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
Harvest HUVECs and resuspend them in basal medium at a concentration of 1-1.5 x 10^5 cells/mL.
-
Prepare treatment groups in the cell suspension: control (basal medium), galectin-1 (e.g., 200 µg/mL), and galectin-1 + TDG (e.g., 1 mg/mL).
-
Carefully add 100 µL of the cell suspension to each BME-coated well.
-
Incubate the plate at 37°C in a 5% CO_2_ incubator for 4-18 hours.
-
Visualize the formation of capillary-like structures (tubes) using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Visualizing the Mechanism of Action
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Workflow for Mechanism Validation
The following diagram outlines the experimental workflow to validate the mechanism of action of this compound.
Logical Relationship of this compound's Action
This diagram illustrates the logical progression from this compound's molecular interaction to its anti-tumor effects.
Cross-Validation of Mechanism of Action
The primary mechanism of action of TDG as a galectin-1 inhibitor is strongly supported by cross-validation studies. In preclinical tumor models, the anti-tumor efficacy of TDG is significantly diminished in tumors where galectin-1 expression has been knocked down.[1][2] This demonstrates that the therapeutic effects of TDG are largely dependent on the presence of its target, galectin-1.
Off-Target Effects and Selectivity
While TDG is a potent inhibitor of galectin-1 and galectin-3, its selectivity against other galectins and carbohydrate-binding proteins is less extensively characterized.[9] DrugBank lists potential interactions with heat-labile enterotoxin B chain, neurocan core protein, and lactose permease, although the functional relevance of these interactions is not well-established in the context of TDG's therapeutic effects.[10] Further studies are warranted to fully elucidate the selectivity profile of TDG.
Conclusion
This compound's mechanism of action as a galectin inhibitor is well-supported by a robust body of experimental evidence. Its ability to concurrently suppress tumor-promoting pathways, including immune evasion and angiogenesis, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. This guide provides a foundational understanding for researchers seeking to explore the potential of TDG and other galectin inhibitors in their work.
References
- 1. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hybrid ligands with calixarene and this compound groups: galectin binding and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin-inhibitory this compound ester derivatives have antimigratory effects in cultured lung and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. OTX008 | Galectin | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Turning-Off Signaling by Siglecs, Selectins, and Galectins: Chemical Inhibition of Glycan-Dependent Interactions in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
Thiodigalactoside in Fibrosis: A Comparative Analysis of its Anti-Fibrotic Efficacy
For Immediate Release
A comprehensive review of preclinical data highlights the potential of Thiodigalactoside (TDG) and its derivatives as potent anti-fibrotic agents across various organ systems, including the lungs, liver, and kidneys. By inhibiting galectin-3, a key player in fibrotic processes, TDG demonstrates a significant reduction in fibrosis markers, offering a promising therapeutic avenue for researchers and drug development professionals. This guide provides a comparative analysis of TDG's effects, supported by experimental data and detailed methodologies, to facilitate further investigation and development in the field of anti-fibrotic therapies.
Comparative Efficacy of this compound Derivatives in Preclinical Fibrosis Models
This compound and its derivatives, such as TD139 and selvigaltin, have shown significant efficacy in reducing fibrosis in various animal models. The following tables summarize the quantitative data from key preclinical studies, comparing the effects of these galectin-3 inhibitors on markers of lung, liver, and kidney fibrosis.
Table 1: Effect of this compound Derivatives on Lung Fibrosis (Bleomycin-Induced Mouse Model)
| Treatment Group | Dosage | Key Fibrosis Marker | Result | Citation |
| Bleomycin Control | - | Total Lung Collagen (µ g/lung ) | 472 ± 82 | [1] |
| TD139 | 10 µM (intratracheal) | Total Lung Collagen (µ g/lung ) | 304 ± 22 (p < 0.05 vs. Bleomycin) | [1] |
| Pirfenidone | Not directly compared | Various studies show reduction in collagen | - | [2][3][4][5] |
| Nintedanib | Not directly compared | Various studies show reduction in fibrosis | - | [6][7][8][9][10] |
Note: Direct comparative studies between TD139 and pirfenidone or nintedanib in this model were not identified in the reviewed literature. However, nintedanib has been observed to elevate galectin-3 levels, suggesting a potential for combination therapy with a galectin-3 inhibitor.[11][12][13][14][15]
Table 2: Effect of this compound Derivatives on Liver Fibrosis (High-Fat Diet Rabbit Model)
| Treatment Group | Dosage | Key Fibrosis Marker | Result | Citation |
| High-Fat Diet (HFD) Vehicle | - | Picrosirius Red Staining (% fibrosis) | Significant 6-7 fold increase vs. Regular Diet | [16] |
| Selvigaltin | 1.0 mg/kg and 5.0 mg/kg | Picrosirius Red Staining (% fibrosis) | Dose-dependent reduction to regular diet levels (p < 0.001 vs. HFD Vehicle) | [16] |
| Pirfenidone | Not directly compared | Various studies show reduction in liver fibrosis | - | [2][3][4][5] |
| Nintedanib | Not directly compared | Studies show reduction in liver fibrosis markers | - | [6] |
Table 3: Effect of Galectin-3 Inhibition on Kidney Fibrosis (Unilateral Ureteral Obstruction - UUO - and other models)
| Treatment Group | Dosage | Key Fibrosis Marker | Result | Citation |
| Obese and Aortic Stenosis Rats | - | Renal Collagen, α-SMA, Fibronectin | Increased expression | [17] |
| Modified Citrus Pectin (MCP - Gal-3 inhibitor) | Not specified | Renal Collagen, α-SMA, Fibronectin | Normalized expression | [17] |
| Pirfenidone | Not directly compared | Various studies show reduction in kidney fibrosis | - | [2][3][4][5] |
| Nintedanib | Not directly compared | Studies show reduction in renal fibrosis markers | - | [6] |
Note: While direct quantitative data for a specific this compound derivative in the UUO model was not found, the general principle of galectin-3 inhibition by modified citrus pectin demonstrates a clear anti-fibrotic effect in rodent models of kidney damage.[17]
Mechanism of Action: this compound and the TGF-β Signaling Pathway
This compound exerts its anti-fibrotic effects primarily by inhibiting galectin-3. Galectin-3 is a β-galactoside-binding lectin that plays a crucial role in the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a central driver of fibrosis.[2][15][18][19] By binding to cell surface receptors, including the TGF-β receptor, galectin-3 promotes and sustains pro-fibrotic signaling. TDG's inhibition of galectin-3 disrupts this interaction, leading to a downstream reduction in the activation of Smad proteins and the subsequent transcription of pro-fibrotic genes, such as those for collagen and α-smooth muscle actin (α-SMA).
Caption: this compound's anti-fibrotic mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for inducing fibrosis in animal models, which were utilized in the studies evaluating this compound's efficacy.
Bleomycin-Induced Lung Fibrosis in Mice
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: A single intratracheal instillation of bleomycin (typically 1.25-5 mg/kg) is administered to anesthetized mice.
-
Timeline: Fibrosis develops over 14 to 28 days, with peak fibrosis observed around day 21.
-
Treatment: this compound derivatives (e.g., TD139) can be administered prophylactically or therapeutically via various routes, including intratracheal or systemic administration.
-
Assessment of Fibrosis:
-
Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is often quantified using the Ashcroft scoring method.
-
Biochemical Analysis: Total lung collagen content is measured using a hydroxyproline assay.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the mRNA levels of pro-fibrotic genes such as Col1a1 (Collagen Type I Alpha 1) and Acta2 (α-SMA).
-
Immunohistochemistry: Staining for α-SMA is performed to identify myofibroblasts.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents
-
Animal Model: Mice (e.g., C57BL/6) or rats are frequently used.
-
Induction: CCl4 is typically administered via intraperitoneal injection (e.g., 0.5-1 mL/kg, diluted in corn oil or olive oil) twice weekly for several weeks (e.g., 4-12 weeks) to induce chronic liver injury and fibrosis.
-
Treatment: Anti-fibrotic agents can be administered concurrently with CCl4 or after the establishment of fibrosis to assess their therapeutic effects.
-
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Picrosirius Red or Masson's trichrome to visualize collagen.
-
Biochemical Analysis: Liver hydroxyproline content is measured to quantify collagen. Serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.
-
Gene Expression Analysis: qPCR is used to determine the expression of pro-fibrotic genes like Tgf-β1, Col1a1, and Timp1 (Tissue Inhibitor of Metalloproteinase 1).
-
Immunohistochemistry: Staining for α-SMA is performed to detect activated hepatic stellate cells.
-
Unilateral Ureteral Obstruction (UUO)-Induced Kidney Fibrosis in Mice
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Induction: Under anesthesia, the left ureter is surgically ligated at two points to induce complete obstruction. The contralateral kidney serves as an internal control.
-
Timeline: Significant fibrosis develops in the obstructed kidney within 7 to 14 days.
-
Treatment: Therapeutic agents are typically administered daily, starting from the day of surgery.
-
Assessment of Fibrosis:
-
Histology: Kidney sections are stained with Masson's trichrome or Picrosirius Red to assess collagen deposition and tubulointerstitial fibrosis.
-
Biochemical Analysis: Kidney tissue is harvested for the measurement of hydroxyproline content.
-
Gene Expression Analysis: qPCR is performed to quantify the mRNA levels of fibrosis-related genes, including Tgf-β1, Col1a1, Fn1 (Fibronectin 1), and Acta2.
-
Immunohistochemistry: Staining for α-SMA and fibronectin is used to evaluate the accumulation of myofibroblasts and extracellular matrix.
-
Conclusion
The available preclinical evidence strongly supports the role of this compound and its derivatives as effective inhibitors of galectin-3, leading to a significant reduction in fibrosis across multiple organ systems. The detailed experimental protocols and the elucidated mechanism of action provide a solid foundation for further research and development. While direct comparative studies with currently approved anti-fibrotic drugs are still needed, the unique mechanism of TDG targeting galectin-3 presents a compelling case for its continued investigation as a standalone or combination therapy for fibrotic diseases. Researchers and drug development professionals are encouraged to leverage this information to advance the development of novel and more effective anti-fibrotic treatments.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Galectin-3 Induces Atrial Fibrosis by Activating the TGF-β1/Smad Pathway in Patients with Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gubra.dk [gubra.dk]
- 8. Nintedanib: A Review in Fibrotic Interstitial Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Real-life comparison of pirfenidone and nintedanib in patients with idiopathic pulmonary fibrosis: A 24-month assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gubra.dk [gubra.dk]
- 12. krcp-ksn.org [krcp-ksn.org]
- 13. Unilateral Ureter Obstruction Model - Creative Biolabs [creative-biolabs.com]
- 14. Kidney Injury by Unilateral Ureteral Obstruction in Mice Lacks Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Defining the mechanism of galectin-3-mediated TGF-β1 activation and its role in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Galectin-3 Blockade Reduces Renal Fibrosis in Two Normotensive Experimental Models of Renal Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Defining the mechanism of galectin-3–mediated TGF-β1 activation and its role in lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of Transforming Growth Factor-β1–driven Lung Fibrosis by Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Independent validation of Thiodigalactoside's role in modulating immune responses.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Thiodigalactoside (TDG) with other galectin inhibitors in modulating immune responses. The following sections detail experimental data, protocols, and the underlying signaling pathways to offer a comprehensive overview of TDG's performance and mechanism of action.
This compound (TDG) has emerged as a significant modulator of immune responses, primarily through its potent inhibition of galectins, a family of β-galactoside-binding proteins. Galectins, particularly galectin-1 and galectin-3, are crucial regulators of immune cell functions, and their overexpression in pathological conditions like cancer can lead to immunosuppression. TDG, a non-metabolizable disaccharide, competitively binds to the carbohydrate recognition domains (CRDs) of galectins, thereby blocking their downstream signaling and restoring immune function.
This guide compares the efficacy of TDG with other known galectin inhibitors, namely lactose and N-acetyllactosamine, and discusses another synthetic inhibitor, GCS-100. The comparisons are based on their binding affinities and their effects on key immune cell activities, such as T-cell proliferation, cytokine secretion, and infiltration into tumors.
Performance Comparison of Galectin Inhibitors
The effectiveness of TDG and its alternatives as immunomodulators can be quantitatively assessed by comparing their binding affinities to galectins and their impact on various immune cell functions.
| Inhibitor | Target Galectin(s) | Binding Affinity (Kd) | Effect on T-Cell Proliferation | Effect on Cytokine Secretion |
| This compound (TDG) | Galectin-1, Galectin-3 | Gal-1: ~24 µM, Gal-3: ~49 µM[1] | Promotes proliferation by inhibiting galectin-1 mediated suppression | Increases IFN-γ and IL-17 secretion by blocking Treg suppression[2] |
| Lactose | Pan-galectin | Lower affinity than TDG | Less effective at promoting proliferation compared to TDG | Inhibits Treg-mediated suppression of IFN-γ and IL-17, but to a lesser extent than TDG[2] |
| N-Acetyllactosamine (LacNAc) | Pan-galectin | Higher affinity than lactose, but generally lower than TDG derivatives | Modulates T-cell responses | Can influence cytokine profiles depending on the context |
| GCS-100 | Galectin-3 | Not specified in the provided results | Induces apoptosis and inhibits proliferation in myeloma cells[3] | Modulates signaling pathways related to cell survival[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.
T-Cell Infiltration Analysis in Tumor Tissue
This protocol outlines the steps to assess the infiltration of CD8+ T-cells into tumor tissue following treatment with galectin inhibitors.
1. Tissue Preparation:
- Excise tumors from control and treated animal models.
- Fix the tumors in 10% neutral buffered formalin for 24 hours.
- Embed the fixed tissues in paraffin and section them into 5 µm slices.
2. Immunohistochemistry:
- Deparaffinize and rehydrate the tissue sections.
- Perform antigen retrieval using a citrate buffer (pH 6.0) at 95°C for 20 minutes.
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Block non-specific binding with 5% normal goat serum for 1 hour.
- Incubate the sections with a primary antibody against CD8 (e.g., rabbit anti-CD8) overnight at 4°C.
- Wash the sections with PBS and incubate with a secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
- Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
3. Quantification:
- Capture images of the stained sections using a light microscope.
- Quantify the number of CD8+ T-cells per unit area of the tumor using image analysis software.
- Compare the CD8+ T-cell density between the different treatment groups.[4][5]
T-Cell Apoptosis Assay
This protocol describes how to measure T-cell apoptosis induced by galectin-1 and its inhibition by TDG.
1. Cell Culture:
- Culture Jurkat T-cells or primary activated T-cells in RPMI-1640 medium supplemented with 10% FBS.
- Co-culture the T-cells with tumor cells expressing galectin-1, or with recombinant galectin-1.
- In the inhibitor group, pre-incubate the T-cells with TDG (e.g., 100 mM) for 30 minutes before co-culture.[6]
2. Apoptosis Staining:
- After the desired incubation period (e.g., 16 hours), harvest the T-cells.
- Wash the cells with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Identify apoptotic cells (Annexin V positive, PI negative) and necrotic cells (Annexin V and PI positive).
- Compare the percentage of apoptotic cells between the control, galectin-1-treated, and TDG-treated groups.[6][7][8]
Cytokine Secretion Assay (ELISA)
This protocol details the measurement of IFN-γ and IL-2 secretion from T-cells upon stimulation.
1. T-Cell Stimulation:
- Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using a density gradient centrifugation.
- Culture the PBMCs in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
- Add TDG or other inhibitors to the respective wells.
2. Sample Collection:
- After 48-72 hours of incubation, centrifuge the plates and collect the culture supernatants.
3. ELISA:
- Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
- Wash the plate and block non-specific binding sites.
- Add the collected culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
- Wash the plate and add a biotinylated detection antibody specific for the cytokine.
- Incubate for 1 hour, then wash and add streptavidin-HRP.
- After another incubation and wash, add a TMB substrate solution and stop the reaction with sulfuric acid.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cytokine concentration in the samples based on the standard curve.[9][10][11][12][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by TDG and the workflows of the described experiments.
Caption: Galectin-1 signaling pathway leading to T-cell apoptosis and immunosuppression, and its inhibition by TDG.
Caption: Experimental workflow for analyzing CD8+ T-cell infiltration in tumors.
Caption: Workflow for measuring cytokine secretion from T-cells using ELISA.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lactose inhibits regulatory T-cell-mediated suppression of effector T-cell interferon-γ and IL-17 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GCS-100, a novel galectin-3 antagonist, modulates MCL-1, NOXA, and cell cycle to induce myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a CD8+ T Cell Infiltration-Related Signature for Melanoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of tumor cell-induced T-cell apoptosis mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Cytometric detection of antigen-specific IFN-γ/IL-2 secreting cells in the diagnosis of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamic relationship between IFN-γ and IL-2 profile of Mycobacterium tuberculosis-specific T cells and antigen load - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Detection of IFN-γ Secretion by T Cells Collected Before and After Successful Treatment of Early Lyme Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiodigalactoside and Novel Galectin Inhibitors: In Vivo Efficacy and Mechanisms
For researchers and drug development professionals, the landscape of galectin inhibitors is rapidly evolving. This guide provides a detailed comparison of the in vivo efficacy of the established inhibitor, Thiodigalactoside (TDG), against a new generation of novel galectin inhibitors. We present supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows to offer an objective assessment of their therapeutic potential.
Galectins, a family of β-galactoside-binding proteins, are increasingly recognized as critical mediators in a range of pathologies, including cancer, fibrosis, and inflammation. Their inhibition represents a promising therapeutic strategy. This guide focuses on comparing the in vivo performance of this compound, a first-generation pan-galectin inhibitor, with several novel inhibitors demonstrating enhanced specificity and potency.
In Vivo Efficacy: A Head-to-Head Comparison
The following tables summarize the quantitative in vivo efficacy data for this compound and a selection of novel galectin inhibitors across various disease models.
Anti-Cancer Efficacy
| Inhibitor | Target Galectin(s) | Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Citation(s) |
| This compound (TDG) | Galectin-1 | B16F10 melanoma, 4T1 breast cancer | Mice | Intratumoral injection | Significantly reduced tumor growth; Increased tumor-infiltrating CD8+ lymphocytes; Reduced CD31+ endothelial cells. | [1] |
| LLS2 | Galectin-1 | SKOV3 ovarian cancer xenograft | Athymic nude mice | 5 mg/kg, intraperitoneal injection | Significantly suppressed tumor growth, particularly in combination with paclitaxel. | [2] |
| K2 | Galectin-3 | SW620 colon cancer | Nude mice | Intraperitoneal injection, 3 times/week for 4 weeks | Slower tumor growth compared to control; Significantly reduced lung metastasis. | [3] |
| Modified Citrus Pectin (MCP) | Galectin-3 | MDA-MB-435 breast cancer, LSLiM6 colon cancer | Athymic nude mice | Oral administration in drinking water | Statistically significantly reduced tumor growth, angiogenesis, and spontaneous metastasis. | [4][5][6] |
Anti-Fibrotic Efficacy
| Inhibitor | Target Galectin(s) | Fibrosis Model | Animal Model | Dosing Regimen | Key Outcomes | Citation(s) |
| GB0139 | Galectin-3 | Idiopathic Pulmonary Fibrosis (IPF) model | Mice | Inhalation | Strong anti-fibrotic activity; Effectively lowered galectin-3 levels in the lungs. | [7] |
| GB1211 (Selvigaltin) | Galectin-3 | High-fat diet-induced NASH and liver fibrosis | Rabbits | 0.3, 1.0, 5.0, or 30 mg/kg, oral, once daily for 5 days/week | Dose-dependently reduced biomarkers of liver function (AST, ALT), inflammation, and fibrosis (collagen deposition). | [8][9][10][11] |
| GB1211 | Galectin-3 | CCl4-induced liver fibrosis; Bleomycin-induced lung fibrosis | Mice | Not specified | Reduced fibrosis in both liver and lung models. | [12][13] |
Other In Vivo Effects
| Inhibitor | Target Galectin(s) | Model | Animal Model | Dosing Regimen | Key Outcomes | Citation(s) |
| This compound (TDG) | Galectin-1 | High-fat diet-induced obesity | Sprague-Dawley rats | 5 mg/kg, intraperitoneal injection, once per week for 5 weeks | 27.3% reduction in body weight gain compared to HFD-fed controls. | [14][15][16] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate replication and critical evaluation.
Xenograft Tumor Model for LLS2 Efficacy
-
Cell Line: SKOV3 human ovarian cancer cells.
-
Animal Model: Female congenital athymic BALB/c nude mice.
-
Tumor Implantation: 2.5 × 10^6 SKOV3 cells were subcutaneously injected into the right dorsal flank of each mouse.
-
Treatment Initiation: Tumors were allowed to grow to approximately 100 mm³. Mice were then randomized into control and treatment groups (n=5 per group).
-
Drug Preparation and Administration: LLS2 was prepared in a solution of 50% absolute alcohol and 50% Cremophor to a concentration of 30 mg/mL and subsequently diluted with saline to 5 mg/mL before administration. Paclitaxel was similarly prepared. Both were administered via intraperitoneal injection.
-
Efficacy Assessment: Tumor volume was measured regularly to assess the rate of tumor growth. At the end of the study, tumors were excised and weighed.[2]
High-Fat Diet Rabbit Model of NASH and Fibrosis for GB1211 Efficacy
-
Animal Model: Male New Zealand White rabbits.
-
Diet: Rabbits were fed either a regular diet (RD) or a high-fat diet (HFD) for 12 weeks to induce non-alcoholic steatohepatitis (NASH) and liver fibrosis.
-
Treatment Groups: Animals were divided into four groups: RD/vehicle, RD/30mg/kg GB1211, HFD/vehicle, and HFD/30 mg/kg GB1211.
-
Drug Administration: GB1211 or vehicle was administered orally, once daily, for 5 days starting from week 11.
-
Efficacy Assessment: Liver inflammation, steatosis, ballooning, and fibrosis were measured through blood metabolic markers (ALT, AST), histomorphological analysis (Masson's trichrome, Picrosirius Red staining), and second harmonic generation (SHG) for collagen content.[8][10]
Visualizing Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows associated with the discussed galectin inhibitors.
Caption: Mechanism of LLS2 action and synergy with Paclitaxel.
Caption: GB1211 inhibition of the pro-fibrotic cascade.
Caption: Experimental workflow for TDG anti-tumor efficacy.
Concluding Remarks
The in vivo data presented herein highlights a significant shift in the landscape of galectin inhibition. While this compound has laid crucial groundwork, demonstrating efficacy in preclinical cancer and obesity models, novel inhibitors like GB0139, GB1211, LLS2, and K2 exhibit promising advancements in terms of potency, specificity, and in vivo efficacy in targeted disease areas such as fibrosis and specific cancers. The oral bioavailability of inhibitors like GB1211 marks a particularly important development for the treatment of chronic diseases.[12][13][17] Modified Citrus Pectin also presents a compelling case as an orally administered agent with demonstrated anti-metastatic properties.[4][5][6]
The detailed experimental protocols and mechanistic diagrams provided in this guide are intended to serve as a valuable resource for researchers designing and interpreting their own studies in this exciting and rapidly advancing field. The continued development and investigation of these novel galectin inhibitors hold considerable promise for addressing unmet medical needs in oncology, fibrotic diseases, and beyond.
References
- 1. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting galectin-3 in cancer by novel and unique inhibitors of non-carbohydrate origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibition of human cancer cell growth and metastasis in nude mice by oral intake of modified citrus pectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 8. ir.galecto.com [ir.galecto.com]
- 9. Galecto to Present Topline Data from GULLIVER-2 Clinical Trial Showing GB1211 Reduced Signs of Liver Impairment at AASLD’s The Liver Meeting® 2022 - BioSpace [biospace.com]
- 10. researchgate.net [researchgate.net]
- 11. The galectin-3 inhibitor selvigaltin reduces liver inflammation and fibrosis in a high fat diet rabbit model of metabolic-associated steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Safety and pharmacokinetics of GB1211, an oral galectin-3 inhibitor: a single- and multiple-dose first-in-human study in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
- 17. Galecto’s Oral Galectin-3 Inhibitor GB1211 Well Tolerated in Phase I Clinical Data Presented Recently at Several Scientific Conferences – Galecto, Inc. [galecto.com]
Validation of Thiodigalactoside as a research tool for studying galectin biology.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of thiodigalactoside (TDG) with other research tools for studying galectin biology, supported by experimental data and detailed protocols.
This compound (TDG) is a synthetic disaccharide that acts as a competitive inhibitor of galectins, a family of β-galactoside-binding proteins. Its resistance to enzymatic degradation by β-galactosidases makes it a stable and valuable tool for investigating the diverse roles of galectins in cellular processes such as adhesion, migration, signaling, and apoptosis. This guide evaluates the utility of TDG in galectin research by comparing its performance against other common galectin inhibitors and providing the necessary experimental frameworks for its validation.
Comparative Analysis of Galectin Inhibitors
The efficacy of a galectin inhibitor is primarily determined by its binding affinity (Kd) and specificity for different galectin subtypes. This section provides a quantitative comparison of TDG with other widely used galectin inhibitors.
| Inhibitor | Galectin-1 Kd (µM) | Galectin-3 Kd (µM) | Notes |
| This compound (TDG) | 24 - 78[1] | 49[1] | Broad-spectrum galectin inhibitor, resistant to enzymatic degradation. |
| Lactose | ~1000 | ~200 | Natural ligand with low affinity. |
| N-Acetyllactosamine (LacNAc) | ~23 | ~67 | Higher affinity than lactose, a common motif in galectin-binding glycans. |
| TD139 | 0.22 | 0.068 | High-affinity, selective Galectin-3 inhibitor; a TDG derivative.[1] |
| Modified Citrus Pectin (MCP) | - | Binds to Gal-3 | A complex polysaccharide with galectin-3 inhibitory activity.[2] |
| GCS-100 | - | Binds to Gal-3 | A derivative of MCP, has been in clinical trials.[3][4][5] |
Experimental Protocols for Validation
Accurate and reproducible experimental methods are crucial for validating the efficacy and specificity of galectin inhibitors. This section details the protocols for key assays used in galectin research.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat change upon binding of a ligand (inhibitor) to a macromolecule (galectin), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
Dialyze the purified galectin protein and the inhibitor (TDG or alternative) extensively against the same buffer (e.g., phosphate-buffered saline, pH 7.4) to minimize heats of dilution.
-
Determine the accurate concentrations of the protein and inhibitor solutions using a reliable method (e.g., UV-Vis spectroscopy for protein).
-
Degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment Setup:
-
Load the galectin solution (typically 5-50 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (typically 10-20 times the molar concentration of the galectin) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor solution into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
A control experiment, titrating the inhibitor into the buffer alone, should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence Polarization (FP) Competition Assay
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled probe upon binding to a protein. In a competition assay, an unlabeled inhibitor competes with the fluorescent probe for binding to the galectin, leading to a decrease in polarization.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the galectin protein, a fluorescently labeled probe (e.g., a fluorescein-tagged lactose derivative), and the unlabeled inhibitor (TDG or other compounds) in a suitable assay buffer.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the galectin and the fluorescent probe. The concentrations should be chosen to give a stable and significant polarization signal.
-
Add serial dilutions of the unlabeled inhibitor to the wells.
-
Include control wells with only the probe (minimum polarization) and probe with galectin (maximum polarization).
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that displaces 50% of the bound probe).
-
The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Cell Adhesion Assay
This assay measures the ability of galectins to mediate cell adhesion to the extracellular matrix (ECM) and the inhibitory effect of compounds like TDG on this process.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with an ECM protein (e.g., laminin or fibronectin) overnight at 4°C.
-
Wash the wells with PBS and block with a solution of bovine serum albumin (BSA) to prevent non-specific cell binding.
-
-
Cell Treatment and Seeding:
-
Harvest the cells of interest (e.g., endothelial cells, cancer cells) and resuspend them in serum-free medium.
-
Pre-incubate the cells with different concentrations of the galectin inhibitor (TDG or alternatives) for 30 minutes.
-
Add the galectin protein to the cell suspension.
-
Seed the cell-inhibitor-galectin mixture into the coated wells and incubate for 1-2 hours at 37°C.
-
-
Washing and Staining:
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the adherent cells with methanol.
-
Stain the fixed cells with a 0.1% crystal violet solution for 15-30 minutes.[6]
-
Wash the wells with water to remove excess stain.
-
-
Quantification:
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by galectins and its inhibition by TDG. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.[10]
Protocol:
-
Cell Treatment:
-
Culture the target cells (e.g., activated T cells) and treat them with the galectin protein in the presence or absence of various concentrations of TDG or other inhibitors.
-
Include appropriate controls: untreated cells (negative control) and cells treated with a known apoptosis-inducing agent (positive control).
-
-
Cell Harvesting and Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC fluorescence (detecting Annexin V) is typically measured in the FL1 channel, and PI fluorescence is measured in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and research strategies.
Caption: Galectin-1 induced T-cell apoptosis pathway and its inhibition by TDG.
Caption: A typical workflow for the validation of a galectin inhibitor like TDG.
Caption: Classification of galectin inhibitors, highlighting the position of TDG.
Conclusion
This compound is a robust and versatile research tool for studying galectin biology. Its stability and broad-spectrum inhibitory activity make it an excellent starting point for investigating galectin function in various biological systems. While more potent and selective inhibitors like TD139 have been developed for specific applications, TDG remains a cost-effective and reliable option for general research purposes. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to effectively utilize TDG and other inhibitors to advance our understanding of the complex roles of galectins in health and disease.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. GCS-100 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. GCS-100, a novel galectin-3 antagonist, modulates MCL-1, NOXA, and cell cycle to induce myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GCS-100, a novel galectin-3 antagonist, modulates MCL-1, NOXA, and cell cycle to induce myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal violet staining protocol | Abcam [abcam.com]
- 7. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
A Head-to-Head Comparison of Thiodigalactoside and TD139: From Foundational Scaffold to Clinical Candidate
An in-depth guide for researchers and drug development professionals on two key galectin inhibitors.
Thiodigalactoside (TDG) and TD139 (Olitigaltin/GB0139) are two important molecules in the field of galectin inhibition. While structurally related, they represent different stages of drug development and possess distinct profiles in terms of potency, selectivity, and clinical application. TDG is a foundational research tool and a scaffold for inhibitor design, while TD139 is a highly optimized, potent, and selective inhibitor of Galectin-3 that has advanced into clinical trials for idiopathic pulmonary fibrosis (IPF). This guide provides a detailed comparison of their performance, supported by experimental data and methodologies.
Quantitative Data Comparison
The primary distinction between this compound and TD139 lies in their binding affinity and selectivity for Galectin-3. TD139 was engineered from the TDG scaffold to achieve significantly higher potency and specificity, transforming a broad-spectrum research compound into a targeted clinical therapeutic.
| Feature | This compound (TDG) | TD139 (Olitigaltin/GB0139) |
| Molecular Class | Non-metabolizable disaccharide[1][2] | Synthetic 3,3′-bis-(4-aryltriazol-1-yl) this compound[3] |
| Primary Target | Pan-galectin inhibitor[2][4][5] | Selective Galectin-3 inhibitor[3][6][7] |
| Binding Affinity (Kd) for Galectin-3 | 49 µM[1][2][4] | 14-68 nM (conflicting reports exist)[4][6][8][9] |
| Binding Affinity (Kd) for Galectin-1 | 24 µM[1][2][4] | 0.22 µM[4][8] |
| Binding Affinity (Kd) for Galectin-7 | Not widely reported | 38 µM[4][8] |
| Development Stage | Preclinical / Research Tool[10][11] | Phase 2b Clinical Trials (for IPF)[12] |
| Primary Therapeutic Area | Research in cancer, obesity, inflammation[10][13] | Idiopathic Pulmonary Fibrosis (IPF)[3][14][15] |
| Mode of Administration | Intraperitoneal, Oral (in animal models)[2][13] | Inhalation (Dry Powder Inhaler)[3][7][16] |
Mechanism of Action: Inhibiting the Pro-Fibrotic Activity of Galectin-3
Both compounds function by competitively binding to the carbohydrate recognition domain (CRD) of galectins, preventing them from binding to their natural glycan ligands. Galectin-3, a key driver of fibrosis, promotes disease progression by activating macrophages and fibroblasts, leading to excessive extracellular matrix deposition.[7][17] TD139, by potently and selectively inhibiting Galectin-3, effectively blocks these pro-fibrotic signaling pathways.[3][6]
Experimental Protocols
Binding Affinity Determination: Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It is a key method for quantifying the high affinity of inhibitors like TD139.
Objective: To measure the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of TD139 binding to Galectin-3.
Methodology:
-
Preparation: Recombinant human Galectin-3 is dialyzed into a suitable buffer (e.g., PBS, pH 7.4) and its concentration is precisely determined. TD139 is dissolved in the same dialysis buffer.
-
ITC Instrument Setup: The sample cell is filled with the Galectin-3 solution (e.g., 20-50 µM), and the injection syringe is loaded with the TD139 solution (e.g., 200-500 µM). The system is allowed to equilibrate at a constant temperature (e.g., 25°C).
-
Titration: A series of small, precise injections of the TD139 solution are made into the Galectin-3 solution in the sample cell. The heat released or absorbed upon binding is measured after each injection.
-
Data Analysis: The raw data (heat change per injection) is integrated to generate a binding isotherm. This curve is then fitted to a suitable binding model (e.g., one-site binding) to calculate the Kd, ΔH, and n. For very high-affinity inhibitors like TD139, a competitive ITC assay may be required, where TD139 competes with a lower-affinity ligand (like TDG or lactose).[18]
In Vivo Efficacy Assessment: Bleomycin-Induced Lung Fibrosis Model
This is a standard preclinical model used to evaluate anti-fibrotic therapies for conditions like IPF. TD139 has shown efficacy in this model.[6]
Objective: To assess the ability of TD139 to reduce the development of pulmonary fibrosis in mice.
Methodology:
-
Induction of Fibrosis: Mice (e.g., C57BL/6 strain) are anesthetized and a single intratracheal instillation of bleomycin sulfate is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.
-
Treatment Administration: Treatment with TD139 (formulated for inhalation) or a placebo begins at a specified time point post-bleomycin challenge (e.g., daily from day 7 to day 21).
-
Endpoint Analysis: At the end of the study (e.g., day 21), animals are euthanized. Lungs are harvested for analysis:
-
Collagen Quantification: The total lung collagen content is measured using a Sircol Collagen Assay, providing a quantitative measure of fibrosis.
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Masson's Trichrome) to visualize collagen deposition and assess the extent of fibrotic lesions, often scored using the Ashcroft scoring system.
-
Gene Expression: RNA is extracted from lung tissue to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2) via RT-qPCR.
-
Clinical Evaluation: Phase 1b/2a Trial of TD139 in IPF Patients
This study was designed to assess the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of inhaled TD139 in patients with IPF.[3][19]
Objective: To evaluate the safety, tolerability, and target engagement of multiple doses of inhaled TD139 in IPF patients.
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, multi-center study.
-
Patient Population: Patients diagnosed with Idiopathic Pulmonary Fibrosis.
-
Treatment Protocol: Patients were randomized into cohorts to receive once-daily inhaled doses of TD139 (e.g., 0.3 mg, 3 mg, 10 mg) or a placebo for 14 days.[3][19]
-
Key Assessments:
-
Safety & Tolerability: Monitored through adverse event reporting, physical examinations, and clinical laboratory tests.
-
Pharmacokinetics (PK): Plasma concentrations of TD139 were measured at various time points to determine parameters like Cmax (maximum concentration) and T1/2 (half-life).[3][19]
-
Pharmacodynamics (PD) & Target Engagement: Bronchoalveolar lavage (BAL) was performed before and after the 14-day treatment period. The concentration of TD139 and the expression of Galectin-3 on alveolar macrophages were measured to confirm the drug reached its target and had a biological effect.[3][19][20]
-
Summary of Findings
-
This compound (TDG): As a pan-galectin inhibitor, TDG has demonstrated broad biological activity in preclinical settings. Studies have shown it can suppress tumor growth by inhibiting galectin-1's role in angiogenesis and immune evasion.[10] It has also been shown to reduce body weight gain in diet-induced obese rats by inhibiting adipogenesis.[13] However, its low potency and lack of selectivity make it unsuitable for clinical development without significant modification. Its primary value remains as a foundational scaffold for creating more potent and selective inhibitors like TD139.[11][21]
-
TD139: Clinical trial results for TD139 in IPF are promising. The Phase 1/2a study demonstrated that the inhaled drug was safe and well-tolerated in both healthy volunteers and IPF patients.[3][19] Pharmacokinetic analysis confirmed rapid absorption and a plasma half-life of approximately 8 hours.[3][19] Crucially, the study showed high drug concentrations in the lung (>567-fold higher than in plasma), confirming successful target delivery.[3][19][20] Pharmacodynamic data revealed a dose-dependent reduction in Galectin-3 expression on alveolar macrophages and a corresponding decrease in systemic biomarkers associated with IPF progression.[3][19]
Conclusion
The comparison between this compound and TD139 provides a clear example of successful medicinal chemistry and targeted drug development. This compound, with its micromolar affinity and broad galectin reactivity, serves as an indispensable research tool and a validated starting point for inhibitor design. Through systematic structural optimization, TD139 emerged as a potent (nanomolar affinity), selective, and clinically viable drug candidate. Its development for inhaled delivery directly to the lungs for the treatment of IPF showcases a sophisticated approach to maximizing therapeutic impact while minimizing systemic exposure. For researchers in the field, TDG remains a valuable probe for exploring galectin biology, while TD139 represents the clinical translation of that foundational knowledge into a promising new therapy for fibrotic disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Galectin | TargetMol [targetmol.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Galecto Biotech’s Lead Molecule TD139 is Safe, Well Tolerated, with Direct Target Engagement and Biomarker Effects in a Clinical Phase Ib/IIa trial in IPF Patients – Galecto, Inc. [galecto.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TD139 | Gal-3 inhibitor | anti-fibrotic | TargetMol [targetmol.com]
- 10. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation into the feasibility of thioditaloside as a novel scaffold for galectin-3-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Targeted inhibition of galectin 1 by this compound dramatically reduces body weight gain in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 15. Drug to tackle lung scarring shows promise in clinical trial | Centre for Inflammation Research | Centre for Inflammation Research [inflammation-research.ed.ac.uk]
- 16. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Target inhibition of galectin-3 by inhaled TD139 in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Replicating Key Findings on Thiodigalactoside's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory effects of Thiodigalactoside (TDG) against other alternatives, supported by experimental data. It is designed to assist researchers in replicating key findings and evaluating TDG's potential as an anti-inflammatory agent.
Introduction
This compound (TDG) is a synthetic disaccharide and a known competitive inhibitor of galectins, a family of β-galactoside-binding proteins. Galectins, particularly Galectin-1 (Gal-1) and Galectin-3 (Gal-3), are increasingly recognized for their roles in modulating inflammatory responses. By binding to the carbohydrate recognition domains (CRDs) of galectins, TDG blocks their interaction with cell surface glycans, thereby interfering with downstream signaling pathways implicated in inflammation. This guide summarizes the current understanding of TDG's anti-inflammatory effects, compares its activity with established anti-inflammatory agents, and provides detailed experimental protocols to facilitate further research.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and comparator molecules. Direct comparative studies are limited; therefore, data from individual studies are presented.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line | IC50 / Effective Concentration | Reference |
| This compound (TDG) | Galectin-1 (Binding Affinity, Kd) | - | 24 µM | |
| Galectin-3 (Binding Affinity, Kd) | - | 49 µM | ||
| TNF-α secretion (LPS-stimulated) | RAW 264.7 macrophages | Data not available | - | |
| Diclofenac | COX-2 Inhibition | - | IC50 values vary between models | |
| TNF-α secretion (LPS-stimulated) | Human Monocytes | Inhibition observed, specific IC50 not provided | ||
| Curcumin | TNF-α production (LPS-stimulated) | Mono Mac 6 (human monocytic cell line) | Inhibition at 5 µM | |
| B16F10 melanoma cell proliferation | B16F10 | IC50: 13.8 µM |
Table 2: In Vivo Anti-inflammatory and Related Activity
| Compound | Animal Model | Dosage and Administration | Key Findings | Reference |
| This compound (TDG) | High-Fat Diet-Induced Obese Rats | 5 mg/kg, intraperitoneal, once weekly for 5 weeks | 27.3% reduction in body weight gain | |
| B16F10 melanoma & 4T1 breast cancer mouse models | 40, 80, 120 mg/kg, intratumoral, every 3 days | Significant increase in tumor-infiltrating CD8+ lymphocytes | ||
| Diclofenac | Formalin-induced paw edema in rats | 0.5 mg/kg, oral | Significant inhibition of acute and chronic inflammation | |
| Curcumin | Carrageenan-induced inflammation in rats | Oral administration | Reduced acute inflammation |
Signaling Pathways Modulated by this compound
TDG's primary mechanism of anti-inflammatory action is through the inhibition of galectins. Galectin-1, a key target of TDG, has been shown to modulate inflammatory signaling, including the NF-κB pathway. The following diagrams illustrate the proposed mechanism of action.
Caption: TDG inhibits Galectin-1, preventing its binding to glycoprotein receptors and subsequent activation of the NF-κB pathway.
Caption: Experimental workflow for determining the inhibitory effect of TDG on LPS-induced TNF-α production in macrophages.
Experimental Protocols
This section provides a detailed methodology for a key in vitro experiment to assess the anti-inflammatory effects of this compound.
In Vitro Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages
This protocol describes how to measure the inhibitory effect of TDG on the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (TDG)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Mouse TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Once confluent, detach the cells and seed them into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate the plate for 24 hours to allow for cell adherence.
-
-
Treatment:
-
Prepare a stock solution of TDG in sterile PBS or cell culture medium.
-
Prepare serial dilutions of TDG to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM).
-
Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of TDG. Include a vehicle control (medium with the same concentration of PBS or the solvent used for TDG).
-
Pre-incubate the cells with TDG for 1-2 hours.
-
Prepare a 1 µg/mL solution of LPS in complete DMEM.
-
Add 10 µL of the LPS solution to each well (except for the negative control wells) to achieve a final concentration of 100 ng/mL. The negative control wells should receive 10 µL of medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
TNF-α Measurement (ELISA):
-
After incubation, centrifuge the 96-well plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well ELISA plate with a capture antibody specific for mouse TNF-α.
-
Blocking the plate to prevent non-specific binding.
-
Adding the collected supernatants and a series of TNF-α standards to the plate.
-
Incubating to allow the capture antibody to bind to the TNF-α in the samples and standards.
-
Washing the plate and adding a biotinylated detection antibody specific for a different epitope on mouse TNF-α.
-
Incubating and washing, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a chromogenic substrate (e.g., TMB) and stopping the reaction.
-
Measuring the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.
-
Use the standard curve to determine the concentration of TNF-α in each of the experimental samples.
-
Calculate the percentage inhibition of TNF-α production for each TDG concentration relative to the LPS-stimulated control.
-
If applicable, calculate the IC50 value of TDG for TNF-α inhibition.
-
Conclusion
Validating the therapeutic potential of Thiodigalactoside in preclinical models.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thiodigalactoside's (TDG) performance against other alternatives in preclinical models, supported by experimental data. It is designed to validate the therapeutic potential of TDG and offer detailed insights into its mechanism of action and experimental validation.
Comparative Efficacy of this compound
This compound, a potent galectin inhibitor, has demonstrated significant anti-tumor activity in various preclinical models.[1][2] Its primary mechanism involves the inhibition of galectin-1 and galectin-3, proteins implicated in tumor progression, angiogenesis, and immune evasion.[3][4][5]
Performance in Murine Cancer Models
In preclinical studies utilizing B16F10 melanoma and 4T1 mammary carcinoma models, intratumoral administration of TDG as a single agent led to a significant reduction in tumor growth.[1][6] This effect is attributed to TDG's ability to block the multifaceted roles of galectin-1 in promoting cancer.[1]
| Preclinical Model | Treatment | Dosage | Key Outcomes | Reference |
| B16F10 Melanoma | This compound (TDG) | 120 mg/kg, intratumoral | 3.4-fold reduction in tumor volume compared to control. | [1] |
| Increased tumor-infiltrating CD8+ lymphocytes. | [1][6] | |||
| Reduced CD31+ endothelial cells, indicating decreased angiogenesis. | [1][6] | |||
| 4T1 Mammary Carcinoma | This compound (TDG) | 120 mg/kg, intratumoral | 2.2-fold reduction in tumor volume compared to control. | [1] |
| Reduced angiogenesis. | [1][6] | |||
| Slowed tumor growth in both immunocompetent and T-cell deficient mice. | [6] |
Comparison with Alternative Therapies
While direct head-to-head comparative studies are limited, the performance of TDG can be contextualized by comparing its efficacy in specific models to that of standard-of-care agents and other galectin inhibitors.
| Therapeutic Agent | Mechanism of Action | Preclinical Model | Reported Efficacy | Reference |
| This compound (TDG) | Galectin-1 and Galectin-3 inhibitor | B16F10, 4T1 | Significant tumor growth inhibition.[1] | [1][2] |
| Cisplatin | Chemotherapy (DNA cross-linking) | B16-F10 | Significantly inhibited tumor growth.[7] | [7][8] |
| Doxorubicin | Chemotherapy (Topoisomerase II inhibitor) | 4T1 | Moderately sensitive, triggers a decrease in tumor growth.[9] | [9][10] |
| Anti-PD-1/PD-L1 | Immune Checkpoint Inhibitor | B16-F10, 4T1 | Weak to moderate anti-tumor response as monotherapy.[7][9] | [7][9][10] |
| OTX008 | Selective Galectin-1 inhibitor | Head and Neck Squamous Cell Carcinoma | Induces tumor vessel normalization and tumor growth inhibition.[11] | [11] |
| TD139 | Selective Galectin-3 inhibitor | Lung Adenocarcinoma | Reduces tumor growth and blocks metastasis.[11] | [11] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical validation of this compound are provided below.
Murine Tumor Models
-
Cell Culture: B16F10 melanoma and 4T1 mammary carcinoma cells are cultured in RPMI-1640 or DMEM, respectively, supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[12]
-
Tumor Implantation: For subcutaneous models, 7 x 10^5 cells are injected into the flank of C57BL/6 (for B16F10) or BALB/c (for 4T1) mice.[1] For orthotopic models, cells are implanted into the mammary fat pad.[9]
-
Treatment Administration: this compound (TDG) is administered via intratumoral injection at doses ranging from 40 to 120 mg/kg, typically every 3 days.[1]
-
Tumor Measurement: Tumor volume is measured regularly using calipers and calculated with the formula: (Length x Width^2) / 2.[1]
In Vivo Angiogenesis Assay (CD31 Staining)
-
Tissue Preparation: Tumors are excised, embedded in OCT compound, and flash-frozen. 7-µm thick cryosections are prepared.[13]
-
Fixation and Blocking: Sections are fixed in cold acetone and blocked with a serum-containing buffer to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against CD31 (PECAM-1), a marker for endothelial cells.
-
Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.
-
Imaging and Quantification: Sections are imaged using a fluorescence microscope. The density of CD31-positive vessels is quantified to assess angiogenesis.[13][14]
Tube Forming Assay
-
Plate Coating: 24-well plates are coated with Matrigel™ and allowed to solidify at 37°C.[1]
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.
-
Treatment: Cells are treated with vehicle control, recombinant galectin-1, and/or this compound.
-
Incubation and Visualization: Plates are incubated for 18 hours at 37°C. The formation of capillary-like tube structures is visualized and quantified by microscopy.[1]
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound Inhibition of Galectin-1
Caption: TDG inhibits Galectin-1, blocking angiogenesis and immune evasion.
Galectin-1 and Galectin-3 Signaling in Angiogenesis
Caption: Galectins promote angiogenesis via VEGFR2 and integrin signaling.
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow for preclinical validation of TDG's anti-tumor effects.
References
- 1. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Non-classical role of Galectin-3 in cancer progression: translocation to nucleus by carbohydrate-recognition independent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin-1 Regulates RNA Expression and Alternative Splicing of Angiogenic Genes in HUVECs [imrpress.com]
- 5. The role of Galectin-3 in modulating tumor growth and immunosuppression within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound inhibits murine cancers by concurrently blocking effects of galectin-1 on immune dysregulation, angiogenesis and protection against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. oncology.labcorp.com [oncology.labcorp.com]
- 9. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 10. ichorlifesciences.com [ichorlifesciences.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. karger.com [karger.com]
- 14. researchgate.net [researchgate.net]
Comparative analysis of the binding kinetics of Thiodigalactoside to various galectins.
For researchers, scientists, and professionals in drug development, understanding the nuanced interactions between ligands and their protein targets is paramount. This guide provides a comparative analysis of the binding kinetics of Thiodigalactoside (TDG), a potent galectin inhibitor, with various members of the galectin family. The data presented herein, supported by detailed experimental protocols, offers a valuable resource for the design and development of novel galectin-targeted therapeutics.
Galectins are a family of β-galactoside-binding proteins that play crucial roles in a myriad of physiological and pathological processes, including immune responses, inflammation, and cancer progression. Their ability to decipher the "sugar code" on the cell surface makes them attractive targets for therapeutic intervention. This compound (TDG), a synthetic disaccharide, is a well-established pan-galectin inhibitor that serves as a foundational scaffold for the development of more potent and selective inhibitors. This guide focuses on the comparative binding kinetics of TDG to three key galectins: galectin-1, galectin-3, and galectin-7.
Quantitative Analysis of Binding Kinetics
The binding affinity of this compound and its derivatives to various galectins has been determined using several biophysical techniques. The following table summarizes the dissociation constants (Kd) obtained from fluorescence polarization (FP), isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). Lower Kd values indicate a higher binding affinity.
| Galectin Target | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Galectin-1 | This compound (TDG) | FP | 24 µM | [1] |
| Galectin-1 | This compound (TDG) | ITC | ~78 µM | [2] |
| Galectin-1 | TD139 (TDG derivative) | ITC | 0.22 µM | [2] |
| Galectin-3 | This compound (TDG) | FP | 49 µM | [1][3] |
| Galectin-3 | This compound (TDG) | ITC | ~7.4 µM | [4] |
| Galectin-3 | TDG derivatives | FP | 1-2 nM | [4] |
| Galectin-3 | TD139 (TDG derivative) | ITC | 68 nM | [2] |
| Galectin-7 | This compound (TDG) | ITC | - | [5] |
| Galectin-7 | TD139 (TDG derivative) | ITC | 38 µM | [2] |
Experimental Protocols
The determination of binding kinetics is crucial for understanding the molecular interactions between TDG and galectins. Below are detailed methodologies for the key experimental techniques cited in this guide.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
Immobilization of Galectin:
-
Recombinant human galectin is immobilized on a CM5 sensor chip via standard amine coupling chemistry.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Galectin, diluted in 10 mM sodium acetate buffer (pH 4.5), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell is prepared similarly without the injection of galectin to serve as a control for non-specific binding.
Kinetic Analysis:
-
A serial dilution of this compound in HBS-P+ buffer (HEPES, NaCl, and P20 surfactant) is prepared.
-
Each concentration of TDG is injected over the galectin-immobilized and reference flow cells at a constant flow rate.
-
The association (kon) is monitored for a defined period, followed by a dissociation phase (koff) where buffer alone is flowed over the sensor chip.
-
The sensor surface is regenerated between different TDG concentrations using a short pulse of a low pH buffer or a specific regeneration solution.
-
The resulting sensorgrams are double-referenced by subtracting the signal from the reference flow cell and a buffer-only injection.
-
The kinetic constants (kon and koff) and the dissociation constant (Kd = koff/kon) are determined by globally fitting the data to a 1:1 Langmuir binding model.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat changes that occur upon binding, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.
Sample Preparation:
-
Recombinant galectin is extensively dialyzed against the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound is dissolved in the final dialysis buffer to ensure a precise buffer match and avoid heats of dilution.
-
All solutions are degassed prior to the experiment to prevent the formation of air bubbles in the calorimeter cell.
Titration:
-
The sample cell is filled with the galectin solution at a known concentration.
-
The injection syringe is loaded with the TDG solution at a concentration typically 10-20 times higher than the galectin concentration.
-
A series of small, precise injections of the TDG solution into the galectin solution is performed at a constant temperature.
-
The heat change associated with each injection is measured and recorded.
-
Control experiments, such as titrating TDG into buffer, are performed to account for the heat of dilution.
Data Analysis:
-
The raw ITC data, a plot of heat flow versus time, is integrated to obtain the heat change per injection.
-
The integrated heats are plotted against the molar ratio of TDG to galectin.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding enthalpy (ΔH), and the association constant (Ka), from which the dissociation constant (Kd = 1/Ka) and other thermodynamic parameters can be calculated.
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Assay Principle:
-
A fluorescently labeled probe with a known affinity for the galectin of interest is used.
-
In a competitive assay format, the ability of unlabeled this compound to displace the fluorescent probe from the galectin is measured.
-
When the small fluorescent probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.
-
Upon binding to the much larger galectin protein, the tumbling rate of the probe slows down, leading to an increase in fluorescence polarization.
Experimental Procedure:
-
A constant concentration of the galectin and the fluorescent probe are incubated in a microplate.
-
A serial dilution of this compound is added to the wells.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader equipped with polarizing filters.
Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the TDG concentration.
-
The resulting sigmoidal dose-response curve is fitted to a competitive binding equation to determine the IC50 value, which is the concentration of TDG required to inhibit 50% of the fluorescent probe binding.
-
The IC50 value can then be converted to a Ki (and subsequently Kd) using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
Visualizing the Mechanism of Action
To understand the functional consequences of TDG's binding to galectins, it is essential to visualize its effect on cellular signaling pathways. Galectin-1, for instance, is known to induce apoptosis in activated T-cells by cross-linking cell surface glycoproteins. TDG can effectively inhibit this process.
Caption: Inhibition of Galectin-1 induced T-cell apoptosis by this compound.
The diagram above illustrates how extracellular Galectin-1 can cross-link glycoproteins like CD45 and CD7 on the surface of T-cells, triggering an intracellular signaling cascade that leads to apoptosis. This compound acts as a competitive inhibitor, binding to Galectin-1 and preventing it from interacting with the cell surface receptors, thereby blocking the apoptotic signal.
Below is a generalized workflow for determining the binding kinetics of a ligand like this compound to a galectin using Surface Plasmon Resonance (SPR).
References
Safety Operating Guide
Navigating the Safe Disposal of Thiodigalactoside in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Thiodigalactoside (TDG), a potent galectin inhibitor used in various research applications, requires careful handling and disposal. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to treat it as potentially hazardous until more comprehensive data is available.[1][2] This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Key Safety and Physical Data
A summary of the essential safety and physical property data for this compound is presented below. This information is crucial for conducting a thorough risk assessment before handling and disposal.
| Property | Value | Source |
| GHS Classification | Not classified | Cayman Chemical SDS[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[1] |
| Form | Crystalline solid | Cayman Chemical Product Info[2] |
| Solubility in PBS (pH 7.2) | Approx. 10 mg/mL | Cayman Chemical Product Info[2] |
| Solubility in DMSO | Approx. 20 mg/mL | Cayman Chemical Product Info[2] |
| Storage Temperature | -20°C | Cayman Chemical Product Info[2] |
Procedural Guidance for this compound Disposal
The following step-by-step procedures are based on general best practices for laboratory chemical waste management and should be adapted to comply with local and institutional regulations.
1. Personal Protective Equipment (PPE): Before handling this compound in any form, it is essential to wear appropriate PPE, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
2. Disposal of Solid this compound: Unused or expired solid this compound should be disposed of as chemical waste.
-
Step 1: Place the solid this compound in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), concentration (if applicable), and the appropriate hazard warnings as per your institution's guidelines.
-
Step 2: Store the container in a designated chemical waste accumulation area.
-
Step 3: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
3. Disposal of Concentrated Solutions: Solutions of this compound in organic solvents (e.g., DMSO) or concentrated aqueous solutions should be treated as chemical waste.
-
Step 1: Collect the solution in a compatible, leak-proof waste container. Do not mix with incompatible waste streams.
-
Step 2: Label the container with the chemical name, solvent, and approximate concentration.
-
Step 3: Store in a designated chemical waste area, segregated by solvent type if required by your institution.
-
Step 4: Follow your institution's procedures for chemical waste pickup.
4. Disposal of Dilute Aqueous Solutions: The disposal of dilute aqueous solutions of this compound requires careful consideration of local regulations. While some non-hazardous, readily biodegradable substances may be approved for drain disposal in very small quantities, it is crucial to verify this with your local EHS office.
-
Step 1: Risk Assessment: Evaluate the concentration of this compound and any other components in the solution.
-
Step 2: Consult Local Regulations: Contact your institution's EHS department to determine if drain disposal of dilute, non-hazardous solutions is permissible.
-
Step 3: Permitted Drain Disposal: If approved, flush the solution down the drain with copious amounts of water (at least a 20-fold excess) to ensure adequate dilution.
-
Step 4: Prohibited Drain Disposal: If not permitted, collect the dilute aqueous solution in a labeled waste container and manage it as chemical waste, following the procedure for concentrated solutions.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in various forms.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures and consulting with your institution's safety office, you can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling Thiodigalactoside
This guide provides immediate safety, handling, and disposal information for Thiodigalactoside, tailored for researchers, scientists, and drug development professionals. Our aim is to be your preferred source for laboratory safety, building trust by delivering value beyond the product itself.
Safety and Personal Protective Equipment (PPE)
There are conflicting reports regarding the hazards of this compound. While a safety data sheet (SDS) from one supplier indicates that the substance is not classified as hazardous and requires no special personal protective equipment, other sources advise treating it as potentially hazardous until more information is available.[1][2] Given this discrepancy, a cautious approach is recommended.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against accidental splashes of solutions containing this compound. |
| Hand Protection | Nitrile gloves | Ensures impermeability and resistance to the substance.[1] The selection of suitable gloves should also consider the solvent being used. |
| Body Protection | Laboratory coat | Prevents contact with skin and personal clothing. |
| Respiratory Protection | Generally not required under normal laboratory conditions with adequate ventilation. | Airborne concentrations are not expected to exceed exposure limits at room temperature. However, if creating aerosols or working in a poorly ventilated area, a risk assessment should be conducted to determine if respiratory protection is needed. |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₁₂H₂₂O₁₀S |
| Molecular Weight | 358.36 g/mol [3] |
| Appearance | Crystalline solid[2] |
| Purity | ≥98%[2] |
| Storage Temperature | -20°C[2][3] |
| Stability | ≥ 4 years at -20°C[2] |
Solubility
This compound exhibits solubility in various solvents, which is critical for the preparation of stock solutions for in vitro and in vivo studies.
| Solvent | Solubility |
| DMSO | ~20 mg/mL[2] |
| Dimethylformamide (DMF) | ~1 mg/mL[2] |
| PBS (pH 7.2) | ~10 mg/mL[2] |
Handling and Storage
Preparation of Stock Solutions:
-
For organic solvents like DMSO and DMF, dissolve this compound to the desired concentration. It is recommended to purge the solvent with an inert gas.[2]
-
Aqueous solutions can be prepared by directly dissolving the crystalline solid in buffers such as PBS (pH 7.2).[2]
-
For biological experiments, it is crucial to make further dilutions of the stock solution to ensure that the residual amount of organic solvent is insignificant, as organic solvents can have physiological effects at low concentrations.[2]
Storage:
-
For stock solutions, it is advisable to aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Disposal Plan
Disposal of this compound and its containers must be in accordance with official regulations.[1] As it is classified as slightly hazardous for water (Water hazard class 1), it is important to prevent it from entering sewers, surface water, or ground water.[1]
Spill and Emergency Procedures
In case of a spill, pick up the material mechanically.[1] No special personal precautions are noted in the SDS; however, wearing the recommended PPE during cleanup is advised as a precautionary measure.[1]
First Aid Measures:
-
After inhalation: Supply fresh air. Consult a doctor in case of complaints.[1]
-
After skin contact: Generally, the product does not irritate the skin. Wash with soap and water.[1]
-
After eye contact: Rinse opened eye for several minutes under running water.[1]
-
After swallowing: If symptoms persist, consult a doctor.[1]
Experimental Protocol: Inhibition of Galectins
This compound is a known inhibitor of galectins, particularly galectin-1 (GAL1) and galectin-3 (GAL3), with Kd values of 24 μM and 49 μM, respectively.[4][5] This inhibitory action is central to its use in research, particularly in studies related to cancer and inflammation.
Experimental Workflow: Investigating Galectin Inhibition
Caption: A generalized workflow for studying the effects of this compound on cultured cells.
Signaling Pathway: this compound Inhibition of Galectin-1
Caption: this compound acts as an inhibitor of Galectin-1, blocking its interaction with glycoprotein receptors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
